Product packaging for 3-Chloro-1H-indazole-5-carbaldehyde(Cat. No.:CAS No. 1086391-03-8)

3-Chloro-1H-indazole-5-carbaldehyde

Cat. No.: B1520611
CAS No.: 1086391-03-8
M. Wt: 180.59 g/mol
InChI Key: PQBPTICJDNOFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-1H-indazole-5-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B1520611 3-Chloro-1H-indazole-5-carbaldehyde CAS No. 1086391-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2H-indazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBPTICJDNOFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672255
Record name 3-Chloro-2H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086391-03-8
Record name 3-Chloro-2H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-1H-indazole-5-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents, particularly kinase inhibitors.[1][2] This guide provides an in-depth technical overview of 3-Chloro-1H-indazole-5-carbaldehyde, a key heterocyclic building block whose strategic functionalization enables the synthesis of diverse compound libraries for drug discovery. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, detail its characterization, and discuss its versatile applications. This document is intended to serve as a practical resource for scientists leveraging this intermediate in the design and synthesis of novel therapeutics.

Physicochemical and Structural Characteristics

This compound is a solid, typically a powder, with molecular characteristics that make it a valuable intermediate in organic synthesis.[3] Its identity is defined by the Chemical Abstracts Service (CAS) number 1086391-03-8 .[3][4][5]

PropertyValueSource(s)
CAS Number 1086391-03-8[3][4][5]
Molecular Formula C₈H₅ClN₂O[3][4]
Molecular Weight 180.59 g/mol [3][5]
Appearance Powder[3]
Melting Point 190-195 °C[3][4]
InChI Key PQBPTICJDNOFJF-UHFFFAOYSA-N[3]
SMILES String Clc1n[nH]c2ccc(C=O)cc12[3]
Purity Typically ≥95%[3]

Synthesis and Mechanism

The synthesis of functionalized indazoles is a critical task in medicinal chemistry. One of the most effective methods for generating indazole-carboxaldehydes is through the nitrosation of corresponding indole precursors.[1] This transformation involves an acid-catalyzed reaction with a nitrosating agent, such as sodium nitrite, which leads to the cleavage of the indole C2-C3 bond and subsequent recyclization to form the thermodynamically stable indazole ring system.

The causality for this pathway's success lies in the electron-rich nature of the indole ring, which is susceptible to electrophilic attack by the nitrosonium ion (NO⁺) generated in situ. The subsequent rearrangement and ring-opening/closure cascade is an efficient route to the desired indazole core.

Below is a representative workflow for this synthetic transformation.

G start_mat Substituted Indole Precursor (e.g., 5-Chloro-1H-indole-3-carbaldehyde) reaction_step Nitrosation & Ring Transformation (0°C to 80°C) start_mat->reaction_step Add reagents NaNO₂ / Acid (e.g., HCl) in DMF/Water reagents->reaction_step Add workup Aqueous Workup (Extraction with EtOAc) reaction_step->workup Quench & Extract purification Purification (Silica Gel Column Chromatography) workup->purification Concentrate & Load product This compound (Final Product) purification->product Isolate

Caption: General workflow for the synthesis of indazole aldehydes via indole nitrosation.

Applications in Drug Discovery

The true value of this compound lies in its identity as a versatile chemical scaffold. The presence of two distinct reactive handles—the aldehyde and the chloro group—on a privileged heterocyclic core allows for extensive and divergent functionalization.

  • The Aldehyde Group (C5-position): This functional group is a gateway to a vast array of chemical transformations. It readily undergoes reductive amination to install diverse amine side chains, Wittig and Horner-Wadsworth-Emmons reactions to form alkenes, and condensation reactions with various nucleophiles to construct new heterocyclic rings. These modifications are crucial for probing the structure-activity relationships (SAR) of potential drug candidates.[1]

  • The Chloro Group (C3-position): The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAᵣ) or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of a wide range of aryl, heteroaryl, alkyl, and amine substituents, further expanding the chemical space accessible from this single intermediate.

This dual functionality makes it a powerful starting point for building libraries of compounds targeted at various biological targets, most notably protein kinases, where the indazole core acts as an effective hinge-binding motif.[2][6]

G central_node This compound Aldehyde (C5) Chloro (C3) node_aldehyde Derivatives via Aldehyde Chemistry central_node:f1->node_aldehyde node_chloro Derivatives via Chloro Substitution central_node:f2->node_chloro sub_aldehyde Reductive Amination (Amines) Wittig Reaction (Alkenes) Condensation (New Heterocycles) Oxidation (Carboxylic Acid) node_aldehyde->sub_aldehyde sub_chloro Suzuki Coupling (Aryl/Heteroaryl) Buchwald-Hartwig (Amines) Sonogashira (Alkynes) SNAr (Nucleophiles) node_chloro->sub_chloro

Caption: Synthetic utility of this compound as a divergent building block.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety.

  • Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[3] The primary hazard statement is H302: Harmful if swallowed.[3][7]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes safety glasses with side shields (eyeshields), chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask (e.g., N95 type) should be used to prevent inhalation.[3][8]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible substances and sources of ignition.[8]

  • First Aid:

    • Ingestion: If swallowed, rinse mouth with water. Call a poison control center or doctor immediately for medical help.[7]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[7][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7][8]

Exemplary Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for the synthesis of indazole-carboxaldehydes from indole precursors.[1]

Objective: To synthesize this compound from a suitable indole starting material.

Reagents & Materials:

  • 5-Chloro-1H-indole-3-carbaldehyde (Starting Material)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: To a solution of sodium nitrite (e.g., 8 equivalents) in deionized water at 0 °C (ice bath), slowly add 2N HCl (e.g., 7 equivalents). Stir the resulting mixture under an inert atmosphere (e.g., Argon) for 10 minutes. Add DMF to this mixture.

  • Addition of Starting Material: In a separate flask, dissolve the 5-Chloro-1H-indole-3-carbaldehyde (1 equivalent) in DMF. Add this solution dropwise to the cold nitrosating mixture from Step 1.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine. This step is crucial to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Self-Validation Step): The crude residue must be purified to ensure the integrity of the final product. Purify by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 Hexanes:EtOAc).

  • Characterization: Collect the fractions containing the desired product (identified by TLC). Combine them and remove the solvent in vacuo to yield this compound as a solid. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like axitinib and pazopanib.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a cornerstone of drug design. The compound 3-Chloro-1H-indazole-5-carbaldehyde is a highly functionalized derivative that serves as a versatile building block for chemical synthesis and drug discovery. The presence of three distinct reactive sites—the nucleophilic indazole nitrogen, the electrophilic aldehyde, and the chloro-substituted pyrazole ring—provides chemists with multiple handles for molecular elaboration.

This technical guide offers an in-depth exploration of the physicochemical properties, analytical characterization, synthesis, and reactivity of this compound. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to effectively utilize this compound in their research endeavors.

Chemical Identity and Molecular Structure

This compound is systematically identified by its chemical formula, CAS registry number, and structural representations. These identifiers are crucial for unambiguous documentation and procurement.

  • Chemical Name: this compound[2]

  • Synonym(s): 3-Chloro-1H-indazole-5-carboxaldehyde[2]

  • CAS Number: 1086391-03-8[2]

  • Molecular Formula: C₈H₅ClN₂O[2]

  • Molecular Weight: 180.59 g/mol [2]

  • InChI Key: PQBPTICJDNOFJF-UHFFFAOYSA-N[3]

  • Canonical SMILES: C1=CC2=NNC(=C2C=C1C=O)Cl[3]

The molecular architecture is foundational to understanding the compound's properties and reactivity. The planar, bicyclic system consists of a benzene ring fused to a pyrazole ring, with a chloro substituent at position 3 and a carbaldehyde group at position 5.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its application in research and development, influencing everything from reaction conditions to formulation. The key properties of this compound are summarized below.

PropertyValueSource
Appearance Light yellow to yellow powder[4]
Melting Point (mp) 190-195 °C[2]
Boiling Point (bp) 391.7 ± 22.0 °C (Predicted)[5]
Density 1.521 ± 0.06 g/cm³ (Predicted)[5]
LogP (XLogP3) 2.0 (Predicted)[3]
Solubility Data not available. Recommended to be determined experimentally in relevant organic solvents (e.g., DMSO, DMF, THF, Dichloromethane) and aqueous systems.
pKa Data not available. The indazole N-H proton is weakly acidic, and the pyrazole nitrogen is weakly basic. Experimental determination is recommended for designing pH-dependent assays or formulations.

Expert Insights: The high melting point suggests a stable, crystalline solid with significant intermolecular forces, which is typical for planar heterocyclic systems capable of hydrogen bonding and π-stacking.[2] While the predicted boiling point is high, thermal decomposition is likely to occur before boiling under atmospheric pressure; therefore, purification via sublimation or distillation should be approached with caution, preferably under high vacuum. The predicted LogP of 2.0 indicates moderate lipophilicity, suggesting potential for cell permeability in biological assays.[3]

Spectroscopic and Analytical Characterization

Rigorous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic methods provides a comprehensive analytical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

  • Indazole N-H: A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the proton.

  • Aldehyde C-H: A sharp singlet in the 9.9-10.2 ppm region.

  • Aromatic Protons: Three distinct signals in the aromatic region (7.5-8.5 ppm). The protons on the benzene ring will exhibit coupling patterns (doublets and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene system.

Expected ¹³C NMR Signals:

  • Aldehyde Carbonyl (C=O): A signal in the 185-195 ppm range.

  • Aromatic & Heteroaromatic Carbons: Multiple signals between 110-150 ppm. The carbon bearing the chloro group (C3) will be significantly influenced by the halogen's electronic effects.

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its ability to dissolve a wide range of polar organic compounds and to avoid exchange of the acidic N-H proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm the proton count for each resonance.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

  • N-H Stretch: A broad absorption band in the 3100-3300 cm⁻¹ region.[6]

  • C-H Stretch (Aromatic/Aldehyde): Sharp peaks around 3000-3100 cm⁻¹ and 2700-2850 cm⁻¹, respectively.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1700 cm⁻¹.[6]

  • C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region, characteristic of the indazole ring system.[6]

  • C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

Protocol for IR Data Acquisition (ATR Method):

  • Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A peak at m/z 180. The presence of a chlorine atom will result in a characteristic M+2 peak (at m/z 182) with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • High-Resolution MS (HRMS): An exact mass measurement should confirm the elemental formula C₈H₅ClN₂O. The calculated monoisotopic mass is 180.00903 Da.[3]

  • Key Fragments: Common fragmentation pathways may include the loss of CO (28 Da) from the aldehyde and loss of a chlorine radical (35/37 Da).

Protocol for LC-MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatography: Inject the sample onto a liquid chromatography (LC) system equipped with a C18 reverse-phase column. Use a gradient elution method with mobile phases such as water and acetonitrile containing 0.1% formic acid to ensure protonation.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atoms of the indazole ring are readily protonated.

  • Mass Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the protonated molecule [M+H]⁺ at m/z 181.01631.[3]

  • Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis on the parent ion (m/z 181) to observe the characteristic fragment ions.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its use as a chemical intermediate.

Synthetic Approaches

Indazole-carbaldehydes can be synthesized via several methods. A well-established and relevant procedure involves the nitrosation of a corresponding indole derivative, followed by ring rearrangement.[1][6] This method provides direct access to the indazole core with the desired aldehyde functionality.

G start 5-Chloro-1H-indole reagents 1. NaNO2, HCl, DMF 2. H2O, 0 °C to 50 °C start->reagents Reacts with intermediate Intermediate (N-Nitrosoindole) reagents->intermediate Forms rearrangement Ring Opening & Recyclization intermediate->rearrangement Undergoes product 5-Chloro-1H-indazole- 3-carbaldehyde rearrangement->product Yields

Caption: Workflow for synthesis via indole nitrosation.

Protocol for Synthesis of a Related Isomer (5-Chloro-1H-indazole-3-carbaldehyde): This protocol, adapted from the literature for a related isomer, serves as an authoritative and field-proven starting point for synthetic efforts.[1][6]

  • Reaction Setup: To a solution of sodium nitrite (NaNO₂, ~8 equivalents) in deionized water and DMF in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) to the cooled solution. This in-situ generation of nitrous acid is critical for controlling the reaction rate and minimizing side products.

  • Substrate Addition: Add a solution of the starting material, 5-chloro-indole, in DMF dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours or heat gently (e.g., to 50 °C) to drive the reaction to completion, as monitored by Thin Layer Chromatography (TLC).[6]

  • Workup: Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure compound.[1]

Reactivity Profile

The molecule's functionality dictates its synthetic utility. The three primary reactive centers offer orthogonal chemical handles for diversification.

G mol N_H N-H Site (Alkylation, Acylation) N_H->mol Aldehyde Aldehyde (Reductive Amination, Wittig, Oxidation) Aldehyde->mol Cl_group Chloro Group (Nucleophilic Substitution, Cross-Coupling) Cl_group->mol

Caption: Key reactivity hotspots on the molecule.

  • The Aldehyde Group: This is a versatile electrophilic handle. It can undergo:

    • Reductive Amination: Reaction with primary or secondary amines followed by reduction to form C-N bonds, a cornerstone of library synthesis.

    • Wittig and Horner-Wadsworth-Emmons Reactions: Conversion to alkenes.

    • Oxidation: Conversion to the corresponding carboxylic acid.[7]

    • Reduction: Conversion to a primary alcohol.

    • Condensation Reactions: Formation of various heterocycles.[1]

  • The Indazole N-H Group: The proton is acidic and can be deprotonated with a suitable base. The resulting anion is nucleophilic.

    • N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides allows for modification at the N1 or N2 position, profoundly impacting the compound's biological activity and physical properties.

  • The Chloro Group: The C3-chloro substituent is on an electron-deficient pyrazole ring, making it susceptible to modification.

    • Nucleophilic Aromatic Substitution (SₙAr): Reaction with strong nucleophiles can displace the chloride.

    • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be used to form C-C, C-N, and C-O bonds, respectively. This is a powerful strategy for introducing molecular complexity.

Handling, Storage, and Safety

Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][8][9]

    • GHS Pictogram: GHS07 (Exclamation Mark)[2][8]

    • Signal Word: Warning[2][8]

    • Hazard Statement: H302: Harmful if swallowed.[2][8][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles are mandatory.[2][8]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[2][8]

    • Respiratory Protection: When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation.[2][8]

  • Storage Conditions:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

    • For long-term stability, storage at 2-8°C is recommended.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]

Conclusion

This compound is a valuable and versatile chemical building block for drug discovery and organic synthesis. Its well-defined physicochemical properties, including a high melting point and moderate lipophilicity, make it a tractable solid for laboratory use. The presence of three distinct and chemically addressable functional groups provides a rich platform for the synthesis of diverse chemical libraries aimed at identifying novel therapeutic agents. This guide provides the foundational knowledge and practical protocols required for scientists to confidently and effectively incorporate this compound into their research programs.

References

3-Chloro-1H-indazole-5-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-1H-indazole-5-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] Its rigid structure and ability to participate in a multitude of hydrogen bonding and aromatic interactions have cemented its role in the design of targeted therapeutics. Marketed drugs such as the kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®) feature this core structure, underscoring its clinical and commercial significance.[3] Within this important class of molecules, functionalized intermediates like this compound serve as critical starting points for the synthesis of vast chemical libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth examination of this specific building block, offering technical data, synthetic insights, and strategic applications for researchers in pharmaceutical and chemical sciences.

Core Physicochemical & Structural Properties

This compound is a solid, typically appearing as a powder, with a defined set of properties that are crucial for its use in synthesis.[4] Its bifunctional nature—possessing both a reactive aldehyde group and a halogenated site suitable for cross-coupling reactions—makes it a versatile reagent.

Key Identifiers and Data

A summary of the essential quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₅ClN₂O[4][5][6]
Molecular Weight 180.59 g/mol [4][7]
Monoisotopic Mass 180.00903 Da[6]
CAS Number 1086391-03-8[4][5]
Physical Form Powder[4]
Melting Point 190-195 °C[4]
InChI Key PQBPTICJDNOFJF-UHFFFAOYSA-N[4]
SMILES Clc1n[nH]c2ccc(C=O)cc12[4]
Molecular Structure and Tautomerism

The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is considered the predominant form.[2] The chlorine atom at the C3 position and the carbaldehyde group at the C5 position provide distinct handles for sequential or orthogonal synthetic modifications.

Caption: Structure and potential tautomerism of the indazole core.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified with the GHS07 pictogram, indicating it can be an irritant, and carries the H302 hazard statement: "Harmful if swallowed".[4]

Recommended Handling Protocol

A self-validating safety workflow is essential when handling this compound.

  • Engineering Controls : All manipulations should be performed within a certified chemical fume hood to prevent inhalation of the powder.

  • Personal Protective Equipment (PPE) :

    • Respiratory : An N95-rated dust mask is required for handling the solid.[4]

    • Eye : Chemical safety goggles or a face shield must be worn.[4]

    • Hand : Nitrile or other chemically resistant gloves are mandatory.[4]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The required storage class code is 11 for combustible solids.[4]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Synthetic Utility and Reaction Pathways

The primary value of this compound lies in its capacity as a versatile intermediate. The aldehyde and chloro-substituents are orthogonal reactive sites, allowing for a diverse range of subsequent chemical transformations.

Key Synthetic Transformations

The aldehyde at the C5 position is a classic electrophile, amenable to nucleophilic additions and reductive aminations, while the C3-chloro group is primed for transition-metal-catalyzed cross-coupling reactions.

cluster_aldehyde C5-Aldehyde Reactions cluster_chloro C3-Chloro Reactions main This compound reductive_amination Reductive Amination (e.g., + R-NH2, NaBH(OAc)3) main->reductive_amination Forms C-N bond wittig Wittig Reaction (e.g., + Ph3P=CHR) main->wittig Forms C=C bond oxidation Oxidation (e.g., Jones Reagent) main->oxidation Forms Carboxylic Acid reduction Reduction (e.g., NaBH4) main->reduction Forms Alcohol suzuki Suzuki Coupling (e.g., + R-B(OH)2, Pd catalyst) main->suzuki Forms C-C bond buchwald Buchwald-Hartwig Amination (e.g., + R2NH, Pd catalyst) main->buchwald Forms C-N bond

Caption: Potential synthetic pathways from the title compound.

Representative Synthesis Protocol: Nitrosation of an Indole Precursor

Reaction: 5-Chloro-indole → 5-Chloro-1H-indazole-3-carboxaldehyde

Causality : This reaction proceeds via the electrophilic attack of a nitrosonium ion (generated in situ from sodium nitrite and acid) on the electron-rich indole ring. This is followed by a ring-opening and subsequent recyclization to form the thermodynamically stable indazole core.[8] The mild acidic conditions are crucial for preventing degradation of the sensitive indole starting material.[3]

Step-by-Step Methodology:

  • Setup : To a solution of 5-chloro-indole (2.0 mmol, 1.0 equiv.) in an appropriate solvent system, add sodium nitrite (NaNO₂).

  • Acidification : Slowly add a mild acid (e.g., acetic acid) to the mixture at a controlled temperature (typically room temperature). The slow addition is critical to manage the exothermic reaction and control the generation of the reactive nitrosonium species.

  • Reaction Monitoring : Stir the reaction for the required duration (e.g., 12 hours).[3] Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether/ethyl acetate, 8:2).[3]

  • Workup : Upon completion, the reaction mixture is typically quenched with water and extracted multiple times with an organic solvent like ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel to yield the pure 5-Chloro-1H-indazole-3-carboxaldehyde.[3] In the documented procedure, this method yielded the product as a brown solid with 96% yield.[3]

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in its application as a foundational element for building libraries of potential drug candidates. The indazole nucleus is a known pharmacophore that interacts with numerous biological targets, most notably protein kinases.

By leveraging the orthogonal reactivity described in Section 3, medicinal chemists can systematically generate analogues for SAR studies:

  • C3 Position : The chloro group can be displaced via Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce a wide variety of aryl, alkyl, or amino substituents. These modifications can probe deep into the ATP-binding pocket of kinases or other enzyme active sites.

  • C5 Position : The carbaldehyde can be converted into amines, amides, alcohols, or alkenes. These functional groups often serve as key hydrogen bond donors or acceptors, or as linkers to other pharmacophoric elements, enhancing target affinity and modulating physicochemical properties like solubility and cell permeability.

The indazole scaffold itself is not limited to kinase inhibition and has been explored for anti-parasitic, antibacterial, and anti-inflammatory activities, making this building block relevant across multiple therapeutic areas.[1]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, coupled with its versatile and orthogonal reactivity, provide researchers with a reliable and powerful starting point for the synthesis of novel molecular entities. Understanding its structure, handling requirements, and synthetic potential is essential for any scientist aiming to leverage the proven therapeutic power of the indazole scaffold.

References

An In-Depth Technical Guide to 3-Chloro-1H-indazole-5-carbaldehyde: Structure, Tautomerism, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-1H-indazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core structural features, explore the nuances of its tautomeric forms, and present a detailed, field-proven synthetic protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecular scaffold.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in modern medicinal chemistry, recognized for their wide array of biological activities.[1] The fused heterocyclic system, consisting of a benzene ring fused to a pyrazole ring, provides a rigid and versatile scaffold for interacting with various biological targets. The C-3 functionalization of the 1H-indazole core, in particular, has yielded numerous valuable pharmaceutical precursors for the treatment of cancer and inflammatory diseases.[1] this compound serves as a key intermediate, with its chloro and aldehyde functionalities providing reactive handles for further molecular elaboration and library synthesis.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is characterized by the indazole bicyclic system, with a chlorine atom at position 3 and a formyl (carbaldehyde) group at position 5.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O[2][3]
Molecular Weight 180.59 g/mol [2][3]
CAS Number 1086391-03-8[2][3]
Appearance Powder[2][3]
Melting Point 190-195 °C[2][3]
SMILES Clc1n[nH]c2ccc(C=O)cc12[2][3]
InChI 1S/C8H5ClN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)[2][3]

The presence of the electron-withdrawing chloro and aldehyde groups significantly influences the electronic properties of the indazole ring system, impacting its reactivity and intermolecular interactions.

Annular Tautomerism: A Critical Consideration

A key feature of the indazole ring system is annular tautomerism, which describes the migration of a proton between the two nitrogen atoms of the pyrazole ring.[4][5] This results in the existence of two primary tautomeric forms: the 1H-indazole and the 2H-indazole.

Caption: Tautomeric equilibrium of 3-Chloro-indazole-5-carbaldehyde.

Generally, the 1H-indazole tautomer is thermodynamically more stable and thus the predominant form.[6][7] This stability is attributed to its benzenoid character, in contrast to the quinonoid nature of the 2H-tautomer.[1] The energy difference between these two forms for the parent indazole is approximately 2.3 kcal/mol.[7]

The substituents on the indazole ring can influence the position of this equilibrium. For this compound:

  • The 3-chloro substituent: Being electron-withdrawing, it can influence the electron density at the adjacent nitrogen atoms, potentially affecting the relative basicity and the proton affinity of N1 and N2.

  • The 5-carbaldehyde substituent: This is also an electron-withdrawing group, which will impact the overall electronic distribution within the benzene portion of the molecule.

The tautomeric state is not merely a structural curiosity; it has profound implications for the molecule's reactivity, spectroscopic properties, and biological interactions. For instance, the photoreactivity of indazoles has been shown to be tautomer-dependent.[4] Therefore, a thorough understanding and control of the tautomeric equilibrium are crucial for predictable outcomes in synthetic transformations and for rational drug design.

Synthetic Protocol: Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring can be effectively achieved via the Vilsmeier-Haack reaction.[2][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8] The following protocol outlines a robust procedure for the synthesis of this compound from 3-chloro-1H-indazole.

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization reagent_prep 1. Prepare Vilsmeier Reagent: - Cool DMF to 0°C. - Add POCl₃ dropwise. add_substrate 2. Add 3-chloro-1H-indazole to the Vilsmeier reagent. reagent_prep->add_substrate heating 3. Heat the reaction mixture (e.g., 80-90°C). add_substrate->heating monitoring 4. Monitor reaction progress by TLC. heating->monitoring hydrolysis 5. Cool and quench with ice-water/base for hydrolysis. monitoring->hydrolysis extraction 6. Extract the product with an organic solvent (e.g., Ethyl Acetate). hydrolysis->extraction purification 7. Purify by column chromatography. extraction->purification analysis 8. Characterize the final product (NMR, MS, IR, MP). purification->analysis

Caption: Workflow for the Vilsmeier-Haack synthesis.

Step-by-Step Methodology

Disclaimer: This protocol is a representative procedure and should be carried out by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask in an ice-water bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent will be observed.

    • Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction between DMF and POCl₃, preventing degradation of the reagent and ensuring safety.

  • Reaction with 3-Chloro-1H-indazole: To the freshly prepared Vilsmeier reagent, add a solution of 3-chloro-1H-indazole (1 equivalent) in anhydrous DMF.

    • Expertise: Using anhydrous DMF is critical as the Vilsmeier reagent is moisture-sensitive.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and stir for 4-6 hours.

    • Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction completion.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

    • Trustworthiness: The careful, slow addition to ice and subsequent basification are essential to manage the quenching of the reactive species and to ensure complete hydrolysis without side reactions.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Based on literature data for a closely related isomer, 5-Chloro-1H-indazole-3-carboxaldehyde, the following characteristic signals are expected:[9]

  • ¹H NMR (in Acetone-d₆): A characteristic singlet for the aldehyde proton (CHO) is expected at approximately δ 10.0-10.2 ppm. A broad singlet corresponding to the N-H proton of the indazole ring will likely appear far downfield (δ > 13 ppm). The aromatic protons will appear as doublets and doublets of doublets in the range of δ 7.5-8.2 ppm.

  • ¹³C NMR (in Acetone-d₆): The carbonyl carbon of the aldehyde will resonate at approximately δ 187-190 ppm. The remaining aromatic and indazole carbons will appear in the δ 110-145 ppm region.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be present around 1660-1680 cm⁻¹.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its structural features, particularly the potential for tautomerism, must be carefully considered when planning synthetic routes and designing new molecular entities. The Vilsmeier-Haack reaction provides a reliable method for its synthesis, and a thorough characterization using modern spectroscopic techniques is essential to confirm its structure and purity. This guide provides the foundational knowledge required for the effective utilization of this important compound in research and development.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3-Chloro-1H-indazole-5-carbaldehyde. As a crucial building block in medicinal chemistry, a thorough understanding of its structural characterization is paramount for its application in drug discovery and development. This document, authored from the perspective of a Senior Application Scientist, offers not only the spectral data but also the underlying principles and practical methodologies for its acquisition and interpretation.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents.[1][2] The specific molecule, this compound (CAS No: 1086391-03-8 / 102735-84-2), serves as a key intermediate in the synthesis of a variety of substituted indazoles. Its structure, featuring a reactive aldehyde group and a chlorine substituent, allows for diverse chemical modifications, making it a valuable scaffold in the development of novel therapeutics. Accurate structural elucidation via NMR spectroscopy is the cornerstone of ensuring the identity and purity of this compound and its subsequent derivatives.

The Fundamental Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the determination of molecular structure in solution.[3] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus.[4] This sensitivity is what allows us to differentiate between chemically distinct atoms within a molecule.

The resulting NMR spectrum provides four key pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the nucleus. Electronegative atoms and aromatic rings, for instance, tend to "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[5]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the magnetic influence of neighboring nuclei. This "spin-spin coupling" provides information about the connectivity of atoms.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides further detail on the spatial relationship and bonding between coupled nuclei.

¹H and ¹³C NMR Spectral Data for this compound

The following spectral data were obtained on a 300 MHz spectrometer for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR, using acetone-d₆ as the solvent.[6]

¹H NMR Spectral Data
Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
NH13.28br s-1H
CHO10.19s-1H
H-48.16dd2.0, 0.51H
H-77.75dd9.0, 0.51H
H-67.47dd9.0, 2.01H

br s = broad singlet, s = singlet, dd = doublet of doublets

¹³C NMR Spectral Data
Signal AssignmentChemical Shift (δ) ppm
C=O187.5
C-3144.6
C-3a141.0
C-5130.0
C-7a128.8
C-7122.5
C-6121.1
C-4113.5

Spectral Interpretation and Assignment

The unambiguous assignment of each signal to a specific nucleus is critical for structural confirmation. The following analysis is based on established principles of NMR spectroscopy and comparative data from similar substituted indazole structures.[3][7]

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=22055864&t=l"]; a [label=""]; } caption { label = "Structure of this compound"; fontsize = 10; }

¹H NMR Assignments:

  • 13.28 ppm (br s, 1H, NH): The broad singlet at a very high chemical shift is characteristic of the acidic indazole N-H proton. Its broadness is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.

  • 10.19 ppm (s, 1H, CHO): The singlet in the far downfield region is unequivocally assigned to the aldehyde proton. The strong deshielding effect of the carbonyl group and the lack of adjacent protons result in a sharp singlet.

  • 8.16 ppm (dd, J = 2.0, 0.5 Hz, 1H, H-4): This signal is assigned to the proton at the C-4 position. It is deshielded by the adjacent aldehyde group at C-5. The multiplicity is a doublet of doublets due to coupling with H-6 (J ≈ 2.0 Hz, a four-bond meta-coupling) and H-7 (J ≈ 0.5 Hz, a five-bond para-coupling).

  • 7.75 ppm (dd, J = 9.0, 0.5 Hz, 1H, H-7): This signal corresponds to the proton at the C-7 position. It appears as a doublet of doublets due to coupling with H-6 (J ≈ 9.0 Hz, a three-bond ortho-coupling) and H-4 (J ≈ 0.5 Hz, a five-bond para-coupling).

  • 7.47 ppm (dd, J = 9.0, 2.0 Hz, 1H, H-6): This signal is assigned to the proton at the C-6 position. It is split into a doublet of doublets by coupling to H-7 (J ≈ 9.0 Hz, ortho-coupling) and H-4 (J ≈ 2.0 Hz, meta-coupling).

¹³C NMR Assignments:

  • 187.5 ppm (C=O): The signal at the highest chemical shift is characteristic of a carbonyl carbon in an aldehyde.

  • 144.6 ppm (C-3): This quaternary carbon is deshielded due to its attachment to the electronegative chlorine atom and its position within the pyrazole ring.

  • 141.0 ppm (C-3a): This is one of the two quaternary carbons at the fusion of the benzene and pyrazole rings.

  • 130.0 ppm (C-5): This carbon is deshielded by the attached aldehyde group.

  • 128.8 ppm (C-7a): This is the second quaternary carbon at the ring fusion.

  • 122.5 ppm (C-7): An aromatic methine carbon.

  • 121.1 ppm (C-6): An aromatic methine carbon.

  • 113.5 ppm (C-4): An aromatic methine carbon.

The interpretation of these spectra is a logical process of deduction, as illustrated in the following diagram:

NMR_Interpretation_Logic cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data cluster_Interpretation Interpretation Logic H_Data Chemical Shifts Multiplicities Coupling Constants Integrals Assignments Signal Assignments H_Data->Assignments Proton Information C_Data Chemical Shifts C_Data->Assignments Carbon Backbone Principles Fundamental NMR Principles (Shielding/Deshielding, Coupling) Principles->Assignments Guides Interpretation Comparative Comparative Data from Similar Structures Comparative->Assignments Confirms Trends Structure Verified Molecular Structure Assignments->Structure

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a field-proven methodology for the analysis of small organic molecules like this compound.

1. Sample Preparation:

  • Mass: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[8]

  • Solvent: Choose a deuterated solvent in which the compound is fully soluble. Acetone-d₆ is a suitable choice for this molecule. Use approximately 0.6-0.7 mL of the solvent.[9]

  • Vial: Dissolve the sample in a clean, dry vial before transferring to the NMR tube.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

2. NMR Data Acquisition:

The following is a general workflow for acquiring NMR spectra.

NMR_Workflow A Sample Preparation B Insert Sample into Spectrometer A->B C Lock on Deuterium Signal B->C D Shim Magnetic Field C->D E Tune and Match Probe D->E F Set Acquisition Parameters (¹H and ¹³C) E->F G Acquire Data (FID) F->G H Process Data (Fourier Transform, Phasing, Baseline Correction) G->H I Analyze Spectrum H->I

Typical Acquisition Parameters:

  • ¹H NMR (300 MHz):

    • Pulse Width: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (increase for dilute samples)

  • ¹³C NMR (75 MHz):

    • Pulse Program: zgpg30 (proton-gated decoupling)

    • Pulse Width: 30°

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 128 or more, depending on concentration.[1]

3. Data Processing:

  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A flat baseline is established for accurate integration.

  • Referencing: The chemical shift scale is calibrated using the residual solvent peak (acetone-d₆: δH = 2.05 ppm, δC = 29.84 ppm).[6]

Conclusion

This in-depth guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. By presenting not only the data but also the principles behind its interpretation and the protocols for its acquisition, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently utilize this important chemical intermediate. The detailed spectral assignments, supported by fundamental NMR theory, serve as a reliable reference for the structural verification of this compound in synthetic and medicinal chemistry applications.

References

Solubility Profile of 3-Chloro-1H-indazole-5-carbaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-1H-indazole-5-carbaldehyde (CAS No. 1086391-03-8), a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the absence of standardized public data, this document synthesizes theoretical principles with actionable experimental protocols. It is designed to empower researchers to accurately predict and determine the solubility of this compound, ensuring its effective use in synthesis, purification, and screening workflows. The guide details the physicochemical properties influencing solubility, presents a predictive qualitative assessment, and provides rigorous, step-by-step protocols for both qualitative classification and precise quantitative measurement.

Compound Overview and Physicochemical Properties

This compound is a bifunctional molecule featuring a reactive aldehyde group and a versatile indazole core, making it a valuable intermediate in the synthesis of complex therapeutic agents. An accurate understanding of its solubility is paramount for reaction setup, solvent selection for chromatography, and preparation of stock solutions for biological assays.

The compound's fundamental properties, summarized in Table 1, provide the basis for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₅ClN₂O [1]
Molecular Weight 180.59 g/mol [1][2]
Appearance Powder [1]
Melting Point (mp) 190-195 °C [1][2]
Predicted logP 2.03 [2][3]
SMILES String Clc1n[nH]c2ccc(C=O)cc12 [1]

| InChI Key | PQBPTICJDNOFJF-UHFFFAOYSA-N |[1] |

Theoretical Principles of Solubility: A Mechanistic View

The solubility of a solid compound in a liquid solvent is governed by the interplay between intermolecular forces and the energy required to break the solid's crystal lattice structure. The principle of "like dissolves like" serves as a foundational guideline.[4]

Causality Behind Solubility Predictions:

  • Polarity and Hydrogen Bonding: The this compound molecule possesses distinct polar and non-polar regions. The indazole ring contains an N-H group (a hydrogen bond donor) and nitrogen atoms (hydrogen bond acceptors). The carbaldehyde group (-CHO) is also polar and can act as a hydrogen bond acceptor. These features suggest an affinity for polar solvents.

  • Apolar Characteristics: The aromatic benzene portion of the indazole ring and the chloro-substituent contribute to the molecule's non-polar character, suggesting potential solubility in less polar organic solvents. The predicted LogP value of ~2.0 indicates a moderate lipophilicity, balancing its polar features.[2][3]

  • Crystal Lattice Energy: A critical, often overlooked factor is the compound's high melting point (190-195 °C).[1][2] A high melting point indicates strong intermolecular forces within the crystal lattice. A significant amount of energy is required to overcome these forces before the solute can dissolve. This high lattice energy will inherently limit solubility even in solvents that are otherwise a good chemical match.

Predictive Qualitative Solubility Profile

Based on the principles above, we can forecast the compound's likely solubility across common solvent classes.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility in water is expected to be very low. While the molecule has hydrogen bonding capabilities, its overall aromatic character and the energy needed to break the crystal lattice will dominate. Solubility is expected to be poor in water but may increase slightly in alcohols like methanol and ethanol, which can engage in hydrogen bonding while also solvating the aromatic portions of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent candidates for dissolving this compound. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and are particularly effective at solvating a wide range of organic molecules. Acetonitrile may also be an effective solvent. These solvents can disrupt the crystal lattice without the steric hindrance sometimes associated with protic solvents.

  • Non-Polar Solvents (e.g., Hexanes, Toluene): Solubility is predicted to be very poor. These solvents lack the polarity and hydrogen bonding ability to effectively solvate the polar functional groups of the molecule.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed. These solvents have an intermediate polarity and can interact favorably with both the chloro-substituent and the aromatic system.

Experimental Determination of Solubility: Protocols

Given the lack of published quantitative data, direct experimental determination is essential. The following protocols are designed to provide a robust framework for this analysis.

Protocol for Qualitative Solubility Classification

This initial screening protocol rapidly categorizes the compound's solubility, guiding solvent selection for further experiments.[5][6][7]

Methodology:

  • Preparation: Label a series of small test tubes (e.g., 13x100 mm) for each solvent to be tested (Water, 5% HCl, 5% NaOH, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane).

  • Sample Addition: Add approximately 5-10 mg of this compound to each tube. The exact mass is less critical than consistency across tests.

  • Solvent Addition: Add the test solvent dropwise (or in 0.1 mL increments) up to a total volume of 1 mL, vortexing or shaking vigorously for 30-60 seconds after each addition.[8]

  • Observation: Visually inspect the tube against a contrasting background. Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some solid remains.

    • Insoluble: The solid does not appear to dissolve at all.

  • Acid/Base Test: The results from 5% HCl and 5% NaOH can indicate if the compound forms a soluble salt, suggesting the presence of basic or acidic functional groups, respectively.[6][7]

The following diagram outlines the logical workflow for this qualitative assessment.

G start Start: Add ~10 mg Compound to Test Tube add_water Add 1 mL Water Vortex for 60s start->add_water observe_water Observe add_water->observe_water add_hcl New Sample: Add 1 mL 5% HCl observe_water->add_hcl Insoluble end_node End: Classify Solubility Profile observe_water->end_node Soluble (Class S) observe_hcl Observe add_hcl->observe_hcl add_naoh New Sample: Add 1 mL 5% NaOH observe_hcl->add_naoh Insoluble observe_hcl->end_node Soluble (Class B - Basic) observe_naoh Observe add_naoh->observe_naoh test_organic Test Organic Solvents (DMSO, DMF, ACN, DCM, etc.) observe_naoh->test_organic Insoluble observe_naoh->end_node Soluble (Class A - Acidic) test_organic->end_node

Caption: Workflow for qualitative solubility classification.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a gold-standard technique for accurately determining the solubility of a compound at a specific temperature.[4]

Methodology:

  • Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into each vial.

  • Equilibration: Seal the vials tightly. Place them in an incubator shaker or on a shaking platform in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours. This extended time is crucial to ensure the solution reaches thermodynamic equilibrium.[4]

  • Phase Separation: After equilibration, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particulates. This step is critical for accuracy.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.

  • Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard.[4]

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Report the result in mg/mL or g/L.

The quantitative determination workflow is visualized below.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep1 Add Excess Solid to Vial prep2 Add Known Volume of Solvent prep1->prep2 eq1 Seal and Shake at Constant Temp (>= 24h) prep2->eq1 eq2 Let Stand to Settle (>= 2h) eq1->eq2 an1 Filter Supernatant (0.22 µm filter) eq2->an1 an2 Dilute Sample an1->an2 an3 Quantify by HPLC or NMR an2->an3 calc Calculate Solubility (mg/mL) an3->calc

Caption: Workflow for the quantitative shake-flask solubility method.

Data Presentation

Quantitative results should be compiled into a clear, concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

Solvent Classification Dielectric Constant¹ Quantitative Solubility
Water (e.g., Insoluble) 80.1 (e.g., <0.1 mg/mL)
Methanol (e.g., Partially Soluble) 32.7 (Result from analysis)
Ethanol (e.g., Partially Soluble) 24.6 (Result from analysis)
Acetone (e.g., Soluble) 21.0 (Result from analysis)
Acetonitrile (e.g., Soluble) 36.6 (Result from analysis)
Dichloromethane (e.g., Partially Soluble) 9.1 (Result from analysis)
Dimethylformamide (DMF) (e.g., Soluble) 38.3 (Result from analysis)
Dimethyl Sulfoxide (DMSO) (e.g., Soluble) 47.0 (Result from analysis)
Toluene (e.g., Insoluble) 2.4 (Result from analysis)
Hexane (e.g., Insoluble) 1.9 (Result from analysis)

¹Dielectric constants are approximate values for pure solvents.[9]

Safety and Handling Precautions

Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate care.

  • Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4.[1] The GHS warning pictogram is GHS07 (exclamation mark).[1]

  • Precautionary Statements: Harmful if swallowed (H302).[1][10] Users should wash hands thoroughly after handling and not eat, drink, or smoke when using this product.[10]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, is required. A dust mask (e.g., N95) is recommended when handling the powder.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

Always consult the most current Safety Data Sheet from your supplier before handling this chemical.

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Diverse Biological Activities of Indazole Derivatives

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile functionalization, leading to a vast chemical space of derivatives with a broad spectrum of pharmacological activities.[2][4] This technical guide provides an in-depth exploration of the known biological activities of indazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering a comprehensive resource to facilitate the rational design and development of novel indazole-based therapeutics.

Introduction: The Indazole Core - Structural Features and Therapeutic Significance

Indazole, existing in two primary tautomeric forms (1H-indazole and 2H-indazole), with the 1H-tautomer being more thermodynamically stable, serves as a versatile template for drug design.[4][5] Its rigid bicyclic structure provides a defined orientation for substituent groups to interact with biological targets. The presence of two nitrogen atoms allows for hydrogen bonding and coordination with metal ions, crucial for molecular recognition.[2] While naturally occurring indazole derivatives are rare, their synthetic analogues have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][4][6] Several indazole-containing drugs have received FDA approval, such as the antiemetic Granisetron, the non-steroidal anti-inflammatory drug Benzydamine, and a number of kinase inhibitors for cancer therapy like Pazopanib and Axitinib, underscoring the clinical relevance of this scaffold.[1][2][7]

Anticancer Activity: A Dominant Therapeutic Application

The most extensively studied biological activity of indazole derivatives is their potent anticancer effect.[7][8][9] These compounds target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis. A significant portion of indazole-based anticancer agents function as kinase inhibitors.[10]

Mechanism of Action: Targeting Key Oncogenic Kinases

Indazole derivatives have been successfully developed to inhibit a range of protein kinases that are often dysregulated in cancer.

  • Tyrosine Kinase Inhibitors (TKIs): Many indazole-based drugs are multi-targeted TKIs. For instance, Pazopanib inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs), thereby blocking tumor angiogenesis.[1][7] Axitinib is another potent inhibitor of VEGFRs.[1][7]

  • Serine/Threonine Kinase Inhibitors: Indazole derivatives have also shown inhibitory activity against serine/threonine kinases like the Pim kinases , which are involved in cell survival and proliferation.[4][11]

  • Other Kinase Targets: Other notable kinase targets for indazole derivatives include Aurora kinases , crucial for mitosis, and the Bcr-Abl fusion protein , a hallmark of chronic myeloid leukemia.[4][11]

Signaling Pathway Inhibition: The VEGFR Pathway

The inhibition of the VEGFR signaling pathway is a key mechanism for the anti-angiogenic effects of many indazole-based anticancer drugs. The following diagram illustrates the simplified signaling cascade and the point of intervention by indazole derivatives.

VEGFR_Pathway VEGFR Signaling Pathway Inhibition by Indazole Derivatives VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Pazopanib Pazopanib (Indazole Derivative) Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Tumor Blood Vessel Growth) ERK->Angiogenesis Promotes

Caption: Inhibition of VEGFR by indazole derivatives like Pazopanib blocks downstream signaling, leading to reduced angiogenesis.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.

  • Substitution at N-1 and N-2: The position of alkylation on the indazole nitrogen (N-1 vs. N-2) can significantly influence biological activity and selectivity.[2]

  • Substitution at C-3: The 3-position is a common site for introducing various aryl or heteroaryl groups that can interact with the ATP-binding pocket of kinases.

  • Substitution on the Benzene Ring: Modifications at positions 4, 5, 6, and 7 of the benzene ring can modulate potency, selectivity, and pharmacokinetic properties.[4][12] For example, the addition of a sulfonamide group at the C5 position has been shown to enhance activity against Aurora kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of indazole derivatives against a specific kinase is a biochemical assay.

Objective: To determine the IC50 value of a test indazole derivative against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Test indazole derivative (dissolved in DMSO)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test indazole derivative in DMSO.

  • In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • The signal is inversely proportional to the amount of kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Indazole derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[13][14][15]

Mechanism of Action: COX Inhibition and Cytokine Modulation
  • Cyclooxygenase (COX) Inhibition: A primary mechanism of the anti-inflammatory action of indazoles is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[13][14] Some derivatives show selectivity for COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6]

  • Cytokine Suppression: Certain indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[13][15]

Experimental Workflow: Evaluating Anti-inflammatory Activity

The following diagram outlines a typical workflow for assessing the anti-inflammatory potential of indazole derivatives.

AntiInflammatory_Workflow Workflow for Anti-inflammatory Activity Evaluation cluster_0 In Vitro Assays cluster_1 In Vivo Models COX_Assay COX-1/COX-2 Inhibition Assay Paw_Edema Carrageenan-induced Paw Edema in Rats COX_Assay->Paw_Edema Leads to Cytokine_Assay LPS-stimulated Macrophage Cytokine Release Assay (TNF-α, IL-1β) Arthritis_Model Adjuvant-induced Arthritis Model Cytokine_Assay->Arthritis_Model Leads to Indazole_Derivative Test Indazole Derivative Indazole_Derivative->COX_Assay Indazole_Derivative->Cytokine_Assay

Caption: A multi-step process for evaluating the anti-inflammatory properties of indazole derivatives, from in vitro enzyme inhibition to in vivo models of inflammation.

Antimicrobial and Antiprotozoal Activities

The indazole scaffold is also a promising framework for the development of novel antimicrobial and antiprotozoal agents.[6][16][17]

Antibacterial Activity

Indazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[18] One of the identified mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2][19]

Antifungal and Antiprotozoal Activity

Several indazole derivatives have exhibited antifungal activity, for instance, by inhibiting mycelial growth.[1] Furthermore, some 2H-indazole derivatives have demonstrated potent antiprotozoal activity against parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases being more potent than the standard drug metronidazole.[6][17]

Quantitative Data on Antimicrobial Activity
Compound ClassTarget OrganismActivity MetricValueReference
3-methyl-1H-indazole derivativesBacillus subtilisZone of Inhibitionup to 22 mm[1]
3-methyl-1H-indazole derivativesEscherichia coliZone of Inhibitionup to 46 mm[1]
2,3-diphenyl-2H-indazole derivativeGiardia intestinalisIC5012.8 times more active than metronidazole[6]
2,3-diphenyl-2H-indazole derivativesCandida albicansIn vitro growth inhibitionActive[6]

Neurological and Other Activities

The biological activities of indazole derivatives extend beyond anticancer, anti-inflammatory, and antimicrobial effects.

Neurological Disorders

Indazole derivatives are being explored for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[20][21][22]

  • Monoamine Oxidase (MAO) Inhibition: Some indazole derivatives are potent inhibitors of MAO-A and MAO-B, enzymes that degrade neurotransmitters.[4][21] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.

  • Tau Phosphorylation Inhibition: Certain indazole derivatives have been shown to inhibit the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease and other tauopathies.[20][23] For example, the derivative AMI has been shown to exert a neuroprotective effect by inhibiting tau hyperphosphorylation.[20]

Cardiovascular and Other Applications

Indazole derivatives have also been investigated for their potential in treating cardiovascular diseases, with some compounds showing hypotensive and bradycardic activities.[5] Additionally, they have been studied as β3-adrenergic receptor agonists for the treatment of overactive bladder and as calcium-release activated calcium (CRAC) channel blockers.[24][25]

Future Directions and Conclusion

The indazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse range of biological activities associated with its derivatives highlights its potential for the development of new drugs for a multitude of diseases.[4] Future research will likely focus on:

  • The design of more selective and potent inhibitors for specific biological targets.

  • The exploration of novel therapeutic areas for indazole derivatives.

  • The use of computational methods to guide the rational design of new compounds with improved pharmacokinetic and pharmacodynamic profiles.

  • The synthesis of indazole-based hybrid molecules that combine the indazole scaffold with other pharmacophores to achieve synergistic effects.

References

The Strategic Application of 3-Chloro-1H-indazole-5-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Nucleus as a Privileged Scaffold

In the landscape of contemporary drug discovery, the indazole ring system has emerged as a "privileged scaffold"—a molecular framework that is recurrently identified as a key structural component in compounds targeting a range of biological targets.[1] Comprising a fused benzene and pyrazole ring, this bicyclic heterocycle offers a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1] This guide focuses on a particularly valuable, yet underexplored, derivative: 3-Chloro-1H-indazole-5-carbaldehyde . We will dissect its synthetic utility, explore its reactive potential, and illuminate its strategic application in the design of next-generation therapeutics, with a particular emphasis on kinase inhibitors.

The Molecular Architecture: Understanding this compound

The power of this compound as a medicinal chemistry building block lies in the strategic placement of its functional groups. The molecular formula is C8H5ClN2O, and its structure is characterized by an indazole core with a chlorine atom at the 3-position and a carbaldehyde (aldehyde) group at the 5-position.

PropertyValueSource
Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS Number 1086391-03-8
Physical Form Powder
Melting Point 190-195 °C

The chlorine atom at the 3-position serves as a versatile synthetic handle, amenable to a variety of nucleophilic substitution and cross-coupling reactions. The aldehyde group at the 5-position is a key pharmacophoric element and a reactive center for forming larger, more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations. This dual functionality makes this compound a powerful starting material for building diverse chemical libraries for high-throughput screening.

Synthesis and Reactivity: A Gateway to Molecular Diversity

A robust and efficient synthesis of the indazole core is paramount for its successful application in drug discovery programs. A common and effective method for the synthesis of substituted indazole-3-carboxaldehydes is the nitrosation of the corresponding indoles.[2][3]

Synthetic Protocol: Nitrosation of 5-Chloroindole

The following protocol is adapted from established procedures for the synthesis of analogous indazole-3-carboxaldehydes and illustrates a viable route to a closely related isomer, 5-chloro-1H-indazole-3-carbaldehyde.[3][4]

Reaction:

G cluster_reactants Reactants cluster_product Product Indole 5-Chloroindole Reaction Nitrosation & Rearrangement Indole->Reaction Reagents NaNO2, HCl, DMF/H2O Reagents->Reaction Indazole 5-Chloro-1H-indazole-3-carbaldehyde Reaction->Indazole

A simplified workflow for the synthesis of 5-chloro-1H-indazole-3-carbaldehyde.

Step-by-Step Methodology:

  • Preparation of the Nitrosating Agent: In a reaction vessel maintained at 0°C, a solution of sodium nitrite (NaNO2) in water and dimethylformamide (DMF) is treated with hydrochloric acid (HCl) to generate the nitrosating species in situ.[3]

  • Slow Addition of the Indole: A solution of 5-chloroindole in DMF is added dropwise to the cold nitrosating mixture over a period of several hours. This slow addition is crucial to minimize the formation of dimeric side products.[4]

  • Reaction Progression: The reaction mixture is stirred at room temperature for an extended period (e.g., 12 hours) to allow for the complete conversion of the starting material.[3]

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 5-chloro-1H-indazole-3-carbaldehyde.[3]

Causality Behind Experimental Choices:

  • Low Temperature: The initial reaction is carried out at 0°C to control the reactivity of the nitrosating agent and prevent unwanted side reactions.

  • Slow Addition: The gradual introduction of the indole substrate maintains a low concentration of the nucleophilic indole, which favors the desired intramolecular cyclization over intermolecular dimerization.[4]

  • Acidic Conditions: The presence of HCl is necessary to generate the active nitrosating agent from sodium nitrite.

Reactivity of the Functional Groups

The synthetic versatility of this compound stems from the distinct reactivity of its chloro and aldehyde functionalities.

  • The 3-Chloro Group: This position is activated towards nucleophilic aromatic substitution and is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies.

  • The 5-Carbaldehyde Group: The aldehyde is a versatile functional group that can undergo a plethora of chemical transformations:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of secondary and tertiary amines.

    • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, extending the molecular scaffold.

    • Condensation Reactions: Condensation with active methylene compounds can lead to the formation of various heterocyclic rings.

    • Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for functionalization.

Applications in Kinase Inhibitor Design: A Strategic Approach

Protein kinases are a major class of drug targets, particularly in oncology. The indazole scaffold has proven to be a highly effective core for the development of potent and selective kinase inhibitors.[2][5] Marketed drugs such as Axitinib and Pazopanib, which are potent tyrosine kinase inhibitors, feature the indazole nucleus.[2][3]

The 3-aminoindazole moiety is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. While our focus molecule is 3-chloro-substituted, this position can be readily converted to an amino group or other hydrogen bond donors through nucleophilic substitution.

General Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates a general strategy for the synthesis of kinase inhibitors starting from this compound.

G cluster_path1 Pathway 1: Hinge Binder Modification cluster_path2 Pathway 2: Vector for SAR Exploration Start This compound Step1a Nucleophilic Substitution (e.g., with an amine) Start->Step1a Step1b Reductive Amination Start->Step1b Intermediate1 3-Amino-1H-indazole-5-carbaldehyde Derivative Step1a->Intermediate1 Final Kinase Inhibitor Candidate Step1a->Final Intermediate1->Step1b Further Functionalization Intermediate2 3-Chloro-1H-indazol-5-yl)methanamine Derivative Step1b->Intermediate2 Step1b->Final Intermediate2->Step1a Further Functionalization

A general synthetic workflow for developing kinase inhibitors.

Exemplary Application in VEGFR-2 Inhibitor Design:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target in oncology. Many VEGFR-2 inhibitors utilize a heterocyclic core that interacts with the hinge region of the ATP-binding pocket.

A hypothetical synthetic route starting with this compound to a potential VEGFR-2 inhibitor could involve:

  • Reductive amination of the 5-carbaldehyde with a suitable amine to introduce a side chain that can occupy the solvent-exposed region of the ATP binding site.

  • Suzuki or Buchwald-Hartwig coupling at the 3-chloro position with an appropriate boronic acid or amine to install a group that can interact with the DFG motif of the kinase.

The ability to perform these modifications in a modular fashion allows for the rapid generation of a library of compounds for SAR studies, optimizing potency, selectivity, and pharmacokinetic properties.

Broader Applications in Medicinal Chemistry

Beyond kinase inhibitors, the unique structural features of this compound make it a valuable precursor for a variety of other therapeutic agents.

  • Wnt Signaling Pathway Inhibitors: The Wnt signaling pathway is implicated in various diseases, including cancer and developmental disorders. A patent for indazole derivatives as Wnt signaling inhibitors highlights the potential of this scaffold in this therapeutic area.[6] The aldehyde functionality of our title compound can be a key site for derivatization to interact with components of the Wnt pathway.

  • Cannabinoid Receptor Modulators: The indazole scaffold has also been explored for its ability to modulate cannabinoid receptors, which are involved in pain, appetite, and mood regulation. A patent describes indazole derivatives as CB1 receptor modulators, suggesting another avenue for the application of this compound.[7]

Conclusion and Future Perspectives

This compound represents a highly versatile and strategic building block for modern medicinal chemistry. Its dual functionality allows for the creation of diverse molecular libraries targeting a wide range of biological targets. While its direct application in marketed drugs is not yet prominent, the wealth of literature on the pharmacological importance of the indazole scaffold strongly supports its potential. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed chemical starting materials will be paramount in accelerating the drug discovery process. Future research will likely focus on the development of novel synthetic methodologies to further expand the chemical space accessible from this promising precursor and to fully realize its potential in the creation of next-generation medicines.

References

Whitepaper: 3-Chloro-1H-indazole-5-carbaldehyde as a Strategic Bioisostere of Indole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic drugs. However, its susceptibility to oxidative metabolism often presents a significant hurdle in drug development. Bioisosteric replacement offers a time-tested strategy to circumvent such liabilities while retaining or enhancing biological activity. This technical guide provides an in-depth analysis of 3-chloro-1H-indazole-5-carbaldehyde as a versatile bioisostere of indole-5-carbaldehyde. We will explore the chemical rationale for this substitution, detail synthetic strategies, and present actionable protocols for its derivatization and evaluation, establishing this scaffold as a high-value building block for researchers, medicinal chemists, and drug development professionals.

The Principle of Bioisosterism: Beyond Structural Mimicry

Bioisosterism, the replacement of a functional group or moiety with another that retains similar physical and chemical properties, is a foundational concept in rational drug design. The goal extends beyond simple structural analogy; it is a strategic tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The indole scaffold, while a privileged structure, is often metabolized by cytochrome P450 enzymes at its electron-rich positions, leading to poor metabolic stability.

The indazole ring system has emerged as a highly effective bioisostere for indole.[1][2] By replacing the C3-N bond of indole with an N-N bond, the indazole scaffold maintains a similar size, planarity, and aromaticity. Crucially, it preserves the N-H hydrogen bond donor capability essential for many protein-ligand interactions, while altering the electronic distribution and metabolic profile of the ring system.[3][4] This substitution can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property.

cluster_0 Indole Scaffold cluster_1 Indazole Bioisostere indole indole indazole indazole indole->indazole Bioisosteric Replacement

Figure 1: Structural comparison of the core indole scaffold and its indazole bioisostere.

Profile of a Privileged Building Block: this compound

This compound (CAS 1086391-03-8) is a particularly strategic starting material for drug discovery campaigns. Each substituent serves a distinct and valuable purpose:

  • Indazole Core: Provides the bioisosteric replacement for the indole nucleus, offering potential improvements in metabolic stability and hydrogen bonding patterns.[3]

  • 3-Chloro Group: This electron-withdrawing group modulates the pKa of the pyrazole ring N-H, influencing its hydrogen bonding strength. It also serves as a potential vector for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, although the latter is less common on this electron-rich system.

  • 5-Carbaldehyde Group: This is a highly versatile synthetic handle. It provides a direct route to a vast array of derivatives through reactions such as reductive amination, Wittig olefination, aldol condensation, and oxidation to the corresponding carboxylic acid, enabling rapid library synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below, providing essential data for experimental planning.

PropertyValueSource
CAS Number 1086391-03-8
Molecular Formula C₈H₅ClN₂O[5]
Molecular Weight 180.59 g/mol
Appearance Powder
Melting Point 190-195 °C
Purity ≥95% (Commercially available)
InChI Key PQBPTICJDNOFJF-UHFFFAOYSA-N

Synthetic Strategy and Experimental Protocols

While direct, peer-reviewed synthesis of this compound is not extensively documented, a robust synthetic route can be designed based on established indazole synthesis methodologies.[6][7] The following proposed workflow represents a logical and experimentally sound approach.

Proposed Synthetic Workflow

The synthesis initiates from a commercially available substituted benzaldehyde, proceeding through nitration, reduction, diazotization, and Sandmeyer reaction, followed by cyclization.

G A 4-Amino-2-chlorobenzaldehyde B 2-Chloro-4-hydrazinylbenzaldehyde A->B 1. NaNO₂, HCl 2. SnCl₂, HCl C This compound B->C Acetic Acid, Reflux

Figure 2: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound (Proposed)

This protocol is based on the well-established Davis-Beirut reaction and related indazole cyclizations.

Step A: Diazotization and Reduction to Hydrazine

  • Setup: To a stirred solution of 4-amino-2-chlorobenzaldehyde (1.0 eq) in concentrated HCl at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution to 0 °C and add the diazonium salt solution dropwise with vigorous stirring.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Collect the precipitated hydrazine hydrochloride salt by filtration, wash with cold water, and dry under vacuum.

Step B: Indazole Ring Formation

  • Setup: Suspend the crude 2-chloro-4-hydrazinylbenzaldehyde hydrochloride from the previous step in glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: The acidic conditions and heat promote the intramolecular cyclization via condensation between the hydrazine and aldehyde moieties to form the thermodynamically stable indazole ring.

  • Purification: Cool the reaction mixture and pour it into ice water. Neutralize carefully with a saturated solution of sodium bicarbonate. The product will precipitate. Filter the solid, wash with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Lead Optimization: A Practical Workflow

The true value of this compound lies in its utility as a scaffold for generating compound libraries. The aldehyde functionality is a gateway to diverse chemical space.

Derivatization Workflow via Reductive Amination

G A 3-Chloro-1H-indazole- 5-carbaldehyde B Schiff Base Intermediate (transient) A->B + R-NH₂ C Final Amine Product B->C [Reduction] Reagents R-NH₂ (Amine) NaBH(OAc)₃ Reagents->B Reagents->C

Figure 3: General workflow for derivatization using reductive amination.

Protocol 2: Derivatization with Benzylamine (Example)

This self-validating protocol provides a reliable method for synthesizing a representative derivative.

  • Setup: In a clean, dry vial, dissolve this compound (100 mg, 1.0 eq) in 1,2-dichloroethane (DCE, 5 mL).

  • Imine Formation: Add benzylamine (1.1 eq) to the solution, followed by a few drops of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

    • Expertise Note: NaBH(OAc)₃ is chosen as the reducing agent because it is mild enough to selectively reduce the protonated imine in the presence of the aldehyde, minimizing side reactions. It is also less water-sensitive than other hydrides like NaBH₄.

  • Reaction: Seal the vial and stir the reaction at room temperature overnight (12-16 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Validate the structure and purity of the final compound by NMR and LC-MS analysis.

Conclusion

This compound represents a highly valuable and strategic building block in modern medicinal chemistry. Its role as a bioisostere of indole provides a proven pathway to overcoming common metabolic liabilities associated with the indole nucleus. The presence of both a chloro-substituent and a versatile aldehyde handle allows for extensive and predictable derivatization, making it an ideal scaffold for generating focused compound libraries in lead discovery and optimization phases. The synthetic and derivatization protocols outlined in this guide provide a robust framework for researchers to leverage the full potential of this powerful chemical tool.

References

A Senior Application Scientist's Guide to 3-Chloro-1H-indazole-5-carbaldehyde: From Commercial Procurement to Purity Verification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1H-indazole-5-carbaldehyde (CAS No. 1086391-03-8) is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The success of complex, multi-step syntheses and the validity of subsequent biological assays are directly contingent on the purity and quality of this starting material. This guide provides an in-depth analysis of the commercial landscape for this reagent, outlines critical considerations for supplier selection, and details robust, field-proven analytical methodologies for its comprehensive purity assessment. By integrating practical protocols with the underlying scientific rationale, this document serves as a vital resource for ensuring the integrity and reproducibility of research and development programs that rely on this key intermediate.

The Strategic Importance of a High-Purity Heterocyclic Intermediate

The indazole scaffold is a privileged structure in drug discovery, prized for its ability to form key hydrogen bond interactions within the ATP-binding pockets of protein kinases.[1] The introduction of a chloro group at the 3-position and a carbaldehyde at the 5-position creates a versatile chemical handle, enabling a wide array of subsequent chemical modifications. The aldehyde can be readily transformed into alkenes, amines, or other heterocyclic systems, making this compound an essential precursor for generating libraries of potential drug candidates.

However, the presence of impurities—such as residual starting materials, regioisomers, or side-reaction products—can have catastrophic downstream effects. These contaminants can lead to failed reactions, the generation of unintended side products that complicate purification, and, most critically, false positives or negatives in biological screening assays. Therefore, a rigorous approach to sourcing and quality control is not merely a procedural formality but a fundamental prerequisite for successful research.

Commercial Sourcing and Supplier Evaluation

The procurement of this compound requires careful evaluation of potential suppliers based on more than just price. Key metrics include quoted purity, the comprehensiveness of analytical documentation provided, and lot-to-lot consistency.

Representative Commercial Suppliers

The following table summarizes offerings from several known chemical suppliers. It is important to note that availability and specifications can change, and direct inquiry with the supplier for the latest Certificate of Analysis (CoA) is always recommended.

SupplierCAS NumberQuoted PurityPhysical FormAvailable Documentation
Sigma-Aldrich (Merck) 1086391-03-895%PowderCoA, MSDS[2]
American Custom Chemicals Corp. 1086391-03-895.00%N/APrice Quote[3]
LookChem Aggregator 1086391-03-8Typically 97%PowderVaries by listing[3]

Note: Data is compiled from publicly available supplier websites and is subject to change. Researchers should always verify specifications with a lot-specific Certificate of Analysis.

Causality Behind Supplier Selection: Beyond the Purity Percentage

While a high purity percentage is desirable, the trustworthiness of that claim is paramount. A supplier that provides a detailed, lot-specific CoA with spectral data (e.g., HPLC chromatogram, ¹H NMR spectrum) is inherently more reliable than one that only lists a nominal purity value. This documentation provides the self-validating system necessary for a researcher to trust the material. When evaluating a new supplier, it is prudent to request a sample for in-house verification before committing to a larger purchase.

Purity Verification: A Multi-technique, Validating Approach

Upon receipt of the material, and for every new lot, a multi-pronged analytical approach should be employed to confirm identity, quantify purity, and identify any potential contaminants.

Visual Inspection and Physical Properties

The first step is a simple visual inspection. The compound should be a consistent powder, as described by suppliers.[2] Any discoloration, clumping, or presence of foreign matter is an immediate red flag. The melting point is another crucial physical constant; Sigma-Aldrich reports a melting point of 190-195 °C.[2] A broad or depressed melting range is a strong indicator of impurity.

Diagram: Chemical Structure

Below is the chemical structure of this compound, highlighting its key functional groups.

G main label_indazole Indazole Ring label_chloro 3-Chloro Group label_aldehyde 5-Carbaldehyde

Caption: Structure of this compound.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of organic compounds by separating the main component from non-volatile impurities.

Expertise Behind the Protocol: A reverse-phase C18 column is selected due to the moderate polarity of the aromatic, heterocyclic compound. A gradient elution from a weak solvent (water) to a strong solvent (acetonitrile) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected. The addition of a small amount of acid (formic or trifluoroacetic) to the mobile phase sharpens peak shape by ensuring that any acidic or basic functional groups on the analyte and impurities are consistently protonated. UV detection at 254 nm is chosen as it is a common wavelength where aromatic systems exhibit strong absorbance.

Self-Validating Protocol: Purity Analysis by Reverse-Phase HPLC

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water (or mobile phase A/B) to create a ~1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    Parameter Specification
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 15 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 5 µL

    | Detection | UV at 254 nm |

  • System Suitability:

    • Before running the sample, perform at least five replicate injections of a standard solution.

    • The Relative Standard Deviation (RSD) of the peak area for the main component should be less than 2.0%. This confirms the stability and reproducibility of the HPLC system.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • This result should be compared directly against the supplier's CoA. Any peak greater than 0.1% area should be noted and considered for identification if the material is intended for cGMP applications.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC confirms purity, NMR confirms the chemical identity. The ¹H NMR spectrum provides a unique fingerprint of the molecule.

Expertise Behind the Protocol: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice because it effectively dissolves the compound and, importantly, its high polarity and hydrogen bond accepting nature slow the chemical exchange of the N-H proton, allowing it to be observed as a distinct, often broad, signal. This is a key diagnostic peak for the indazole ring system.

Self-Validating Protocol: Identity Confirmation by ¹H NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

    • Vortex briefly to ensure complete dissolution and transfer to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Interpretation:

    • Aldehyde Proton (CHO): A singlet at ~10.0-10.2 ppm. Its integration should be 1H.

    • Aromatic Protons: Three protons in the aromatic region (approx. 7.5-8.5 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Indazole N-H Proton: A broad singlet at a significantly downfield shift, typically >13 ppm. This is highly characteristic.

    • Impurity Check: The absence of significant signals in other regions is crucial. Pay close attention to the aliphatic region (< 5 ppm) for solvent or grease contamination and look for minor sets of aromatic signals that could indicate isomeric impurities. Purity can be estimated by comparing the integration of impurity peaks to the main compound peaks.

A Validated Workflow for Quality Control

A systematic workflow ensures that every batch of starting material is properly vetted before being introduced into a research program. This process creates a self-validating system of checks and balances.

Caption: Quality control workflow for incoming raw materials.

Common Impurities and Purification Strategies

Understanding the synthetic route provides insight into potential impurities. A common synthesis involves the nitrosation of the corresponding 5-chloro-indole.[1]

Potential Impurities:

  • Residual Starting Material: Unreacted 5-chloro-indole.

  • Regioisomers: If the chlorination step of the indole synthesis is not perfectly selective, other chloro-indazole isomers may be present.

  • Oxidation Products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, especially during prolonged storage.

Laboratory-Scale Purification Protocol: Column Chromatography If the received material fails to meet the required purity specifications (>98% by HPLC for most applications), a straightforward purification can be performed.

  • Slurry Preparation: Dissolve the crude material in a minimal amount of a polar solvent like ethyl acetate or dichloromethane. Add a small amount of silica gel to this solution to create a dry slurry by evaporating the solvent under reduced pressure.

  • Column Packing: Pack a glass chromatography column with silica gel using a suitable eluent system, such as a mixture of hexanes and ethyl acetate (e.g., starting with 8:2 Hexanes:EtOAc).

  • Loading and Elution: Carefully load the dry slurry onto the top of the packed column. Begin elution with the starting solvent mixture, gradually increasing the polarity (e.g., moving towards 7:3, then 6:4 Hexanes:EtOAc) to elute the compound. The less polar impurities will typically elute first.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same eluent system.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified, solid product. Re-analyze the purified material by HPLC and NMR to confirm purity and identity.

Conclusion

This compound is an invaluable tool for the medicinal chemist, but its utility is directly proportional to its purity. A diligent and systematic approach to procurement and quality control is essential. By critically evaluating suppliers, demanding comprehensive analytical data, and implementing in-house verification using robust methods like HPLC and NMR, researchers can mitigate significant risks. This guide provides the framework and detailed protocols to establish such a system, ensuring that the foundational building blocks of a research program are sound, thereby enhancing the reliability and reproducibility of the scientific outcomes.

References

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 3-Chloro-1H-indazole-5-carbaldehyde from its precursor, 1H-indazole-5-carbaldehyde. Indazole derivatives are of significant interest in medicinal chemistry and drug development, serving as crucial scaffolds for kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of a chlorine atom at the C3 position of the indazole ring is a key functionalization step that opens avenues for further molecular diversification through cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the reaction mechanism, a step-by-step experimental procedure, safety considerations, and expected outcomes.

Introduction and Scientific Rationale

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory and anti-cancer agents.[1][4] Specifically, 1H-indazole-3-carboxaldehydes are invaluable intermediates, as the aldehyde group can be readily transformed into a wide variety of functional groups and heterocycles.[2][5]

The direct chlorination of 1H-indazole-5-carbaldehyde at the C3 position is a strategic transformation. The indazole ring system is electron-rich, making it susceptible to electrophilic substitution. The C3 position is particularly reactive, analogous to the C3 position of indoles.[6] This protocol utilizes N-Chlorosuccinimide (NCS), a stable, easy-to-handle, and highly effective electrophilic chlorinating agent.[7][8][9] NCS acts as a source of an electrophilic chlorine species ("Cl+"), which readily reacts with the electron-rich indazole core under mild conditions.[8][10] Understanding this reactivity allows for a controlled and regioselective synthesis, avoiding unwanted side products.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorination of 1H-indazole-5-carbaldehyde with NCS proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Electrophile Activation: The electron-withdrawing succinimide group polarizes the N-Cl bond in NCS, making the chlorine atom highly electrophilic.

  • Nucleophilic Attack: The π-electron system of the indazole ring, specifically at the electron-rich C3 position, acts as a nucleophile, attacking the electrophilic chlorine atom of NCS.

  • Intermediate Formation: This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized over the indazole ring system.

  • Deprotonation & Aromatization: A base (which can be the succinimide anion generated in the first step or the solvent) removes the proton from the C3 position, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound.

Reaction_Mechanism Figure 1: Mechanism of Electrophilic Chlorination cluster_start Reactants cluster_intermediate Transition State cluster_product Products Indazole 1H-Indazole-5-carbaldehyde SigmaComplex Sigma Complex (Resonance-Stabilized Cation) Indazole->SigmaComplex Nucleophilic Attack on Cl+ NCS N-Chlorosuccinimide (NCS) NCS->SigmaComplex Product 3-Chloro-1H-indazole- 5-carbaldehyde SigmaComplex->Product Deprotonation (-H+) Succinimide Succinimide SigmaComplex->Succinimide

Caption: Figure 1: Mechanism of Electrophilic Chlorination.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
1H-Indazole-5-carbaldehyde253801-04-6C₈H₆N₂O146.15Sigma-Aldrich, Combi-Blocks
N-Chlorosuccinimide (NCS)128-09-6C₄H₄ClNO₂133.53Sigma-Aldrich, TCI
Acetonitrile (MeCN), Anhydrous75-05-8C₂H₃N41.05Fisher Scientific
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93VWR
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11VWR
Hexanes110-54-3C₆H₁₄86.18VWR
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Na₂S₂O₃158.11Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Sigma-Aldrich
Silica Gel (for column chromatography)7631-86-9SiO₂60.08Sorbent Technologies
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and development chamber

  • UV lamp for TLC visualization

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol is based on a 1.0 g scale of the starting material. Adjust quantities proportionally for different scales.

Synthesis_Workflow Figure 2: Experimental Synthesis Workflow Setup 1. Reaction Setup - Dissolve 1H-indazole- 5-carbaldehyde in MeCN Addition 2. Reagent Addition - Add NCS portion-wise - Stir at room temp. Setup->Addition Monitoring 3. Reaction Monitoring - Use TLC to track - (EtOAc/Hexanes) Addition->Monitoring Workup 4. Aqueous Work-up - Quench with Na₂S₂O₃ - Extract with EtOAc Monitoring->Workup Purification 5. Purification - Dry organic layer - Concentrate in vacuo - Column Chromatography Workup->Purification Characterization 6. Characterization - Obtain NMR, MS data - Assess yield and purity Purification->Characterization

Caption: Figure 2: Experimental Synthesis Workflow.

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazole-5-carbaldehyde (1.0 g, 6.84 mmol).

  • Add anhydrous acetonitrile (20 mL) to the flask.

  • Stir the mixture at room temperature until all the solid has dissolved.

Step 2: Chlorination

  • To the stirred solution, add N-Chlorosuccinimide (NCS) (1.01 g, 7.53 mmol, 1.1 equivalents) portion-wise over 5-10 minutes. Causality Note: Adding NCS in portions helps to control the reaction exotherm and minimize potential side reactions.

  • Stir the reaction mixture at room temperature.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes.

  • Spot the starting material and the reaction mixture on a TLC plate. The product spot should appear at a higher Rf value than the starting material.

  • The reaction is typically complete within 2-4 hours.

Step 4: Work-up and Extraction

  • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a 250 mL separatory funnel containing a 10% aqueous solution of sodium thiosulfate (50 mL) to quench any unreacted NCS.

  • Add deionized water (50 mL) and ethyl acetate (75 mL).

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

  • Combine all organic layers and wash with brine (50 mL).

Step 5: Isolation and Purification

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a solid.

  • Purify the crude solid by flash column chromatography on silica gel.

  • Elute with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a powder.

Results and Characterization

Following the protocol should yield the desired product with high purity.

ParameterExpected Value
Product This compound
Appearance Off-white to light yellow powder
Yield 85-95%
Purity (by NMR) >95%
Molecular Formula C₈H₅ClN₂O[11]
Molecular Weight 180.59 g/mol [11]
Melting Point 190-195 °C[11]
¹H NMR (DMSO-d₆) δ (ppm): 14.2 (br s, 1H, NH), 10.1 (s, 1H, CHO), 8.4 (s, 1H), 7.9 (d, 1H), 7.7 (d, 1H).
Mass Spec (ESI+) m/z: 181.0 [M+H]⁺

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient NCS or reaction time.Add a slight excess of NCS (up to 1.2 eq). Increase reaction time and continue monitoring by TLC.
Low Yield Loss during work-up or purification. Over-chlorination (di-chloro products).Ensure complete extraction from the aqueous layer. Be careful during column chromatography to not discard mixed fractions. Use only 1.05-1.1 eq of NCS to maintain selectivity.
Impure Product Incomplete separation from starting material or succinimide byproduct.Optimize the eluent system for column chromatography. A shallower gradient may be required. Succinimide is water-soluble and should be removed during the aqueous work-up.

Safety Precautions

  • General: Conduct all steps of the synthesis in a well-ventilated chemical fume hood.

  • Chemical Hazards:

    • N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes. Can cause severe irritation.[8]

    • 1H-Indazole-5-carbaldehyde: May cause serious eye irritation.[12]

    • Organic Solvents (MeCN, EtOAc, Hexanes, DCM): Flammable and volatile. Avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile is suitable).

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.

References

Application Note: Regioselective Chlorination of 3-Chloro-1H-indazole-5-carbaldehyde with N-Chlorosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Polysubstituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The strategic functionalization of the indazole ring system is paramount for modulating the pharmacological profile of these molecules. Specifically, the introduction of multiple halogen atoms can significantly enhance binding affinity, metabolic stability, and cell permeability. This application note provides a detailed protocol and scientific rationale for the electrophilic chlorination of 3-Chloro-1H-indazole-5-carbaldehyde using N-chlorosuccinimide (NCS), a versatile and easy-to-handle chlorinating agent.[2] This reaction is anticipated to yield a di-chlorinated indazole derivative, a valuable building block for the synthesis of novel pharmaceutical candidates.

Reaction Principle: Electrophilic Aromatic Substitution on a Substituted Indazole Ring

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, a cornerstone of aromatic chemistry.[2] N-Chlorosuccinimide serves as the source of an electrophilic chlorine species (Cl⁺), which is attacked by the electron-rich indazole ring. The regiochemical outcome of this reaction is governed by the interplay of the electronic effects of the substituents already present on the indazole core.

Analysis of Directing Group Effects

The starting material, this compound, possesses a unique substitution pattern that presents a compelling case study in regioselectivity:

  • Indazole Nucleus: The pyrazole moiety of the indazole ring is inherently electron-rich and tends to direct electrophiles to the C3 position. However, in this substrate, the C3 position is already occupied by a chlorine atom. The benzene portion of the molecule is therefore the site of the subsequent electrophilic attack.

  • 3-Chloro Group: While halogens are generally deactivating due to their inductive electron withdrawal, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. Its position on the pyrazole ring will have a deactivating effect on the entire molecule.

  • 5-Carbaldehyde Group (-CHO): The formyl group is a strong electron-withdrawing group and a powerful meta-director. This is due to both its inductive and resonance effects, which deactivate the ortho and para positions.

  • 1H-Indazole Tautomer: The presence of the N-H proton in the pyrazole ring allows for tautomerism. The 1H-indazole tautomer is generally more stable. The nitrogen lone pair can participate in the aromatic system, contributing to the overall directing effects.

Considering these factors, the incoming electrophilic chlorine is directed by competing influences. The strong meta-directing effect of the carbaldehyde group at C5 would favor substitution at the C7 position. The ortho-, para-directing influence of the pyrazole ring system would favor substitution at the C4 and C6 positions. In such cases of competing directing groups, the more powerful directing group often dictates the major product. The strong deactivating and meta-directing nature of the formyl group is expected to be the dominant factor, leading to the preferential formation of 3,7-Dichloro-1H-indazole-5-carbaldehyde .

Visualizing the Reaction Pathway

reaction_mechanism sub This compound intermediate Sigma Complex (Wheland Intermediate) sub->intermediate Electrophilic Attack at C7 ncs N-Chlorosuccinimide (NCS) ncs->intermediate Provides Cl+ solvent Solvent (e.g., Acetonitrile) solvent->sub product 3,7-Dichloro-1H-indazole-5-carbaldehyde intermediate->product Deprotonation succinimide Succinimide (byproduct) intermediate->succinimide

Caption: Proposed reaction pathway for the chlorination of this compound.

Experimental Protocol

This protocol provides a general procedure for the laboratory-scale synthesis of 3,7-Dichloro-1H-indazole-5-carbaldehyde.

Materials:

  • This compound (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (or other suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound.

  • Dissolution: Add acetonitrile to the flask to dissolve the starting material. The volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate reaction completion.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a larger volume of ethyl acetate and wash with water to remove the succinimide byproduct.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3,7-Dichloro-1H-indazole-5-carbaldehyde.

Data Summary and Expected Outcomes

ParameterRecommended Value/RangeRationale
Stoichiometry (NCS) 1.1 equivalentsA slight excess of NCS ensures complete consumption of the starting material.
Solvent Acetonitrile, DichloromethaneAprotic solvents are generally preferred for NCS chlorinations to avoid side reactions.
Temperature Room Temperature to RefluxHeating can increase the reaction rate, but starting at room temperature is advisable to control potential exotherms.
Reaction Time 2-4 hoursThis is a typical timeframe for such chlorinations; however, it should be optimized based on TLC monitoring.
Expected Yield 70-90%Based on analogous chlorination reactions of heteroaromatic compounds.
Major Product 3,7-Dichloro-1H-indazole-5-carbaldehydeBased on the strong meta-directing effect of the C5-carbaldehyde group.

Characterization of the Product

The structure of the purified product, 3,7-Dichloro-1H-indazole-5-carbaldehyde, should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see characteristic shifts for the remaining aromatic protons and the aldehyde proton. The disappearance of the proton at the C7 position will be a key indicator of successful chlorination at that site.

  • ¹³C NMR: The carbon spectrum will show the presence of the new C-Cl bond and shifts in the signals of the surrounding carbon atoms.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the dichlorinated product (C₈H₄Cl₂N₂O). The isotopic pattern for two chlorine atoms will be a definitive feature.

Safety and Handling Precautions

  • N-Chlorosuccinimide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Acetonitrile and dichloromethane are flammable and toxic; handle with care.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of NCS.

  • Formation of Side Products: If significant side products are observed (e.g., dichlorination at other positions), the reaction temperature should be lowered, and the NCS should be added more slowly to control the reaction kinetics.

  • Purification Challenges: If the product is difficult to purify, consider alternative chromatographic techniques or recrystallization.

Conclusion

This application note provides a comprehensive guide for the synthesis of 3,7-Dichloro-1H-indazole-5-carbaldehyde via electrophilic chlorination with N-chlorosuccinimide. The protocol is based on established principles of organic chemistry and is designed to be a valuable resource for researchers in medicinal chemistry and drug development. The resulting di-chlorinated indazole is a versatile intermediate for the synthesis of more complex and potentially bioactive molecules.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Versatility of a Key Precursor

The indazole nucleus is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key interactions with a wide range of biological targets, most notably protein kinases.[1][2] Kinase inhibitors bearing the indazole core have shown significant promise in oncology, with several compounds entering clinical trials and receiving regulatory approval.[1] The therapeutic relevance of these molecules stems from their capacity to modulate aberrant kinase signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[3]

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Chloro-1H-indazole-5-carbaldehyde as a versatile precursor for the synthesis of potent kinase inhibitors. This precursor is particularly valuable as it possesses two distinct and orthogonally reactive functional groups: a chloro substituent at the C3 position and a carbaldehyde group at the C5 position. This unique arrangement allows for a divergent synthetic approach, enabling the introduction of diverse chemical functionalities to probe the structure-activity relationships (SAR) of the target kinase.

The protocols outlined herein will focus on the synthesis of inhibitors targeting key kinases implicated in tumor progression, such as Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[4][5] We will explore the chemical logic behind the chosen synthetic transformations and provide detailed, step-by-step methodologies to guide the user from the precursor to potential drug candidates.

Chemical Properties and Strategic Advantages of this compound

The synthetic utility of this compound is rooted in the distinct reactivity of its two key functional groups:

  • The C3-Chloro Group: This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are often crucial for establishing interactions with the hinge region and other key residues within the ATP-binding pocket of kinases.

  • The C5-Carbaldehyde Group: The aldehyde functionality serves as a versatile handle for introducing diversity elements that can extend into the solvent-exposed region of the kinase active site. It can be readily transformed into amines via reductive amination, or into various heterocyclic systems.[8] These modifications can enhance potency, selectivity, and physicochemical properties of the final compound.

The presence of both of these functionalities on a stable indazole core provides a robust platform for the rapid generation of compound libraries for high-throughput screening and lead optimization.

Target Kinase Families and Signaling Pathways

The indazole scaffold has been successfully employed to generate inhibitors for a multitude of kinase families. This guide will focus on two major targets in cancer therapy:

  • Fibroblast Growth Factor Receptors (FGFRs): This family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers.[3][4][9]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][10] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.

Below is a simplified representation of a generic receptor tyrosine kinase signaling pathway that is often targeted by indazole-based inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (e.g., FGF, VEGF) Ligand->RTK Binding Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Indazole-based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

Synthetic Workflow: From Precursor to Kinase Inhibitor

A general and efficient synthetic strategy for elaborating this compound into a potent kinase inhibitor involves a two-step sequence:

  • Reductive Amination: To introduce a solubilizing group or a moiety that can interact with the solvent-exposed region of the kinase.

  • Suzuki or Buchwald-Hartwig Coupling: To install a key recognition element for the hinge-binding region of the kinase.

Synthetic_Workflow Precursor 3-Chloro-1H-indazole- 5-carbaldehyde ReductiveAmination Reductive Amination Precursor->ReductiveAmination Amine R1R2NH Amine->ReductiveAmination Intermediate Intermediate Amine ReductiveAmination->Intermediate Coupling Suzuki or Buchwald- Hartwig Coupling Intermediate->Coupling BoronicAcid Ar-B(OH)2 or Ar-NH2 BoronicAcid->Coupling FinalProduct Final Kinase Inhibitor Coupling->FinalProduct

Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of a representative kinase inhibitor from this compound.

Protocol 1: Reductive Amination of this compound

This protocol describes the synthesis of (3-chloro-1H-indazol-5-yl)-N,N-dimethylmethanamine, a key intermediate. The choice of dimethylamine introduces a basic handle that can improve solubility.

Materials:

  • This compound

  • Dimethylamine (2M solution in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add dimethylamine (2M solution in THF, 1.5 eq) followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The addition may be exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (3-chloro-1H-indazol-5-yl)-N,N-dimethylmethanamine.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for imines and iminium ions, and it is tolerant of many functional groups.[8] Its use minimizes the over-reduction of the aldehyde to an alcohol.

  • Acetic Acid: The acid catalyzes the formation of the iminium ion, which is more electrophilic and readily reduced than the corresponding imine.

Protocol 2: Suzuki Coupling of (3-chloro-1H-indazol-5-yl)-N,N-dimethylmethanamine

This protocol details the palladium-catalyzed Suzuki coupling to introduce an aryl group at the C3 position, a common feature in many FGFR and VEGFR inhibitors.[9][10]

Materials:

  • (3-chloro-1H-indazol-5-yl)-N,N-dimethylmethanamine (from Protocol 1)

  • Arylboronic acid (e.g., 3,5-dimethoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

  • To a reaction vessel, add (3-chloro-1H-indazol-5-yl)-N,N-dimethylmethanamine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

Causality Behind Experimental Choices:

  • Pd(dppf)Cl2: This is a robust and commonly used palladium catalyst for Suzuki couplings, known for its efficiency in coupling a wide range of substrates.[11][12]

  • Potassium Carbonate: The base is required to activate the boronic acid for transmetalation to the palladium center.[12]

  • Degassed Solvents: Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

Representative Kinase Inhibitors and Biological Activity

The following table summarizes the biological activity of some indazole-based kinase inhibitors to provide a context for the potential of compounds synthesized from this compound.

Compound IDKinase TargetIC50 (nM)Reference
7r FGFR12.9[9][13]
9u FGFR13.3[3]
13a FGFR130.2[4]
30 VEGFR-21.24[5]
8h VEGFR-223 (HCT-116)[10]
8g VEGFR-224 (HCT-116)[10]

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The orthogonal reactivity of its chloro and aldehyde functionalities allows for the systematic exploration of chemical space around the indazole scaffold. The protocols provided in this application note offer a robust starting point for the development of potent and selective inhibitors against clinically relevant kinases such as FGFR and VEGFR. Future work could involve exploring a wider range of amines for reductive amination and a diverse set of boronic acids and amines for cross-coupling reactions to generate extensive libraries for biological screening.

References

Application Notes and Protocols for the Derivatization of the Aldehyde Group on 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged heterocyclic motif in modern drug discovery, renowned for its versatile biological activities.[1][2] Indazole-containing compounds have demonstrated a wide pharmacological spectrum, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The functionalization of the indazole core is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules.

3-Chloro-1H-indazole-5-carbaldehyde is a valuable building block in this context. The presence of a reactive aldehyde group at the C5 position offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide provides detailed application notes and protocols for several key derivatization reactions of the aldehyde functionality on this compound, aimed at researchers and scientists in the field of drug development.

Core Derivatization Strategies

The aldehyde group of this compound is amenable to a range of classical and contemporary organic transformations. This guide will focus on the following high-impact derivatization reactions:

  • Reductive Amination: Introduction of amine functionalities to generate novel secondary and tertiary amines.

  • Wittig Reaction: Formation of carbon-carbon double bonds to synthesize alkene derivatives.

  • Knoevenagel Condensation: Reaction with active methylene compounds to produce α,β-unsaturated systems.

  • Formation of Imines and Related Derivatives: Synthesis of Schiff bases, oximes, and hydrazones, which are valuable intermediates and can possess intrinsic biological activity.

These reactions provide access to a wide array of derivatives with potential applications in structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Section 1: Reductive Amination - Accessing Novel Indazole Amines

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[5][6] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Causality of Experimental Choices:

The choice of reducing agent is critical for the success of the reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is a mild and selective reducing agent that does not readily reduce the starting aldehyde. It is particularly effective for the reduction of the intermediate iminium ion. The use of a slight excess of the amine and the reducing agent ensures the complete consumption of the starting aldehyde. Dichloromethane (DCM) or dichloroethane (DCE) are commonly used as solvents as they are relatively non-polar and aprotic, which favors the formation of the imine intermediate.

Experimental Protocol: Reductive Amination with a Primary Amine

Objective: To synthesize N-((3-chloro-1H-indazol-5-yl)methyl)aniline.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound180.591.01.0
Aniline93.131.21.2
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.51.5
Dichloromethane (DCM), anhydrous-10 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Brine---
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add aniline (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-((3-chloro-1H-indazol-5-yl)methyl)aniline.

Expected Characterization:

  • ¹H NMR: Expect to see the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new singlet or doublet for the benzylic methylene protons (CH₂) around 4.0-4.5 ppm, along with signals corresponding to the aromatic protons of the indazole and aniline moieties.

  • MS (ESI): [M+H]⁺ corresponding to the calculated molecular weight of the product.

  • IR: Disappearance of the C=O stretch of the aldehyde (~1700 cm⁻¹) and the appearance of an N-H stretch (for secondary amines) around 3300-3500 cm⁻¹.

Reductive_Amination_Workflow Start This compound + Primary Amine in DCM Imine_Formation Imine Formation (Stir at RT, 30 min) Start->Imine_Formation Reduction Reduction with NaBH(OAc)₃ (Stir at RT, 4-12 h) Imine_Formation->Reduction Workup Aqueous Workup (NaHCO₃, Extraction) Reduction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted (3-chloro-1H-indazol-5-yl)methanamine Purification->Product Wittig_Reaction_Workflow Start This compound + Stabilized Ylide in Toluene Reaction Reflux (2-6 h) Start->Reaction Workup Concentration & Precipitation of Triphenylphosphine Oxide Reaction->Workup Purification Column Chromatography Workup->Purification Product (E)-Alkene Derivative Purification->Product Knoevenagel_Condensation_Workflow Start This compound + Malononitrile in Ethanol Catalysis Add Piperidine (cat.) Reflux (1-3 h) Start->Catalysis Isolation Cooling & Filtration or Concentration Catalysis->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product α,β-Unsaturated Dinitrile Purification->Product Imine_Formation_Workflow cluster_0 Imine & Derivative Formation cluster_1 Reactants cluster_2 Products Aldehyde This compound Amine Primary Amine (e.g., Aniline) Aldehyde->Amine EtOH, cat. H⁺ Reflux Hydroxylamine Hydroxylamine Aldehyde->Hydroxylamine EtOH/H₂O RT Hydrazine Hydrazine (e.g., Phenylhydrazine) Aldehyde->Hydrazine EtOH, cat. H⁺ RT Schiff_Base Schiff Base (Imine) Oxime Oxime Hydrazone Hydrazone

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling functionalization of 3-chloro-1H-indazole-5-carbaldehyde. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in a multitude of bioactive compounds. This document offers an in-depth exploration of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on practical, field-proven insights to enable successful synthesis of diverse 3-substituted-1H-indazole-5-carbaldehyde derivatives. Key considerations, including catalyst and ligand selection, management of the reactive aldehyde functionality, and control of regioselectivity (C-3 vs. N-1 functionalization), are discussed in detail. The protocols provided herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have led to its incorporation into numerous kinase inhibitors and other targeted therapies.[1] The functionalization of the indazole ring at the C-3 position is a particularly powerful strategy for modulating biological activity and exploring structure-activity relationships (SAR).[2]

Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[3][4] These transformations offer broad functional group tolerance and proceed under relatively mild conditions, making them ideal for the late-stage functionalization of complex molecules.[5] This guide focuses on the application of these powerful reactions to a specific, highly valuable substrate: this compound. The presence of a chloro substituent at the C-3 position provides a handle for a variety of cross-coupling reactions, while the aldehyde at C-5 offers a site for further synthetic elaboration.

This document is structured to provide not just a set of instructions, but a deeper understanding of the underlying principles that govern these reactions, empowering researchers to troubleshoot and adapt these protocols to their specific synthetic goals.

General Experimental Workflow: A Foundation for Success

Reproducibility in palladium-catalyzed cross-coupling reactions hinges on a standardized and meticulous experimental workflow. The following diagram outlines a typical sequence. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified, to prevent catalyst deactivation and unwanted side reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Add this compound, coupling partner, and base to a dry reaction vessel. prep_inert Evacuate and backfill with inert gas (3x). prep_reagents->prep_inert prep_solvent Add anhydrous solvent. prep_inert->prep_solvent prep_catalyst Add palladium catalyst and ligand. prep_solvent->prep_catalyst reaction_heat Heat the reaction mixture to the specified temperature. prep_catalyst->reaction_heat reaction_monitor Monitor reaction progress by TLC or LC-MS. reaction_heat->reaction_monitor workup_cool Cool to room temperature. reaction_monitor->workup_cool workup_filter Filter through Celite (optional). workup_cool->workup_filter workup_extract Aqueous work-up (e.g., extraction). workup_filter->workup_extract workup_dry Dry organic layer and concentrate. workup_extract->workup_dry workup_purify Purify by column chromatography. workup_dry->workup_purify

Figure 1: General workflow for palladium-catalyzed cross-coupling reactions.

Key Consideration: Management of the Aldehyde and N-H Moieties

The presence of both a reactive aldehyde and an acidic N-H proton on the this compound substrate necessitates careful consideration of reaction conditions to ensure chemoselectivity and avoid unwanted side reactions.

The Aldehyde Functionality: To Protect or Not to Protect?

The aldehyde group is generally tolerant of many palladium-catalyzed cross-coupling conditions. However, under certain circumstances, particularly with strong bases or at elevated temperatures, side reactions such as reduction to the corresponding alcohol can occur.[6]

  • Direct Coupling (Unprotected Aldehyde): For many Suzuki, Heck, and Sonogashira reactions, direct coupling without protection is feasible and preferable to minimize synthetic steps. The protocols in this guide are initially presented for the unprotected substrate.

  • Protection Strategy: If aldehyde-related side products are observed, or if the planned subsequent chemistry requires a protected aldehyde, conversion to a stable acetal is recommended. Ethylene glycol is a common choice for this protection.[7]

Protocol for Acetal Protection:

  • To a solution of this compound (1.0 eq.) in toluene (0.2 M) is added ethylene glycol (3.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until completion.

  • Upon cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected indazole.

C-3 vs. N-1 Reactivity: Directing the Coupling

The indazole N-H proton is acidic and can participate in N-arylation reactions, particularly in Buchwald-Hartwig aminations.[8] To favor the desired C-3 coupling, the choice of catalyst, ligand, and base is crucial. Generally, catalyst systems that promote rapid oxidative addition at the C-Cl bond will favor C-3 functionalization over N-arylation. For Suzuki, Heck, and Sonogashira reactions, C-3 coupling is typically the major pathway. In Buchwald-Hartwig aminations, careful selection of conditions is necessary to achieve the desired C-N bond formation at the C-3 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)–C(sp²) bonds.[9][10] It offers excellent functional group tolerance and generally proceeds under mild conditions.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The use of a base is critical to activate the organoboron species for transmetalation.[9]

G Pd0 Pd(0)L₂ PdII_oxidative Ar-Pd(II)L₂(Cl) Pd0->PdII_oxidative Oxidative Addition (Ar-Cl) PdII_transmetal Ar-Pd(II)L₂(R) PdII_oxidative->PdII_transmetal Transmetalation (R-B(OR)₂ + Base) PdII_transmetal->Pd0 Reductive Elimination Product Ar-R PdII_transmetal->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a successful method for the coupling of 3-chloroindazole.[11]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • Dioxane and Water (5:1 v/v)

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate the tube and backfill with argon (repeat this cycle three times).

  • Add Pd(OAc)₂ and SPhos to the tube.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Data and Optimization

The choice of ligand is critical for the successful coupling of challenging aryl chlorides. Bulky, electron-rich phosphine ligands like SPhos are often effective.[12]

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10075-95
Pd₂(dba)₃ / XPhosK₂CO₃Toluene/H₂O11070-90
PdCl₂(dppf)Na₂CO₃DME/H₂O9060-85

Table 1: Representative conditions for Suzuki-Miyaura coupling with this compound. Yields are estimates and will vary with the specific boronic acid used.

Heck Reaction: Vinylation of the Indazole Core

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation for introducing vinyl groups.

Mechanistic Considerations

The Heck reaction proceeds via a similar catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the palladium(0) catalyst.

Recommended Protocol for the Heck Reaction

This protocol is a general starting point for the Heck coupling of heteroaryl chlorides.[13][14]

Materials:

  • This compound (1.0 eq.)

  • Alkene (e.g., n-butyl acrylate) (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, the alkene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[15][16] This reaction typically employs a dual catalyst system of palladium and copper(I).[15]

Mechanistic Pathway

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[15]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_oxidative Ar-Pd(II)L₂(Cl) Pd0->PdII_oxidative Oxidative Addition (Ar-Cl) PdII_transmetal Ar-Pd(II)L₂(C≡CR) PdII_oxidative->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_transmetal->Product CuX Cu(I)X CuCCR Cu(I)C≡CR CuX->CuCCR R-C≡C-H + Base CuCCR->CuX Transmetalation

Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.
Recommended Protocol for Sonogashira Coupling

This protocol is a standard procedure for Sonogashira couplings.[16][17]

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon.

  • Add anhydrous THF, the terminal alkyne, and triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[18][19] This reaction is particularly important in pharmaceutical synthesis.[19]

Mechanistic Cycle

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[18][20]

Recommended Protocol for Buchwald-Hartwig Amination

Given the challenge of coupling with an aryl chloride, a robust catalyst system with a bulky, electron-rich ligand is recommended.

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary) (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.

  • Add the this compound and the amine.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene11070-90
Pd(OAc)₂RuPhosK₃PO₄Dioxane10065-85

Table 2: Representative conditions for Buchwald-Hartwig amination with this compound. Yields are estimates and will vary based on the amine coupling partner.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust and versatile toolkit for the functionalization of this compound. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse library of 3-substituted indazole derivatives. The protocols presented herein serve as a solid foundation for further exploration and optimization in the pursuit of novel therapeutic agents.

References

Application Note: A Scalable, Two-Step Synthesis of 3-Chloro-1H-indazole-5-carbaldehyde for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] Specifically, functionalization at the 3 and 5 positions has led to the development of potent kinase inhibitors, such as Axitinib and Pazopanib, which are used in cancer therapy.[3][4] 3-Chloro-1H-indazole-5-carbaldehyde is a crucial bifunctional building block, providing synthetic handles for extensive derivatization and the construction of complex molecular libraries for drug discovery.[5] The chloro group at the C3 position can participate in various cross-coupling reactions, while the C5-aldehyde enables transformations like reductive amination, Wittig reactions, and heterocycle formation.[3][6]

Despite its importance, a detailed, scalable, and reproducible protocol for the synthesis of this key intermediate is not readily consolidated in the literature. Direct formylation of the indazole ring at the C3 position using methods like the Vilsmeier-Haack reaction is known to be ineffective.[6] This application note provides a robust and scalable two-step synthetic pathway commencing from the readily available 3-amino-1H-indazole. The protocol first details the conversion to the 3-chloro-1H-indazole intermediate via a Sandmeyer reaction, followed by a regioselective Vilsmeier-Haack formylation to yield the target compound, this compound.

Overall Synthetic Strategy

The synthesis is designed as a two-part process for maximum efficiency and scalability. The first part involves the diazotization of 3-amino-1H-indazole followed by a copper-catalyzed chlorination. The second part introduces the aldehyde functionality at the C5 position of the purified intermediate through electrophilic aromatic substitution.

G cluster_0 Part 1: Sandmeyer Reaction cluster_1 Part 2: Vilsmeier-Haack Reaction Start 3-Amino-1H-indazole Step1 1. NaNO₂, aq. HCl, 0-5 °C 2. CuCl, aq. HCl Start->Step1 Diazotization & Chlorination Intermediate 3-Chloro-1H-indazole Step1->Intermediate Step2 POCl₃, DMF, 0 °C to 80 °C Intermediate->Step2 Formylation Product This compound Step2->Product

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 3-Chloro-1H-indazole Intermediate via Sandmeyer Reaction

Principle and Rationale

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry for converting an aryl amine into an aryl halide.[7][8] The reaction proceeds via the formation of a diazonium salt from the primary amine, which is then displaced by a halide using a copper(I) salt as a catalyst.[9] This method is particularly effective for introducing a chloro group onto the indazole ring at the C3 position, a transformation that is not readily achieved by direct chlorination methods. The mechanism involves a one-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and dinitrogen gas, followed by halogen transfer from a copper(II) species to yield the final product and regenerate the catalyst.[7]

Detailed Experimental Protocol

Materials:

  • 3-Amino-1H-indazole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ice

Procedure:

  • Diazonium Salt Formation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-1H-indazole (1.0 eq).

    • Add concentrated HCl (4.0 eq) and deionized water. Stir the mixture and cool to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the internal temperature is maintained below 5 °C. The addition should take approximately 30-45 minutes.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction (Chlorination):

    • In a separate, larger reactor, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl (3.0 eq). Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution prepared in Step 1 to the cold CuCl solution via a cannula or dropping funnel. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Workup and Purification:

    • Pour the reaction mixture into a beaker containing crushed ice.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 3-chloro-1H-indazole.

Part 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

Principle and Rationale

The Vilsmeier-Haack reaction is a powerful and widely used method to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings.[10][11] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[12][13] The electron-rich indazole ring acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution.[14] Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.[13] Formylation is directed to the C5 position, which is an electronically favored site for electrophilic attack on the 3-substituted indazole ring system.

Detailed Experimental Protocol

Materials:

  • 3-Chloro-1H-indazole (from Part 1)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional)

  • Sodium Acetate or Sodium Hydroxide solution

  • Deionized Water

  • Ice

Procedure:

  • Vilsmeier Reagent Formation and Reaction:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (5.0-10.0 eq). If desired, anhydrous DCM can be used as a co-solvent.

    • Cool the DMF to 0-5 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise to the cold DMF, maintaining the temperature below 10 °C. This addition is highly exothermic.

    • Stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

    • Add solid 3-chloro-1H-indazole (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature remains controlled.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Hydrolysis and Workup:

    • Cool the reaction mixture back to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring. This step hydrolyzes the intermediate and must be done in a well-ventilated fume hood.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate or a dilute solution of sodium hydroxide until the pH is approximately 6-7. A precipitate of the product should form.

    • Stir the suspension for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

  • Purification:

    • Dry the crude product in a vacuum oven.

    • For higher purity, the solid can be recrystallized from ethanol, isopropanol, or an ethyl acetate/hexane mixture to afford this compound as a crystalline solid.[15]

Data Summary and Characterization

ParameterPart 1: Sandmeyer ReactionPart 2: Vilsmeier-Haack Reaction
Starting Material 3-Amino-1H-indazole3-Chloro-1H-indazole
Key Reagents NaNO₂, HCl, CuClPOCl₃, DMF
Solvent WaterDMF / DCM
Temperature 0-10 °C, then RT0-10 °C, then 70-80 °C
Reaction Time 3-4 hours2-4 hours
Typical Yield 75-85%80-90%
Product 3-Chloro-1H-indazoleThis compound
Appearance Off-white to pale yellow solidYellow to tan powder
CAS Number 29110-63-81086391-03-8[15]
Molecular Formula C₇H₅ClN₂C₈H₅ClN₂O[15]
Molecular Weight 152.58180.59[15]
Melting Point ~145-148 °C~190-195 °C[15]

Safety Considerations

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in situ without isolation, which is a critical safety measure. Always keep the reaction mixture cold.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It is also a lachrymator. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Use appropriate gloves and handle in a fume hood.

  • Hydrolysis/Quenching: The quenching of the Vilsmeier-Haack reaction mixture on ice is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.

Conclusion

This application note details a reliable and scalable two-step synthesis for this compound, a valuable intermediate for pharmaceutical and materials science research.[5] The protocol employs well-established and understood reactions—the Sandmeyer and Vilsmeier-Haack reactions—providing a high-yielding and reproducible pathway from a common starting material. By following the detailed procedures and safety precautions outlined, researchers can confidently produce multi-gram quantities of this key building block for further synthetic exploration.

References

Application Note: Analytical Strategies for In-Process Monitoring of the Synthesis of 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies essential for monitoring the chemical synthesis of 3-Chloro-1H-indazole-5-carbaldehyde, a key building block in medicinal chemistry. Given its role as a critical intermediate, ensuring its purity and optimizing its synthesis yield are paramount. This application note details robust protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on providing practical, field-proven insights into method selection, execution, and data interpretation to maintain high standards of scientific integrity and process control.

Introduction

Indazole derivatives are a cornerstone in modern drug discovery, particularly as kinase inhibitors for oncology treatments.[1][2] this compound (MW: 180.59 g/mol , CAS: 1086391-03-8) serves as a versatile intermediate for elaborating more complex, biologically active molecules.[3] A common synthetic route involves the nitrosation of an appropriate indole precursor, a transformation that requires careful monitoring to minimize side reactions and ensure complete conversion.[1][4][5]

Effective in-process control (IPC) is not merely a quality assurance step; it is a critical component of process optimization. By employing a suite of orthogonal analytical techniques, researchers can track the consumption of starting materials, the formation of the desired product, and the emergence of any impurities in real-time. This multi-faceted approach provides a holistic view of the reaction dynamics, enabling informed decisions to improve yield, purity, and overall process efficiency.

Thin-Layer Chromatography (TLC): Rapid In-Process Control

Expertise & Rationale: TLC is an indispensable first-line analytical tool for reaction monitoring due to its speed, simplicity, and low cost. It provides a qualitative snapshot of the reaction mixture, allowing for the rapid assessment of the presence of starting materials, products, and major non-volatile byproducts. For the synthesis of this compound, TLC is ideal for quickly determining if the indole starting material has been consumed.

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates. Gently score a starting line with a pencil approximately 1 cm from the bottom edge.

  • Sample Preparation: Dilute a small aliquot (1-2 drops) of the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane (DCM) in a microvial. Prepare separate solutions of the starting material and a co-spot (a mixture of the starting material and the reaction aliquot) for reference.

  • Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and the co-spot onto the starting line, ensuring the spots are small and do not diffuse widely.

  • Elution: Develop the plate in a pre-saturated chromatography tank containing an appropriate mobile phase. A common system for indazole derivatives is a mixture of petroleum ether and ethyl acetate (e.g., 8:2 or 7:3 v/v).[1][5]

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and dry the plate. Visualize the spots under UV light (254 nm). The product, being an aromatic aldehyde, should be UV active. Staining with potassium permanganate can also be used if necessary.

  • Interpretation: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The Rf value of the product will differ from the starting material. For a similar compound, 5-Chloro-1H-indazole-3-carboxaldehyde, an Rf of 0.40 was observed in a petroleum ether/EtOAc (3:2) system.[1]

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis plate 1. Prepare Silica Plate sample 2. Prepare Samples (Start Material, Reaction Mix, Co-spot) plate->sample spot 3. Spot Samples on Plate sample->spot develop 4. Develop Plate in Eluent spot->develop dry 5. Dry Plate develop->dry visualize 6. Visualize under UV Light dry->visualize interpret 7. Interpret Results (Compare Rf values) visualize->interpret HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis mp 1. Prepare Mobile Phases sp 2. Prepare Sample (Weigh, Dissolve, Filter) mp->sp sst 3. System Suitability Test sp->sst inject 4. Inject Sample sst->inject acquire 5. Acquire Chromatogram inject->acquire process 6. Process Data (Integrate Peaks, Calculate Area %) acquire->process GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis sample_prep 1. Prepare Dilute Sample inject 2. Inject into GC-MS sample_prep->inject separate 3. Separate on GC Column inject->separate detect 4. Detect & Fragment in MS separate->detect analyze 5. Analyze Spectra (Library Search) detect->analyze NMR_Workflow cluster_prep Preparation cluster_analysis Analysis sample_prep 1. Dissolve Sample in Deuterated Solvent acquire 2. Acquire Spectra (1H, 13C) sample_prep->acquire process 3. Process Data (Fourier Transform, Phasing) acquire->process interpret 4. Interpret & Assign Spectra process->interpret

References

Application Note: Strategic Use of 3-Chloro-1H-indazole-5-carbaldehyde in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has solidified its position as a powerful engine for lead discovery, emphasizing high-quality, ligand-efficient starting points.[1][2] This guide provides an in-depth technical overview of 3-Chloro-1H-indazole-5-carbaldehyde, a versatile fragment that offers multiple strategic avenues for drug discovery professionals. We will explore its physicochemical profile, the significance of its privileged indazole core, and detail its dual-functionality application: as a classical building block for fragment elaboration and as a reactive electrophile for covalent inhibitor design. This document provides field-proven insights and detailed protocols for screening, validation, and optimization, designed for researchers aiming to leverage this fragment's unique potential.

Physicochemical Profile of a Strategic Fragment

The success of an FBDD campaign is critically dependent on the quality of the initial fragment library.[3] Fragments must possess properties that make them amenable to sensitive biophysical detection and subsequent chemical optimization. This compound is an exemplary starting point, conforming well to the widely accepted "Rule of Three".[4][5]

Causality: The "Rule of Three" is not an arbitrary filter but a set of guidelines derived from empirical observations. A low molecular weight (<300 Da) ensures that the fragment can explore binding pockets efficiently without steric hindrance. Moderate lipophilicity (cLogP < 3) is crucial for maintaining the high aqueous solubility required for biophysical assays, which often demand high compound concentrations to detect weak, millimolar-range binding.[6] The limited number of hydrogen bond donors and acceptors helps to minimize the "polarity penalty" during optimization, making it easier to build affinity while maintaining drug-like properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance in FBDD
Molecular Formula C₈H₅ClN₂O[7][8]Low complexity, high atom efficiency.
Molecular Weight 180.59 g/mol [7][8]Adheres to "Rule of Three" (<300 Da), allowing ample room for synthetic elaboration.
cLogP (Predicted) ~2.0[9]Balances lipophilicity for binding with the necessary aqueous solubility for screening.
Hydrogen Bond Donors 1 (indazole N-H)Adheres to "Rule of Three" (<3), provides a key interaction point.
Hydrogen Bond Acceptors 2 (indazole N, aldehyde O)Adheres to "Rule of Three" (<3), provides additional interaction points.
Rotatable Bonds 1[4]Low conformational flexibility reduces entropic penalty upon binding.
CAS Number 1086391-03-8[7][8]For procurement and identification.

The Indazole Scaffold: A Privileged Core for Kinase Inhibition

The indazole motif is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for core structures that are capable of binding to multiple, distinct biological targets. Indazoles are particularly renowned as bioisosteres of indoles and purines, enabling them to form critical hydrogen bond interactions within the ATP-binding site of protein kinases.[10]

Mechanistic Insight: The two nitrogen atoms of the indazole ring act as both a hydrogen bond donor (at N1) and an acceptor (at N2). This arrangement is perfectly suited to interact with the "hinge" region of a kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This bidentate interaction serves as a powerful anchoring point, and its prevalence has led to the development of numerous approved kinase inhibitors, such as Axitinib and Pazopanib.[10] By using a fragment containing this core, researchers are leveraging a validated binding motif, significantly increasing the probability of identifying a high-quality, enthalpy-driven interaction.[3]

Fragment_Growing_Workflow Fragment 3-Chloro-1H-indazole- 5-carbaldehyde Hit Reaction Reductive Amination: 1. Imine Formation 2. In situ Reduction (e.g., NaBH(OAc)3) Fragment->Reaction Amine Diverse Amine Building Blocks (R-NH2) Amine->Reaction Lead Elaborated, Higher Affinity Lead Compound Reaction->Lead Covalent_Inhibition_Mechanism Fragment Fragment-CHO Intermediate [Hemiaminal Intermediate] Protein-Lys-NH-CH(OH)-Fragment Fragment->Intermediate + Lysine Protein-Lys-NH2 Lysine->Intermediate Product <Reversible Covalent Complex (Schiff Base) Protein-Lys-N=CH-Fragment> Intermediate->Product - H2O Product->Intermediate + H2O Water H2O Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Structural Biology cluster_3 Decision Point Screen High-Throughput Screen (e.g., Thermal Shift Assay, NMR) Validate Biophysical Validation (e.g., SPR, ITC) Determine Affinity (KD) Screen->Validate Covalent Covalent Check (Intact Protein MS) Validate->Covalent Xray X-ray Crystallography Determine Binding Mode Covalent->Xray Decision Pursue Covalent (Strategy B) or Non-Covalent (Strategy A)? Xray->Decision

References

Application Notes & Protocols: Evaluating the Antileishmanial Activity of 3-Chloro-6-Nitro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to understanding, synthesizing, and evaluating the antileishmanial potential of 3-chloro-6-nitro-1H-indazole derivatives. Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, presents a significant global health challenge. Current treatments are hampered by issues of toxicity, high cost, and emerging drug resistance, making the discovery of novel therapeutic agents a critical priority[1]. The indazole scaffold, particularly nitro-substituted derivatives, has emerged as a promising area for antiparasitic drug discovery[1][2][3]. This guide offers detailed protocols and the scientific rationale behind them, designed to facilitate the exploration of this specific chemical series as a source of new antileishmanial leads.

Scientific Background & Rationale

The 3-chloro-6-nitro-1H-indazole core represents a strategic starting point for antileishmanial drug design. The indazole ring is a versatile heterocyclic system found in numerous pharmacologically active compounds. The inclusion of a nitro group is particularly significant; many nitro-heterocyclic compounds act as prodrugs that are selectively activated within parasites. This activation is often mediated by parasite-specific nitroreductase (NTR) enzymes, which are absent in mammalian hosts[4][5]. This targeted bioactivation can lead to the generation of cytotoxic reactive nitrogen species, causing parasite death with potentially high selectivity[5][6].

Furthermore, computational studies and experimental evidence suggest that indazole derivatives may also target other critical parasite-specific pathways. One such target is Trypanothione Reductase (TryR), an essential enzyme in the Leishmania redox defense system that protects the parasite from oxidative stress. Molecular docking studies have shown that 3-chloro-6-nitro-1H-indazole derivatives can bind stably within the active site of Leishmania TryR, suggesting a dual mechanism of action that could be advantageous in overcoming resistance[7][8].

Hypothesized Mechanism of Action

The proposed dual mechanism enhances the therapeutic potential of this compound class. The ability to act via both reductive activation and enzyme inhibition could create a more robust antileishmanial effect.

Mechanism_of_Action cluster_host Host Cell / Extracellular Matrix cluster_parasite Leishmania Parasite Compound 3-Chloro-6-nitro-1H-indazole Derivative Internalized_Compound Internalized Compound Compound->Internalized_Compound Uptake NTR Parasite Nitroreductase (NTR1/NTR2) Internalized_Compound->NTR Pathway 1: Prodrug Activation TryR Trypanothione Reductase (TryR) Internalized_Compound->TryR Pathway 2: Enzyme Inhibition RNS Reactive Nitrogen Species (e.g., NO radical) NTR->RNS Reductive Activation Damage Oxidative Damage (DNA, Proteins, Lipids) RNS->Damage Death Parasite Death Damage->Death Redox_Imbalance Disruption of Redox Homeostasis TryR->Redox_Imbalance Inhibition leads to Redox_Imbalance->Death

Caption: Hypothesized dual mechanism of action for 3-chloro-6-nitro-1H-indazole derivatives.

Synthesis Protocols

The successful evaluation of this chemical series begins with robust and reproducible synthesis. The following protocols outline the preparation of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of the Core Scaffold (3-Chloro-6-nitro-1H-indazole)

This procedure is adapted from established methods for the chlorination of nitro-indazoles[9]. The rationale for this multi-step process is to first form the indazole salt, which then reacts with a chlorinating agent like sodium hypochlorite to install the chloro group at the 3-position.

Materials:

  • 6-nitro-1H-indazole

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite solution (NaOCl, 5.25%)

  • Hydrochloric acid (HCl, dilute)

  • Ethyl acetate

  • Distilled water

  • Ice bath, magnetic stirrer, round-bottom flask, separation funnel

Step-by-Step Procedure:

  • Dissolution: Add 6-nitro-1H-indazole (e.g., 5.0 g, 31 mmol) to an aqueous solution of sodium hydroxide (e.g., 5.0 g in 150 mL water) in a round-bottom flask.

  • Salt Formation: Heat the mixture gently with stirring until a clear, red-colored solution is formed, indicating the formation of the sodium salt of the indazole.

  • Cooling: Cool the reaction mixture in an ice-water bath for at least 15 minutes. The low temperature is critical to control the exothermicity of the subsequent chlorination reaction.

  • Chlorination: While maintaining the temperature at 0 °C, slowly add the sodium hypochlorite solution (e.g., 60 mL) dropwise to the stirred reaction mixture.

  • Reaction: Continue stirring the mixture at 0 °C for 5 hours to ensure the reaction goes to completion.

  • Neutralization & Precipitation: After the reaction period, carefully adjust the pH of the mixture to 7 using dilute hydrochloric acid. The product will precipitate out of the solution.

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate (e.g., 3 x 100 mL). Combine the organic layers in a separation funnel.

  • Washing & Drying: Wash the combined organic phase with distilled water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude residue can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to afford the pure 3-chloro-6-nitro-1H-indazole[9].

Protocol 2: Synthesis of Derivatives via 1,3-Dipolar Cycloaddition

Many of the most active derivatives are synthesized via cycloaddition reactions, which allow for the construction of novel heterocyclic systems attached to the indazole core[7][8]. This protocol provides a general framework for creating triazole derivatives, a common strategy employed for this scaffold.

Materials:

  • 3-chloro-6-nitro-1H-indazole (from Protocol 1)

  • An appropriate azide (e.g., an alkyl or aryl azide)

  • An appropriate alkyne (dipolarophile)

  • Copper(I) iodide (CuI) catalyst

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Potassium carbonate (K2CO3)

Step-by-Step Procedure:

  • Setup: In a dry flask, dissolve 3-chloro-6-nitro-1H-indazole, the chosen azide, and the alkyne in THF.

  • Base and Catalyst: Add potassium carbonate as a base and a catalytic amount of CuI. The use of a copper catalyst ("click chemistry") ensures high regioselectivity for the 1,4-disubstituted triazole isomer, which simplifies purification[7].

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Purification: Remove the solvent under vacuum. The crude product is then purified by column chromatography to yield the final triazole derivative[7][8].

In Vitro Antileishmanial Screening Cascade

A tiered screening approach is essential for efficiently identifying promising compounds. The cascade begins with a primary screen against the motile promastigote form of the parasite, followed by a cytotoxicity screen to assess selectivity, and finally a more complex assay against the clinically relevant intracellular amastigote form.

Screening_Workflow A Synthesis of 3-chloro-6-nitro-1H-indazole Derivatives B Protocol 3: Primary Anti-Promastigote Assay (Determine IC50) A->B D Calculate Selectivity Index (SI) SI = CC50 / IC50 B->D Active Compounds C Protocol 4: Mammalian Cell Cytotoxicity Assay (Determine CC50) C->D E Protocol 5: Intracellular Anti-Amastigote Assay (Determine IC50) D->E Compounds with High SI (e.g., >10) F Lead Candidate(s) for In Vivo Studies E->F Potent Compounds

Caption: A standard workflow for the in vitro evaluation of antileishmanial compounds.

Protocol 3: Anti-promastigote Viability Assay (MTT Method)

This primary assay assesses the ability of the compounds to inhibit the growth of Leishmania promastigotes, the parasite stage found in the sandfly vector. The MTT assay is a colorimetric method that measures metabolic activity as an indicator of cell viability.

Materials:

  • Leishmania species (L. infantum, L. major, L. tropica) promastigotes in logarithmic growth phase.[7]

  • Complete culture medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum).

  • Test compounds dissolved in DMSO.

  • Amphotericin B (positive control).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., acidified isopropanol).

  • 96-well microtiter plates, multichannel pipette, plate reader.

Step-by-Step Procedure:

  • Parasite Seeding: Seed promastigotes into the wells of a 96-well plate at a density of 1-2 x 10^6 parasites/mL in 100 µL of complete medium.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%). Include wells for a positive control (Amphotericin B), a negative control (parasites with vehicle), and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at the appropriate temperature for promastigote growth (e.g., 26 °C).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage inhibition relative to the negative control. Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 4: Mammalian Cell Cytotoxicity Assay

This protocol is crucial for determining the selectivity of the compounds. It is identical in principle to the anti-promastigote assay but uses a mammalian cell line instead of the parasite.

Materials:

  • Mammalian cell line (e.g., J774 macrophages, Vero cells, or THP-1 monocytes).

  • Appropriate complete culture medium for the cell line.

  • All other reagents from Protocol 3.

Step-by-Step Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator (37 °C, 5% CO2).

  • Compound Addition & Incubation: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Assay & Analysis: Follow steps 4-7 from Protocol 3. The result will be the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI) Calculation: The SI is a critical parameter for prioritizing compounds. It is calculated as: SI = CC50 (mammalian cells) / IC50 (parasites) . A higher SI value indicates greater selectivity for the parasite.

Protocol 5: Intracellular Anti-amastigote Assay

This is the most biologically relevant in vitro assay, as it evaluates compound efficacy against the amastigote stage that resides within host macrophages in humans.

Materials:

  • Macrophage cell line (e.g., J774).

  • Stationary-phase Leishmania promastigotes (infective metacyclics).

  • Culture medium, 24-well plates with coverslips, Giemsa stain.

  • Microscope.

Step-by-Step Procedure:

  • Macrophage Seeding: Seed macrophages onto sterile coverslips in 24-well plates and allow them to adhere overnight.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4-6 hours to allow phagocytosis.

  • Removal of Free Parasites: Wash the wells thoroughly with fresh medium to remove any non-phagocytosed promastigotes.

  • Treatment: Add fresh medium containing serial dilutions of the test compounds and incubate for 72 hours.

  • Fixation and Staining: After incubation, remove the medium, wash the coverslips, and fix them with methanol. Stain the coverslips with Giemsa stain.

  • Microscopy and Quantification: Mount the coverslips on microscope slides and count the number of amastigotes per 100 macrophages under oil immersion.

  • Analysis: Calculate the percentage reduction in the number of amastigotes per macrophage compared to the untreated control. Determine the IC50 value from the dose-response curve. An alternative, higher-throughput method involves using luciferase-expressing parasites where parasite viability can be measured via luminescence[10][11].

Data Summary and Interpretation

Systematic tabulation of data is essential for comparing derivatives and understanding structure-activity relationships (SAR).

Table 1: Example In Vitro Activity Data for 3-chloro-6-nitro-1H-indazole Derivatives against Leishmania infantum (Data adapted from Abdelahi et al., 2022 for illustrative purposes[7])

Compound IDR-Group Modification (at N1 position)Promastigote IC50 (µM)Amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI) (Amastigote)
4 Isoxazoline attached via ethyl linker1.83Not Reported>50-
5 Isoxazoline attached via propyl linker2.15Not Reported>50-
7 Isoxazole attached via propyl linker2.92Not Reported>50-
11 Triazole attached via ethyl linker2.37Not Reported>50-
13 Triazole attached via butyl linker1.95Not Reported>50-
Ampho. B - (Reference Drug)0.21~0.05~25~500

Interpretation:

  • Activity: Several derivatives (4, 5, 7, 11, 13) show moderate to strong activity against L. infantum promastigotes[7].

  • Structure-Activity Relationship (SAR): The data suggests that the presence of various heterocyclic moieties (isoxazoline, isoxazole, triazole) attached to the indazole core via alkyl linkers is compatible with antileishmanial activity.

  • Selectivity: The low cytotoxicity (>50 µM) against mammalian cells is a highly favorable characteristic, indicating that these compounds are promising for further development.

In Vivo Efficacy Models

Compounds that demonstrate high potency and selectivity in vitro must be evaluated in an animal model to assess their in vivo efficacy. The BALB/c mouse model is widely used for both cutaneous (CL) and visceral leishmaniasis (VL)[12][13].

Protocol 6: General Protocol for a Murine Model of Cutaneous Leishmaniasis (L. amazonensis)

Rationale: This model mimics the localized skin lesions characteristic of CL and is well-established for preclinical drug evaluation[14][15].

Materials:

  • 6-8 week old female BALB/c mice.

  • Leishmania amazonensis stationary-phase promastigotes.

  • Test compound formulated for administration (e.g., in 30% DMSO for intralesional injection).

  • Amphotericin B (positive control).

  • Calipers for lesion measurement.

Step-by-Step Procedure:

  • Infection: Anesthetize the mice and infect them by subcutaneous injection of 1-2 x 10^6 promastigotes into the base of the tail or a footpad.

  • Lesion Development: Monitor the mice weekly until a measurable lesion develops (typically 3-4 weeks post-infection).

  • Treatment: Once lesions are established, randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Administration: Administer the treatment as per the study design. For this class of compounds, intralesional administration (e.g., 5 or 10 mg/kg) has been evaluated[14][15]. Treatment may be given daily or several times a week for a period of 2-4 weeks.

  • Monitoring: Measure the lesion size (diameter) with calipers twice weekly. Monitor the body weight and overall health of the animals.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals.

  • Parasite Load Quantification: Excise the lesion and/or draining lymph nodes. Quantify the parasite burden using methods such as limiting dilution assay (LDA) or quantitative PCR (qPCR) to determine the number of viable parasites remaining in the tissue.

  • Data Analysis: Compare the mean lesion size and parasite load between the treated and control groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in both parameters indicates in vivo efficacy[15].

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Chloro-1H-indazole-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. This compound is a crucial building block in the development of pharmaceutical agents, particularly kinase inhibitors.[1][2] However, its synthesis can present challenges related to yield, purity, and regioselectivity.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges effectively. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and high-yielding results.

Synthetic Strategy Overview

A common and effective route to this compound involves a two-step process starting from the commercially available 3-Chloro-1H-indazole.[3] The key transformation is the introduction of a formyl group onto the indazole ring system, typically achieved via an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the most widely employed method for this formylation due to its reliability and the use of accessible reagents.[4][5]

Synthesis_Workflow Start 3-Chloro-1H-indazole Intermediate Iminium Salt Intermediate Start->Intermediate Vilsmeier-Haack Formylation Reagents Vilsmeier Reagent (POCl3, DMF) Reagents->Intermediate Product 3-Chloro-1H-indazole- 5-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My Vilsmeier-Haack formylation of 3-Chloro-1H-indazole is resulting in a low yield or failing completely. What are the likely causes?

Answer: A low or zero yield in a Vilsmeier-Haack reaction is a common issue, often attributable to three main factors: the Vilsmeier reagent itself, the reactivity of your substrate, or the reaction conditions.

  • Vilsmeier Reagent Integrity: The active electrophile, the chloroiminium ion (Vilsmeier reagent), is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[5]

    • Cause: The reagent may not have formed correctly. This can happen if the POCl₃ or DMF is of poor quality or contains water, which quenches the reagent. POCl₃ is highly reactive and hydrolyzes readily.

    • Solution: Always use fresh, anhydrous DMF and high-purity POCl₃. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress. The Vilsmeier reagent is typically prepared by adding POCl₃ slowly to chilled DMF (0-5 °C) before adding the substrate.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[6] Its success depends on the indazole ring being sufficiently electron-rich to attack the Vilsmeier reagent.

    • Cause: The 3-chloro substituent on the indazole ring is electron-withdrawing, which deactivates the ring system towards electrophilic attack. This makes the reaction inherently more challenging than with unsubstituted indazoles.

    • Solution: Higher reaction temperatures may be required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. A typical range is from room temperature to 80-100 °C.

  • Reaction Quenching: The final step involves hydrolyzing the iminium salt intermediate to the aldehyde.[7]

    • Cause: Improper workup can lead to decomposition or loss of product.

    • Solution: The reaction is typically quenched by pouring it carefully onto crushed ice, followed by neutralization with a base like sodium bicarbonate or sodium hydroxide solution. The pH should be carefully adjusted to be neutral or slightly basic to ensure complete hydrolysis without degrading the product.

Question 2: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity for the 5-carbaldehyde product?

Answer: Achieving high regioselectivity is critical. In the 3-chloro-1H-indazole system, formylation can potentially occur at several positions on the benzene ring (C4, C5, C6, C7).

  • Mechanistic Considerations: The directing effects of the fused pyrazole ring and the chloro substituent govern the position of formylation. For 1H-indazoles, electrophilic substitution is generally directed to the C5 and C3 positions. Since the C3 position is blocked by a chlorine atom, the C5 and C7 positions are the next most likely sites of attack. The desired C5 product is often the major isomer, but the C7 isomer can be a significant byproduct.

  • Controlling Regioselectivity:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product, though this may come at the cost of a slower reaction rate.

    • Solvent: While DMF is part of the reagent, using a co-solvent can sometimes influence selectivity, although this is less common in Vilsmeier-Haack reactions.

    • N1-Protection: Protecting the N1 position of the indazole with a bulky group (e.g., Boc, Ts) can sterically hinder attack at the C7 position, thereby increasing the proportion of the C5 isomer. However, this adds extra steps (protection and deprotection) to the overall synthesis.

Question 3: During the synthesis of the 3-Chloro-1H-indazole precursor, I am getting significant over-chlorination. How can I prevent this?

Answer: If you are synthesizing 3-Chloro-1H-indazole from 1H-indazole, over-chlorination is a frequent side reaction leading to di- and trichloroindazoles.[8]

  • Choice of Chlorinating Agent: Stronger chlorinating agents are more likely to cause over-chlorination. N-Chlorosuccinimide (NCS) is a common choice, but its reactivity needs to be controlled.

  • Stoichiometry and Addition:

    • Cause: Using an excess of the chlorinating agent is the most common reason for over-chlorination.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NCS. It is also advisable to add the NCS portion-wise or as a solution via an addition funnel over a period of time. This keeps the instantaneous concentration of the chlorinating agent low, favoring mono-chlorination.[8]

  • Temperature Control:

    • Cause: Higher temperatures increase the reaction rate and often reduce selectivity, leading to more side products.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor its progress closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.

Question 4: My final product is difficult to purify, and I see significant loss during column chromatography. What are the best purification strategies?

Answer: this compound can be challenging to purify due to its polarity and potential for instability on silica gel.

  • Column Chromatography:

    • Eluent System: A gradient elution is often necessary. Start with a non-polar system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. This helps separate the desired product from less polar impurities and any unreacted starting material. An optimized procedure for a similar compound used a petroleum ether/EtOAc system.[9][10]

    • Silica Gel Deactivation: The aldehyde can sometimes streak or decompose on acidic silica gel. You can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (~1%).

  • Recrystallization: This is often the best method to obtain a highly pure product and is preferable for larger scales.

    • Solvent Screening: Test a variety of solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane.

  • Product Characterization: Confirm the purity and identity of your final product using standard analytical techniques. The melting point should be sharp (literature: 190-195 °C)[11], and ¹H NMR, ¹³C NMR, and Mass Spectrometry data should be consistent with the desired structure.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Vilsmeier-Haack reaction? A: The reaction proceeds in two main stages: 1) Formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. 2) Electrophilic attack of this reagent on the electron-rich indazole ring, followed by hydrolysis during aqueous workup to reveal the aldehyde.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation and Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl3 POCl3->Adduct Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Reagent - [O=P(Cl)2O]⁻ Indazole 3-Cl-Indazole Sigma Sigma Complex Indazole->Sigma + Reagent Iminium Iminium Salt Sigma->Iminium - H⁺ Aldehyde Final Aldehyde Iminium->Aldehyde + H₂O (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Q: Are there viable alternative synthetic routes? A: Yes. An excellent alternative involves the nitrosation of a corresponding 5-chloro-indole derivative. This reaction proceeds through a ring-opening and re-closure cascade to form the indazole-3-carboxaldehyde skeleton.[9][10] While this requires a different starting material, it can be very high-yielding and avoids the use of POCl₃. Another potential, though less direct, route could involve synthesizing 5-amino-3-chloro-1H-indazole and converting the amino group to a formyl group, possibly via a Sandmeyer-type reaction followed by further transformations.[12][13]

Q: What are the critical safety precautions when handling phosphorus oxychloride (POCl₃)? A: POCl₃ is highly corrosive, toxic, and reacts violently with water.

  • Handling: Always handle POCl₃ in a well-ventilated fume hood.

  • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (butyl rubber or neoprene), a lab coat, and chemical splash goggles with a face shield.

  • Quenching: Add POCl₃ slowly to other reagents. When quenching a reaction containing residual POCl₃, do so with extreme caution by adding the reaction mixture to ice slowly. The hydrolysis is highly exothermic and releases HCl gas.

  • Spills: Neutralize small spills with sodium bicarbonate, and absorb with an inert material like sand or vermiculite.

Detailed Experimental Protocol

Vilsmeier-Haack Formylation of 3-Chloro-1H-indazole

Disclaimer: This protocol is a representative example. Researchers should optimize conditions based on their specific setup and analytical monitoring.

Materials:

  • 3-Chloro-1H-indazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 vol)

  • Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)

  • Dichloromethane (DCM) (optional co-solvent, 5 vol)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

  • Add anhydrous DMF to the flask and cool the flask to 0-5 °C in an ice bath.

  • Slowly add POCl₃ (1.5 - 3.0 eq) dropwise via the addition funnel to the chilled DMF, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0-5 °C for 30-60 minutes. The solution should become a pale yellow or reddish color as the Vilsmeier reagent forms.

  • Dissolve 3-Chloro-1H-indazole (1.0 eq) in a minimum amount of anhydrous DMF (or DCM) and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may be heated (e.g., to 60-80 °C) to drive it to completion. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 2-12 hours), cool the reaction mixture back to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. Be cautious of gas evolution.

  • The product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.

  • If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

References

Technical Support Center: Purification of 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Recrystallization

Welcome to the technical support center for the purification of 3-Chloro-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity solid for their downstream applications. As a key intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors, the purity of this reagent is paramount.[1][2] This document provides in-depth, experience-driven guidance on purification via recrystallization, presented in a practical question-and-answer format to directly address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a heterocyclic organic compound widely used as a building block in medicinal chemistry. Its molecular structure features an indazole core, a chloro group at position 3, and a carbaldehyde (aldehyde) group at position 5. The aldehyde functional group, in particular, is a versatile handle for constructing more complex molecules.[1]

The purity of this compound is critical because impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce contaminants into the final active pharmaceutical ingredient (API), potentially altering its biological activity and safety profile. Commercially available this compound often has a purity of around 95%, with the remaining percentage consisting of starting materials, by-products from synthesis, or degradation products.[3] Recrystallization is a robust and cost-effective method to elevate this purity.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1086391-03-8 [3]
Molecular Formula C₈H₅ClN₂O [3][4]
Molecular Weight 180.59 g/mol [3][5]
Appearance Powder [3]
Melting Point 190-195 °C [3][6]

| Purity (Typical) | ~95% |[3] |

Q2: What are the core principles of recrystallization for this compound?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[7] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[7][8]

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtering the hot solution (if insoluble impurities are present) to remove them.

  • Cooling the solution slowly and without disturbance. As the temperature drops, the solubility of the desired compound decreases, and it crystallizes out of the solution.

  • Impurities remain dissolved in the cold solvent (the "mother liquor") because they are present in a much lower concentration and are ideally more soluble.[9]

  • Isolating the pure crystals by filtration.

The success of this technique hinges on selecting the right solvent.

Q3: How do I select the optimal solvent for recrystallization?

The choice of solvent is the most critical step in developing a successful recrystallization protocol.[7][9] An ideal solvent should meet several criteria:

  • High Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]

  • Impurities' Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[9][10]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[10]

  • Safety: The solvent should be non-flammable, non-toxic, and inexpensive, although practicality often requires compromises.

Solvent Screening Protocol: To find the best solvent, perform small-scale tests in test tubes:

  • Place ~20-30 mg of the crude this compound into a test tube.

  • Add the test solvent dropwise at room temperature, stirring after each addition. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble, heat the mixture to the solvent's boiling point. The compound should dissolve completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Table 2: Suggested Solvents for Screening

Solvent Boiling Point (°C) Rationale & Expected Behavior
Ethanol 78 Alcohols are often effective for aromatic compounds.[11] Likely to be a good candidate.
Methanol 65 Similar to ethanol, but lower boiling point. May also work well.
Ethyl Acetate 77 A moderately polar solvent. Good general-purpose choice.
Toluene 111 Aromatic solvents can be very effective for crystallizing aromatic compounds.[12]
Acetone 56 A polar aprotic solvent. May be too strong a solvent, but worth testing.

| Water | 100 | Given the compound's organic nature, it is likely insoluble in water, but water can be used as an anti-solvent in a mixed system. |

Q4: Can I use a mixed solvent system? What is it?

Yes, a mixed solvent system (or solvent pair) is an excellent option if no single solvent has the ideal solubility characteristics.[13] This technique uses two miscible solvents:

  • Solvent 1 (the "good" solvent): One in which this compound is highly soluble, even at room temperature.

  • Solvent 2 (the "poor" or "anti-solvent"): One in which the compound is insoluble or sparingly soluble, even at its boiling point.

Procedure for a Mixed Solvent System:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (this is the point of saturation).

  • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

A common and effective pair for aromatic compounds is Ethanol/Water or Methanol/Water .[11][14]

Detailed Experimental Protocol: Recrystallization Workflow

This protocol provides a step-by-step guide. Always perform this work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

1. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add a magnetic stir bar. Place the flask on a stirrer/hotplate.

  • Add a small amount of the selected solvent and begin heating and stirring.

  • Continue adding small portions of hot solvent until the compound just dissolves. Crucially, use the minimum amount of hot solvent necessary. Adding too much will result in a low yield.[7][15]

2. Hot Filtration (Optional):

  • If you observe insoluble impurities (e.g., dust, solid by-products) in the hot solution, you must perform a hot filtration.

  • Pre-heat a funnel (with fluted filter paper) and a clean receiving Erlenmeyer flask by placing them on the hotplate or in an oven. This prevents premature crystallization in the funnel.[14]

  • Quickly pour the hot solution through the pre-heated setup to filter out the insoluble material.

3. Crystallization:

  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Cool the solution slowly and without disturbance. Allow it to cool to room temperature on the benchtop first. Rapid cooling ("shock cooling") leads to the formation of small, impure precipitates instead of pure crystals.[8]

  • Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation and yield.

4. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Use a small amount of the cold recrystallization solvent to transfer any remaining crystals from the flask to the funnel.

5. Washing:

  • With the vacuum off, add a small amount of fresh, ice-cold solvent to the crystals in the funnel to wash away any residual mother liquor containing impurities.[14]

  • Reapply the vacuum to draw the wash solvent through. Repeat if necessary. Using cold solvent minimizes the loss of your purified product.

6. Drying:

  • Allow air to be pulled through the crystals in the funnel for several minutes to help them dry.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis start Start with Crude This compound select_solvent Select Optimal Solvent (via screening) start->select_solvent dissolve 1. Dissolve in Minimum Amount of Hot Solvent select_solvent->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration 2. Perform Hot Filtration insoluble_check->hot_filtration Yes cool 3. Cool Solution Slowly to Induce Crystallization insoluble_check->cool No hot_filtration->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry Purified Crystals wash->dry purity_check Assess Purity (Melting Point, TLC, HPLC, NMR) dry->purity_check end Pure Crystalline Product purity_check->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

Q5: What should I do if my compound won't dissolve?

This usually means you have not added enough solvent or the solvent is a poor choice.

  • Solution: Ensure the solvent is at its boiling point. Continue adding small portions of the hot solvent until the solid dissolves. If a large volume of solvent is required, it is likely not a suitable solvent, and you should try a different one.

Q6: No crystals are forming upon cooling. What went wrong?

This is a common issue with several potential causes:

  • Too much solvent was used: This is the most frequent reason.[15] The solution is not supersaturated upon cooling.

    • Solution: Re-heat the solution and boil off some of the solvent to concentrate it. Then, attempt to cool it again.[16]

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[15]

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[15]

Q7: My product "oiled out" instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is more common with impure compounds or when using certain mixed solvent systems.[15]

  • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (the "good" solvent if using a pair) to keep the compound dissolved longer at a lower temperature. Cool very slowly.[16]

  • Solution 2: If the compound is significantly impure, consider a preliminary purification step like passing it through a short plug of silica gel before attempting recrystallization.

Q8: My yield is very low. How can I improve it?

A low yield (<70-80%) can be disappointing. The cause is often procedural.

  • Too much solvent: As mentioned, excess solvent will retain a significant amount of your product in the mother liquor.[16]

  • Premature crystallization: If the product crystallized during a hot filtration step, it was lost.

  • Incomplete crystallization: Ensure you have cooled the solution sufficiently in an ice bath to maximize precipitation.

  • Washing with warm solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of your product.

Q9: How do I confirm the purity of my final product?

After drying, you must verify the success of the purification.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range that is elevated compared to the impure starting material.[8] For this compound, you should see a melting point close to the literature value of 190-195 °C.[3][6]

  • Thin-Layer Chromatography (TLC): The purified product should show a single spot, whereas the crude material may show multiple spots.

  • Spectroscopic Methods (NMR, HPLC): For rigorous confirmation, High-Performance Liquid Chromatography (HPLC) can provide a quantitative purity value, while Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and the absence of proton-containing impurities.

Safety & Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3][17]

  • Hazard Statement: H302: Harmful if swallowed.[17]

  • Precautions:

    • P264: Wash hands and skin thoroughly after handling.[17]

    • P270: Do not eat, drink or smoke when using this product.[17]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[17]

  • Personal Protective Equipment (PPE): Always wear a dust mask (e.g., N95), safety glasses/goggles, and chemical-resistant gloves when handling the solid powder.[3] All operations should be conducted within a certified chemical fume hood.

References

Technical Support Center: Column Chromatography Purification of 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical solutions for the purification of 3-Chloro-1H-indazole-5-carbaldehyde. We move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the essential physicochemical properties of this compound to consider before purification?

Understanding the fundamental properties of your target compound is the cornerstone of developing a successful purification strategy. These characteristics dictate solvent choice, potential compound stability issues, and the appropriate analytical techniques.

The key properties for this compound are summarized below.[1][2] The predicted LogP value of ~2 suggests the molecule is moderately non-polar, which is an excellent starting point for designing a normal-phase chromatography method.[1] Its high melting point indicates a stable solid form.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Chromatography
Molecular Weight 180.59 g/mol Essential for characterization (e.g., Mass Spectrometry).
Appearance Powder/Solid[2]Affects sample preparation for column loading.
Melting Point 190-195 °C[1][2]Indicates thermal stability under typical lab conditions.
Predicted LogP ~2.03[1]Suggests moderate non-polar character, suitable for silica gel chromatography with common organic solvents.
CAS Number 1086391-03-8For unambiguous identification and literature searching.
Q2: What is a reliable starting solvent system for purifying this compound on silica gel?

Based on literature precedence for structurally similar indazole derivatives and the compound's moderate polarity, a mixture of a non-polar and a moderately polar solvent is the logical choice.[3][4]

A highly effective and commonly cited solvent system for a related compound, 5-Chloro-1H-indazole-3-carboxaldehyde, is a mixture of petroleum ether and ethyl acetate (EtOAc) .[5][6]

  • Recommended Starting Point: Begin your TLC analysis with a ratio of 8:2 (v/v) Petroleum Ether : Ethyl Acetate .[5][6] This system provides a good balance of polarity to effectively separate the target compound from both more non-polar starting materials and potentially more polar byproducts.

Why this system works:

  • Petroleum Ether (or Hexanes): A non-polar solvent that helps to elute non-polar impurities quickly.

  • Ethyl Acetate: A moderately polar solvent that interacts with the polar aldehyde and N-H groups of the indazole, facilitating its movement along the silica stationary phase. The proportion of ethyl acetate is critical for controlling the elution speed.[7]

Q3: How should I properly develop and optimize the solvent system using Thin-Layer Chromatography (TLC)?

TLC is an indispensable tool for method development; it's a small-scale, rapid simulation of your column. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value typically ensures good separation on the column and elution within a reasonable volume of solvent.[8]

Step-by-Step TLC Protocol:

  • Prepare your Sample: Dissolve a small amount of the crude reaction mixture in a solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate (e.g., Silica gel 60 F254).

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen solvent system (e.g., 8:2 Pet. Ether/EtOAc). Allow the solvent front to travel up the plate until it is about 1 cm from the top.[9]

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[9]

  • Analyze and Adjust:

    • If the Rf is too low (<0.2): The compound is sticking to the silica too strongly. Increase the polarity of the mobile phase by adding more ethyl acetate (e.g., try 7:3 or 6:4 Pet. Ether/EtOAc).

    • If the Rf is too high (>0.5): The compound is moving too quickly, leading to poor separation from less polar impurities. Decrease the polarity by reducing the amount of ethyl acetate (e.g., try 9:1 Pet. Ether/EtOAc).

Table 2: Example Solvent Systems for TLC Development

Solvent System (Pet. Ether : EtOAc)Expected OutcomeAction
9:1Low Rf, slow elutionGood for separating very non-polar impurities.
8:2 Good starting point, target Rf ~0.3 Likely optimal or near-optimal system.[5][6]
7:3Higher Rf, faster elutionUse if compound is not moving in 8:2.
1:1Very high RfLikely too polar, poor separation.
Q4: Should I use wet or dry loading for my sample? When is each method preferred?

The method of sample application to the column significantly impacts the quality of the separation.

  • Wet Loading: Involves dissolving the crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetting it onto the top of the column bed.[10]

    • When to Use: Ideal for samples that are readily soluble in the mobile phase. It is fast and straightforward.

    • Expert Tip: Use the absolute minimum volume of solvent to dissolve your sample. Using too much will broaden your initial sample band, leading to poorer separation. If your compound has poor solubility, using a stronger solvent like dichloromethane for dissolution is possible, but dry loading is often a better alternative to prevent issues.[10]

  • Dry Loading: Involves pre-adsorbing the crude sample onto a solid support (like silica gel or Celite®) before adding it to the column.[8][10]

    • When to Use: This is the preferred method when your compound has poor solubility in the mobile phase or when you need to use a strong solvent for dissolution. It ensures a very narrow and evenly distributed starting band, which is critical for difficult separations.[10]

    • Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add silica gel (2-3 times the mass of your crude product), and remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[8]

Troubleshooting Guide

Q5: My compound isn't moving from the baseline on the TLC plate, even with increased ethyl acetate. What's wrong?

This common issue can have several causes:

  • Insufficient Polarity: While Pet. Ether/EtOAc is a good start, your mixture might contain highly polar impurities that alter the overall behavior, or your specific product may require more eluotropic strength.

    • Solution: Try a more polar solvent system. A small percentage of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate can significantly increase solvent strength. For example, start with 99:1 DCM:MeOH and gradually increase the MeOH content.

  • Compound Decomposition: Indazoles can be sensitive to the acidic nature of standard silica gel.[11] The compound might be decomposing upon contact with the stationary phase.

    • Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If you see a new spot at the baseline or streaking, decomposition is likely. Consider using deactivated silica (by adding ~1% triethylamine to your mobile phase) or switching to a different stationary phase like alumina.[11]

Q6: I'm seeing significant "tailing" of my product spot on TLC and collecting many mixed fractions from the column. What's the cause?

Tailing is often a sign of undesirable secondary interactions between your compound and the silica gel.

  • Cause 1: Acidity of Silica: The aldehyde and particularly the N-H protons of the indazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction can cause tailing.

    • Solution: Add a small amount of a modifier to your mobile phase to suppress these interactions. Adding ~0.5-1% acetic acid can often resolve tailing for acidic or polar compounds. For basic compounds, triethylamine is used, but for this indazole, acetic acid is a more logical first choice.

  • Cause 2: Overloading: You may be loading too much sample for the amount of silica used.[10]

    • Solution: As a general rule, use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.

  • Cause 3: Inappropriate Solvent: Sometimes, a single solvent system does not provide clean elution.[11]

    • Solution: After the main product begins to elute, you can gradually increase the polarity of the mobile phase (a "gradient") to push the remaining compound off the column more quickly and sharpen the back end of the peak.[11]

Q7: All my collected fractions are contaminated, even though the initial TLC showed good separation. What happened?

This frustrating scenario usually points to a problem with the column setup or loading technique.

  • Cause 1: Column Cracking: If the silica bed cracks or channels form, the solvent and sample will bypass the stationary phase, destroying the separation. This can happen if the column is jarred or if the solvent level is allowed to drop below the top of the silica.[10]

    • Solution: Pack the column carefully on a stable surface. Always keep the silica bed wet with solvent.

  • Cause 2: Poor Sample Loading: If the initial sample band is not flat and horizontal, different parts of the sample will start their journey down the column at different times, leading to broad, overlapping bands.[10]

    • Solution: Use the dry loading technique for the most reliable results.[8] If wet loading, introduce the sample slowly and carefully, allowing it to absorb fully before adding more solvent. Adding a thin layer of sand on top of both the silica and the sample can help prevent disturbance of the bands.[10]

  • Cause 3: Running the Column Too Fast: Forcing the solvent through the column with excessive pressure does not allow for proper equilibrium between the stationary and mobile phases, leading to peak broadening and poor separation.[10]

    • Solution: Maintain a steady, moderate flow rate. For a typical lab-scale column, a flow rate of a few milliliters per minute is appropriate.

Workflow Visualization

The following diagram illustrates a systematic approach to troubleshooting common column chromatography issues when purifying this compound.

Troubleshooting_Workflow Start Problem Observed Problem1 Poor Separation Rf values too close Start->Problem1 Problem2 Compound Tailing Broad peaks Start->Problem2 Problem3 No Elution Compound at baseline Start->Problem3 Problem4 Product Loss Low recovery Start->Problem4 Cause1a Cause: Solvent too polar/non-polar Problem1->Cause1a Cause2a Cause: Column overloading Problem2->Cause2a Cause2b Cause: Acidic silica interaction Problem2->Cause2b Cause3a Cause: Solvent polarity too low Problem3->Cause3a Cause4a Cause: Irreversible adsorption/decomposition Problem4->Cause4a Solution1a Solution: Systematically vary solvent ratio (e.g., Pet Ether/EtOAc) Cause1a->Solution1a Solution2a Solution2a Cause2a->Solution2a Solution2b Solution: Add modifier (e.g., 0.5% AcOH) to mobile phase Cause2b->Solution2b Solution3a Solution: Increase eluent strength (more EtOAc or add MeOH) Cause3a->Solution3a Solution4a Solution: Use deactivated silica or switch to alumina Cause4a->Solution4a

Caption: A troubleshooting workflow for column chromatography.

References

stability of 3-Chloro-1H-indazole-5-carbaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user request based on the synthesized information.## Technical Support Center: 3-Chloro-1H-indazole-5-carbaldehyde

Welcome to the technical support guide for this compound (Product No. 708119). This document provides in-depth information, troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding its stability is paramount for reproducible and reliable experimental outcomes.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning a reaction under acidic conditions. How stable is this compound?

While the 1H-indazole ring itself is relatively stable and can be synthesized under mildly acidic conditions, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation.[2][3] The primary concerns are related to the functional groups attached to the indazole core.

  • Potential for Hydrolysis of the Chloro Group: Although aromatic chlorides are generally less reactive towards nucleophilic substitution than alkyl chlorides, forcing conditions (strong acid, high temperature) could potentially lead to slow hydrolysis to the corresponding 3-hydroxy-1H-indazole-5-carbaldehyde.

  • Aldehyde Stability: The aldehyde group is generally stable under acidic conditions. However, in the presence of alcohols, it can reversibly form hemiacetals and, subsequently, acetals.[4] If your reaction medium contains an alcohol, be mindful of this potential side reaction.

  • Indazole Ring Protonation: The indazole ring is weakly basic (pKa of the conjugate acid is approximately 1.04) and will be protonated in acidic solutions. This generally does not lead to degradation but can affect the compound's solubility and reactivity.

Troubleshooting Tip: If you observe an unexpected loss of starting material or the appearance of a more polar spot on your TLC plate during an acidic reaction, consider the possibility of hydrolysis. Running a control experiment by stirring the compound in the acidic medium without other reactants can help diagnose this issue. To minimize degradation, use the mildest acidic conditions and the lowest temperature necessary for your transformation.

Q2: What is the expected stability of this compound under basic conditions?

The stability in basic media is a more complex issue, with two main points of reactivity to consider: the aldehyde group and the indazole N-H proton.

  • Cannizzaro Reaction (Aldehyde Group): this compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH or KOH).[5][6] This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol (3-Chloro-1H-indazol-5-yl)methanol) and one molecule of the carboxylic acid (3-Chloro-1H-indazole-5-carboxylic acid).[7] The reaction rate is dependent on the base concentration and temperature.[8]

  • Indazole Ring Stability: The N-H proton of the indazole ring is weakly acidic (pKa ≈ 13.86) and will be deprotonated by a strong base to form an indazolate anion. While N-protected indazoles can be prone to ring-opening under strongly basic conditions, the parent N-H indazoles, like this compound, are significantly more resilient.[9] The formation of the indazolate anion in situ protects the ring from this degradation pathway.

Troubleshooting Tip: If you are running a reaction with a strong base and see your starting material being consumed with the formation of two new products (one more polar, the alcohol, and one that might remain at the baseline or be water-soluble, the carboxylate), you are likely observing a Cannizzaro reaction. To avoid this, consider using a non-hydroxide base (e.g., a carbonate like Cs₂CO₃ or an organic base) if your reaction chemistry allows. If a strong hydroxide base is necessary, use it at low temperatures and for the shortest possible time.

Q3: What are the recommended storage and handling conditions for this compound?

To ensure the long-term integrity of the compound, please adhere to the following guidelines:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage at refrigerated temperatures (2-8 °C) is recommended. Protect from light and moisture.

  • Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[2] Aromatic aldehydes can be susceptible to slow oxidation by atmospheric oxygen over time, which would convert the aldehyde to the corresponding carboxylic acid.[10] Keeping the container tightly sealed when not in use is crucial.

Potential Degradation Pathways

The following diagrams illustrate the plausible degradation pathways for this compound under specific stress conditions.

G start This compound intermediate Protonated Intermediate start->intermediate + H₃O⁺ product 3-Hydroxy-1H-indazole-5-carbaldehyde intermediate->product - HCl

Caption: Plausible acidic hydrolysis of the 3-chloro group.

G start 2 x this compound alcohol (3-Chloro-1H-indazol-5-yl)methanol start->alcohol Reduction start->alcohol Strong Base (e.g., NaOH) Disproportionation acid 3-Chloro-1H-indazole-5-carboxylic acid start->acid Oxidation start->acid Strong Base (e.g., NaOH) Disproportionation center_node

Caption: Cannizzaro reaction under strong basic conditions.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound in your specific experimental matrix, a forced degradation (stress testing) study is recommended. This is crucial for identifying potential degradants and establishing the stability-indicating nature of your analytical method.[2]

Objective: To assess the stability of the compound under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.

Analytical Method: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the compound's λmax).

  • Column Temperature: 30 °C

This is a starting point; method development and validation are required.[11][12]

Step-by-Step Procedure:
  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep a parallel sample with 1 mL of water as a control.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep a parallel sample with 1 mL of water as a control.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80 °C). Also, heat a separate aliquot of the stock solution.

  • Incubation: Incubate the stressed samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). The solid sample for thermal stress should be incubated for the same duration.

  • Sample Quenching and Preparation:

    • After incubation, cool the samples to room temperature.

    • For the acid and base hydrolysis samples, neutralize them by adding an equimolar amount of base (for the acid sample) or acid (for the base sample).

    • Dilute all samples (including controls and the dissolved thermal stress sample) with the mobile phase to a suitable final concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis:

    • Inject the unstressed control sample to determine the initial purity and retention time of the parent compound.

    • Inject each of the stressed samples.

    • Analyze the chromatograms for any new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound in each stress condition.

    • Ensure that the peak for the parent compound is well-resolved from any degradant peaks to confirm the method is "stability-indicating."

This structured approach will provide you with a clear stability profile of this compound and help you anticipate and troubleshoot potential issues in your research.

References

troubleshooting guide for the synthesis of indazole-3-carboxaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazole-3-carboxaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. Indazole-3-carboxaldehydes are versatile intermediates in the synthesis of numerous pharmacologically active compounds, including kinase inhibitors.[1][2] However, their synthesis can be challenging, often plagued by issues such as low yields, competing side reactions, and regioselectivity problems.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose experimental issues and implement robust solutions.

Core Synthetic Strategies Overview

The synthesis of indazole-3-carboxaldehydes can be approached through several primary routes, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials and the substitution pattern of the target molecule.

G cluster_start cluster_methods Indole Substituted Indoles Nitrosation Nitrosation/ Ring Expansion Indole->Nitrosation NaNO₂, H⁺ Indazole Indazole (N-Protected) Metalation C3-Metalation + Formylating Agent Indazole->Metalation 1. n-BuLi or Mg-base 2. DMF MethylIndazole 3-Methylindazole Oxidation Side-Chain Oxidation MethylIndazole->Oxidation DDQ, SeO₂ etc. IndazoleCOOH Indazole-3-Carboxylic Acid / Ester Reduction Ester/Acid Reduction IndazoleCOOH->Reduction 1. SOCl₂ 2. Reduction or 1. DIBAL-H (for ester) Target Indazole-3-Carboxaldehyde Nitrosation->Target Metalation->Target Oxidation->Target Reduction->Target

Caption: Common synthetic pathways to indazole-3-carboxaldehydes.

Section 1: Troubleshooting the Nitrosation of Indoles

This method is a powerful way to convert readily available indoles into indazole-3-carboxaldehydes via an oxidative ring expansion. The reaction proceeds through a 3-nitrosoindole intermediate which rearranges to an oxime, followed by ring opening and subsequent cyclization.[2] However, this pathway is sensitive to reaction conditions and substrate electronics.

FAQ 1.1: My reaction yield is disappointingly low, especially with an electron-rich indole. What is the primary cause?

Answer: This is a classic issue with this transformation. The low yield is typically due to competing side reactions that consume your starting material and intermediates. The primary culprit is the formation of dimeric byproducts.

Causality: The key intermediate in the reaction is the 3-nitrosoindole (or its tautomer, the 3-hydroxyimino-3H-indole). This intermediate is electrophilic. An electron-rich indole starting material is highly nucleophilic and can attack this intermediate faster than the desired intramolecular rearrangement and ring-opening sequence can occur. This leads to the formation of dimers and other oligomeric materials.[2][3] Furthermore, the nitrosating agent itself can degrade, especially at elevated temperatures.[1]

Solutions:

  • Reverse Addition: This is the most critical modification. Instead of adding the acid or nitrite source to the indole solution, you should add the indole solution slowly (e.g., via syringe pump over 1-2 hours) to the pre-formed nitrosating mixture (NaNO₂ in aqueous acid/DMF).[2][3] This strategy maintains a low concentration of the nucleophilic indole in the presence of a high concentration of the nitrosating agent, favoring the desired initial nitrosation and minimizing dimerization.

  • Temperature Control: The initial nitrosation should be conducted at 0 °C to ensure the stability of the nitrosating agent (nitrosonium ion) and to control the rate of side reactions. After the addition of indole is complete, the reaction may be allowed to warm to room temperature or gently heated (e.g., to 50 °C) to drive the rearrangement and cyclization to completion.[2]

  • Stoichiometry Optimization: An excess of the nitrosating agent is crucial. Optimized procedures often use up to 8 equivalents of sodium nitrite (NaNO₂) and a carefully controlled amount of acid (e.g., 2.7 equivalents of HCl) to ensure the indole is consumed rapidly by the desired pathway.[2]

G cluster_solution Solution: Reverse Addition Indole Indole (Nucleophile) Dimer Dimeric Byproduct Indole->Dimer Attacks Intermediate (Problem with high [Indole]) Nitroso 3-Nitrosoindole Intermediate (Electrophile) Nitroso->Dimer Oxime Oxime Intermediate Nitroso->Oxime Desired Pathway: Rearrangement & H₂O addition Product Indazole-3-carboxaldehyde Oxime->Product Ring Opening & Cyclization SolutionNode Slowly add Indole to the nitrosating agent. This keeps the [Indole] low, favoring the desired pathway and minimizing dimer formation.

Caption: Competing pathways in the nitrosation of indoles.

FAQ 1.2: My reaction with an electron-deficient indole (e.g., 5-nitroindole) is not going to completion. How should I adjust the conditions?

Answer: Electron-deficient indoles are less nucleophilic and therefore react more slowly with the nitrosating agent. The standard conditions optimized for electron-rich substrates may not be sufficient.

Causality: The reduced nucleophilicity of the indole ring slows down the initial electrophilic attack by the nitrosonium ion. If the reaction is too slow, the nitrosating agent can degrade over time, especially if the temperature is raised prematurely.

Solutions:

  • Increase Acid Concentration: For sluggish substrates, increasing the amount of acid (e.g., from 2.7 to 7 equivalents of HCl) can generate a higher concentration of the active nitrosating species.[1]

  • Elevated Temperature During Addition: Unlike with electron-rich indoles, the slow addition may need to be performed at room temperature or even slightly higher to achieve a reasonable reaction rate.[3]

  • Longer Reaction Times & Heating: After the addition is complete, these reactions often require a longer period of heating (e.g., 3-16 hours at 50-80 °C) to ensure full conversion to the final indazole product.[2]

Substrate TypeKey ProblemOptimized Conditions Summary
Electron-Rich (e.g., methoxyindole)DimerizationSlow addition of indole to 8 eq. NaNO₂ / 2.7 eq. HCl at 0 °C, then warm.[2]
Electron-Neutral (e.g., indole, haloindoles)Moderate ReactivitySlow addition of indole at 0 °C, followed by stirring at RT or 50 °C for 2-3h.[2]
Electron-Deficient (e.g., nitroindole, cyanoindole)Slow ReactionIncrease acid to 7 eq., consider addition at RT, and increase heating time/temp post-addition.[1][2]

Section 2: Formylation via C3-Metalation

Direct formylation of the indazole C3 position using electrophilic reagents like the Vilsmeier-Haack reagent is generally ineffective due to the electronic nature of the indazole ring.[1][2] Therefore, a deprotonation/metalation strategy is required to generate a nucleophilic C3 anion.

FAQ 2.1: I'm attempting C3-lithiation of N-protected indazole followed by quenching with DMF, but my yields are low and I see signs of ring decomposition. What's happening?

Answer: The C3 proton of indazole is significantly less acidic than the N1 proton. Achieving selective C3 deprotonation without side reactions requires careful optimization of the base, protecting group, and temperature. Ring-opening is a known side reaction during metalation attempts on unprotected or improperly protected indazoles.[2]

Causality:

  • N-H Acidity: The N1 proton is the most acidic site. Treatment with a strong base like n-butyllithium (n-BuLi) will deprotonate N1 first. A second equivalent of base is needed to deprotonate C3, forming a dianion, which can be unstable.

  • Protecting Group Influence: The choice of N1-protecting group is critical. A bulky or electron-withdrawing group can influence the stability of the C3-lithiated species. A standard protecting group for this chemistry is SEM (2-(trimethylsilyl)ethoxymethyl).[4][5]

  • Temperature: Lithiated intermediates can be unstable at higher temperatures, leading to decomposition or ring-opening pathways.

Solutions & Protocol:

  • Protect the N1 Position: Do not attempt this reaction on an unprotected indazole. Protect the N1 position first, for example, with SEM-Cl.[4]

  • Use a Strong, Non-Nucleophilic Base: n-Butyllithium is commonly used. Ensure it is titrated and added slowly.

  • Strict Temperature Control: The reaction must be performed at very low temperatures. Deprotonation is typically carried out between -40 °C and -78 °C.

  • Careful Quenching: The formylating agent, typically anhydrous N,N-dimethylformamide (DMF), should be added at low temperature, and the reaction should be allowed to warm slowly.

Experimental Protocol: C3-Carboxylation (A proxy for Formylation)

This protocol for carboxylation demonstrates the key principles that also apply to formylation (quenching with DMF).[4]

  • Protection: To a solution of indazole in DMF, add NaH (1.2 equiv) at 0 °C. Stir for 30 min, then add SEM-Cl (1.1 equiv). Warm to room temperature and stir for 4-6 hours. Work up to isolate N1-SEM-protected indazole.

  • Metalation: Dissolve the N1-SEM-indazole in anhydrous THF and cool the solution to -40 °C under an inert atmosphere (Argon or Nitrogen).

  • Deprotonation: Slowly add n-butyllithium (1.2 equiv, e.g., 2.5 M in hexanes) dropwise, maintaining the temperature at -40 °C. Stir for 30 minutes at this temperature.

  • Formylation (Quench): Slowly add anhydrous DMF (1.5 equiv) to the reaction mixture at -40 °C.

  • Workup: After stirring for 1-2 hours, allow the reaction to warm slowly to 0 °C before quenching carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography.

  • Deprotection: The SEM group can be removed under acidic conditions or with a fluoride source (e.g., TBAF) to yield the final product.[4]

Section 3: General Purification and Stability

FAQ 3.1: My crude product is a brown solid that is difficult to purify. What are the best methods?

Answer: Indazole-3-carboxaldehydes are typically crystalline solids.[6] Purification can usually be achieved by a combination of column chromatography and recrystallization.

Purification Strategy:

  • Column Chromatography: This is the most common first-pass purification method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is effective. A typical starting point is 20-30% ethyl acetate in petroleum ether (e.g., an 8:2 or 3:2 mixture).[2]

  • Recrystallization: After chromatography, recrystallization can be used to obtain highly pure material. The choice of solvent will depend on the specific substitution pattern of your compound, but common solvents include ethyl acetate/hexanes, toluene, or ethanol/water mixtures.

FAQ 3.2: Are there any stability concerns with indazole-3-carboxaldehydes?

Answer: Indazole-3-carboxaldehydes are generally stable compounds.[6] However, like many aldehydes, they have the potential to undergo oxidation to the corresponding carboxylic acid if exposed to air and light over long periods.

Storage Recommendations:

  • Short-term: Store in a well-sealed vial in a cool, dark place.

  • Long-term: For optimal stability, store under an inert atmosphere (nitrogen or argon) at low temperatures (0-8 °C).[6]

References

Technical Support Center: Optimizing Reaction Conditions for Derivatizing 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the derivatization of 3-Chloro-1H-indazole-5-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you in your synthetic endeavors. As a versatile scaffold in medicinal chemistry, successful and efficient derivatization of this molecule is critical for the development of novel therapeutics.[1][2][3][4][5] This resource, grounded in established chemical principles and practical laboratory experience, will help you navigate the common challenges encountered during its functionalization.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the derivatization of this compound, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling with this compound, but I'm observing poor conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in palladium-catalyzed cross-coupling reactions with this substrate are a common challenge. The issues often stem from catalyst deactivation, suboptimal reaction conditions, or inherent reactivity of the starting material. Here’s a breakdown of potential causes and solutions:

1. N-H Acidity and Catalyst Inhibition: The acidic proton on the indazole nitrogen can interfere with the catalytic cycle, leading to catalyst deactivation.[6][7]

  • Solution: While some protocols for unprotected indazoles exist, N-protection is often recommended.[6][8] Consider protecting the indazole nitrogen with a suitable group like Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride). This prevents interference with the palladium catalyst and can significantly improve yields.

2. Catalyst, Ligand, and Base Selection: The choice of catalyst, ligand, and base is crucial for a successful coupling reaction.

  • Catalyst: Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective.[8] For more challenging couplings, consider using more active pre-catalysts, such as those based on Buchwald ligands.[6]

  • Ligand: The electronic and steric properties of the phosphine ligand are critical. For Suzuki-Miyaura couplings, ligands like SPhos, XPhos, or RuPhos often give good results. For Buchwald-Hartwig aminations, consider ligands like BrettPhos or Josiphos.[9][10]

  • Base: The base plays a key role in the catalytic cycle. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[7][11][12][13] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often necessary.[14]

3. Solvent and Temperature: The reaction solvent and temperature can significantly impact the outcome.

  • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are typically used.[15] The addition of water can sometimes be beneficial in Suzuki-Miyaura couplings.

  • Temperature: While some couplings proceed at room temperature, heating is often required. Optimization of the reaction temperature is crucial; too low may result in slow or incomplete reaction, while too high can lead to decomposition.

4. Quality of Reagents: Ensure the purity of your starting materials, reagents, and solvents. Water and oxygen can be detrimental to many palladium-catalyzed reactions.

  • Solution: Use freshly distilled and degassed solvents. Ensure your boronic acid (for Suzuki) or amine (for Buchwald-Hartwig) is of high purity.

Workflow for Optimizing Suzuki-Miyaura Coupling:

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed ProtectN Consider N-Protection (e.g., Boc, SEM) Start->ProtectN Catalyst Screen Catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) ProtectN->Catalyst Ligand Vary Ligand (e.g., SPhos, XPhos) Catalyst->Ligand Base Optimize Base (K2CO3, K3PO4, Cs2CO3) Ligand->Base Solvent Test Solvents (Dioxane/H2O, Toluene, DMF) Base->Solvent Temp Adjust Temperature (80-120 °C) Solvent->Temp End Optimized Yield Temp->End G cluster_0 Confirming Regioselectivity Start Mixture of Isomers NMR 1D and 2D NMR Analysis (1H, 13C, HMBC, NOESY) Start->NMR Xray Single-Crystal X-ray (If Crystalline) Start->Xray Compare Compare Spectra to Literature Data NMR->Compare Confirm Structure Confirmed Xray->Confirm Compare->Confirm

References

preventing decomposition of 3-Chloro-1H-indazole-5-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-1H-indazole-5-carbaldehyde (CAS: 1086391-03-8). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this valuable research compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments by preventing the decomposition of this molecule.

Understanding the Instability of this compound

This compound is a bifunctional molecule, possessing both a reactive aldehyde group and a halogenated indazole core. This unique structure, while useful in synthesis, also presents inherent stability challenges. Decomposition can occur through several pathways, primarily affecting the aldehyde moiety and the indazole ring system. Understanding these pathways is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound has a different color/consistency than expected. What could be the cause?

A change in the physical appearance of the compound, such as discoloration (e.g., from off-white to yellow or brown) or clumping, is a common indicator of degradation. The primary suspects are oxidation of the aldehyde group and/or reactions involving the indazole ring. The aldehyde functional group is particularly susceptible to oxidation, which can be initiated by exposure to air (oxygen).[1] This process can be accelerated by light and moisture.[1]

Q2: I've noticed a decrease in the purity of my compound over time, even when stored in what I thought were appropriate conditions. What is happening?

A gradual decrease in purity is often due to slow decomposition. The two main culprits are the oxidation of the aldehyde to the corresponding carboxylic acid and the degradation of the indazole ring. The indazole ring can be sensitive to light, heat, and both acidic and basic conditions.[2] Exposure to UV light, for instance, can cause the indazole to rearrange into a benzimidazole.[2]

Q3: What are the ideal storage conditions for this compound to maximize its shelf life?

To mitigate the risk of decomposition, we recommend a multi-faceted approach to storage. The following table summarizes the optimal conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of chemical reactions, including oxidation and other degradation pathways, thereby preserving the compound's stability and extending its shelf life.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Replacing air in the container with an inert gas minimizes the risk of oxidation of the highly susceptible aldehyde group.[1]
Light Amber Vial/Protection from LightThe indazole ring system can be photosensitive. Storing in an amber vial or in a dark location prevents light-induced degradation.[2]
Moisture Tightly Sealed Container with DesiccantMoisture can facilitate hydrolytic degradation of the indazole ring and can also accelerate the oxidation of the aldehyde. A tightly sealed container, preferably with a desiccant, is crucial.

Q4: Is it safe to store this compound at room temperature? Some suppliers suggest this.

While some suppliers may indicate room temperature storage, for long-term stability and to minimize purity loss, refrigerated storage (2-8°C) is strongly recommended.[3] Given the reactivity of the aldehyde group and the potential for slow degradation of the indazole ring, room temperature storage increases the risk of decomposition over time, especially if the container has been opened.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Inconsistent reaction yields using this compound from an older stock.

  • Likely Cause: The compound has likely degraded, leading to a lower concentration of the active starting material. The primary degradation product, 3-chloro-1H-indazole-5-carboxylic acid, will not participate in reactions requiring the aldehyde functionality.

  • Troubleshooting Steps:

    • Purity Check: Before use, verify the purity of the older stock using an appropriate analytical method such as HPLC, LC-MS, or ¹H NMR.

    • Purification: If minor degradation is observed, consider repurifying the material, for example, by recrystallization, if a suitable solvent system is known.

    • Use Fresh Stock: For critical experiments, it is always advisable to use a fresh, unopened batch of the compound to ensure reproducibility.

Problem 2: Observing an unexpected peak in my analytical data (e.g., HPLC, LC-MS) corresponding to a higher molecular weight.

  • Likely Cause: This could be due to dimerization or polymerization, a known instability pathway for some aldehydes.[5]

  • Troubleshooting Steps:

    • Review Storage: Ensure the compound has been stored under the recommended inert atmosphere and refrigerated conditions.

    • Avoid Contamination: Be mindful of potential contaminants that could catalyze polymerization.

    • Characterize Impurity: If possible, characterize the impurity to confirm its structure. This can provide valuable insights into the specific degradation pathway occurring.

Problem 3: The compound appears to have poor solubility in a non-polar solvent, which was not expected.

  • Likely Cause: The formation of the more polar carboxylic acid through oxidation will decrease solubility in non-polar organic solvents.

  • Troubleshooting Steps:

    • Confirm Identity: Use a small amount of fresh, high-purity material to confirm the expected solubility.

    • Consider Solvent Choice: If some oxidation is suspected, a slightly more polar solvent system may be required for complete dissolution.

    • Purity Analysis: An analysis of the material will likely confirm the presence of the more polar carboxylic acid impurity.

Visualizing Decomposition and Prevention

To better understand the chemical changes and the preventative measures, the following diagrams illustrate the key concepts.

Potential Decomposition Pathways

Potential Decomposition Pathways A This compound B Oxidation (O2, Light, Moisture) A->B D Photodegradation (UV Light) A->D F Hydrolysis (Acid/Base) A->F C 3-Chloro-1H-indazole-5-carboxylic acid B->C E Benzimidazole Derivative D->E G Ring-Opened Products F->G

Caption: Key degradation routes for the title compound.

Recommended Storage Workflow

Recommended Storage Workflow A Receive Compound B Store in original, sealed amber vial A->B C Place in 2-8°C refrigerator B->C D For use, bring to room temperature in a desiccator C->D E Open and dispense under inert gas (Ar/N2) D->E F Backfill with inert gas E->F G Seal tightly F->G H Return to 2-8°C storage G->H

Caption: Step-by-step guide for proper storage and handling.

Experimental Protocols

Protocol for Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., dimethyl sulfone) if quantitative analysis is required.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Integrate the aldehyde proton peak (expected around 10 ppm).

    • Look for the appearance of a broad peak corresponding to a carboxylic acid proton (often >12 ppm) which would indicate oxidation.

    • Analyze the aromatic region for any unexpected signals that might suggest degradation of the indazole ring.

    • Calculate the purity based on the integration of the compound's peaks relative to the internal standard or any identified impurities.

Protocol for Accelerated Stability Study

For users who wish to perform their own stability assessment, a simplified accelerated stability study can be conducted.

  • Sample Preparation: Dispense several small, equal aliquots of the compound into separate, appropriately labeled amber vials.

  • Stress Conditions: Store the vials under different stress conditions:

    • Elevated Temperature: Place one set of vials in an oven at a controlled temperature (e.g., 40°C).[6]

    • High Humidity: Place another set in a desiccator with a saturated salt solution to maintain high humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).[6]

    • Light Exposure: Expose a third set to a controlled light source (as per ICH Q1B guidelines, if available) at room temperature.

    • Control: Keep one set of vials under the recommended storage conditions (2-8°C, dark, dry).

  • Time Points: At specified time intervals (e.g., 1, 2, 4, and 6 weeks), remove one vial from each stress condition.

  • Analysis: Analyze the contents of each vial for purity, appearance, and the presence of degradation products using a validated analytical method (e.g., HPLC).

  • Evaluation: Compare the results from the stressed samples to the control sample to determine the rate and nature of decomposition under different conditions.

This guide provides a comprehensive overview of the factors affecting the stability of this compound and practical steps to mitigate its decomposition. By implementing these recommendations, researchers can ensure the quality and reliability of their starting materials, leading to more consistent and reproducible experimental outcomes.

References

Technical Support Center: Vilsmeier-Haack Formylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this powerful yet challenging transformation. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, offering field-proven insights in a direct question-and-answer format to address the specific issues you may encounter at the bench.

Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions regarding the Vilsmeier-Haack formylation of the indazole scaffold.

Q1: What is the Vilsmeier-Haack reaction, and why is it applied to heterocycles like indazole?

A1: The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] This reagent is a mild electrophile, making it highly effective for formylating activated systems like indazoles, which might not tolerate harsher electrophilic conditions.[5] The resulting indazole-3-carbaldehydes are crucial intermediates in medicinal chemistry, serving as versatile handles for synthesizing a wide array of complex, biologically active molecules.[6][7][8]

Q2: What are the principal challenges in the Vilsmeier-Haack formylation of indazoles?

A2: The main challenges stem from the unique electronic and structural properties of the indazole ring system:

  • Regioselectivity: Indazole has multiple potential sites for electrophilic attack. For 1H-indazoles, there is competition between formylation at the C3 position, the N1 position, and potentially the N2 position of the tautomeric 2H-indazole. Furthermore, if the fused benzene ring is activated with electron-donating groups, formylation can also occur there.

  • Substrate Reactivity: The reactivity of the indazole nucleus is highly sensitive to substituents. Electron-withdrawing groups (EWGs) on the ring can deactivate it towards the Vilsmeier reagent, leading to low or no yield.

  • Tautomerism: Indazole exists as two major tautomers, 1H-indazole and 2H-indazole. These tautomers exhibit different reactivities. Notably, some studies report that 2H-indazoles can be particularly unreactive under classical Vilsmeier-Haack conditions, sometimes yielding no product at all.[9][10]

  • Side Reactions: Like many reactions involving potent electrophiles, the V-H reaction can lead to the formation of tars or polymeric materials if not properly controlled, especially at elevated temperatures.[11]

Q3: Where does formylation preferentially occur on an unsubstituted 1H-indazole?

A3: For unsubstituted 1H-indazole, electrophilic substitution, including the Vilsmeier-Haack reaction, overwhelmingly occurs at the C3 position . This is because the C3 position is the most nucleophilic carbon on the heterocyclic portion of the ring, analogous to the C3 position of indole. However, competitive N-formylation can occur, and controlling the reaction conditions is key to maximizing C3 selectivity.

Q4: My Vilsmeier-Haack reaction on a 2-substituted (2H)-indazole failed completely. Why?

A4: This is a documented and significant challenge. The 2H-indazole tautomer is generally less nucleophilic at the C3 position compared to the 1H-tautomer. The lone pair of the N1 nitrogen in the 1H-tautomer is involved in the aromatic system, effectively pushing electron density towards C3. In the 2H-tautomer, this electronic arrangement is altered, reducing the C3 reactivity. Several research groups have reported that classical V-H conditions (POCl₃/DMF) are ineffective for 2H-indazoles, resulting in the recovery of starting material.[9][10] In such cases, alternative formylation strategies or modified V-H protocols (e.g., using different activating agents or solvent systems) may be necessary.[9]

Troubleshooting Guide: From Problem to Solution

This guide provides direct answers to specific experimental problems.

Problem 1: No Reaction or Very Low Conversion

Q: I've run the reaction, and upon workup, I've recovered only my starting material. What went wrong?

A: This is a common issue that can point to several root causes. Let's diagnose them systematically.

  • Possible Cause 1: Inactive Vilsmeier Reagent.

    • The "Why": The Vilsmeier reagent is sensitive to moisture and can be deactivated by impurities. DMF can decompose over time to dimethylamine and formic acid.[12] Dimethylamine, being a nucleophile, will consume the reagent.

    • Solution:

      • Check Your Reagents: Use a fresh bottle of high-purity, anhydrous DMF. A quick check for decomposition is its smell; if it has a strong "fishy" odor, it likely contains dimethylamine and should be replaced or purified.[12] Ensure your POCl₃ is also of high quality and has been handled under anhydrous conditions.

      • Correct Preparation: The Vilsmeier reagent should be prepared fresh before use. The standard procedure involves the slow, dropwise addition of POCl₃ to an ice-cooled solution of DMF under an inert atmosphere (e.g., Argon or Nitrogen).[1] A color change (typically to yellow or pale orange) and a slight exotherm are indicative of reagent formation.

  • Possible Cause 2: Deactivated Indazole Substrate.

    • The "Why": The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate.[5] If your indazole contains one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R), the ring may be too deactivated to react under standard conditions.

    • Solution:

      • Force the Conditions: You can attempt to drive the reaction by increasing the temperature (e.g., from room temperature to 60-80 °C) and prolonging the reaction time.[13] Monitor the reaction closely by TLC to check for conversion versus decomposition.

      • Increase Stoichiometry: Use a larger excess of the Vilsmeier reagent (e.g., increase from 1.5 to 3.0 or even 5.0 equivalents).

  • Possible Cause 3: The 2H-Indazole Problem.

    • The "Why": As discussed in the FAQ, 2H-indazoles are notoriously unreactive under classical V-H conditions.[9][10]

    • Solution: If you are working with a 2H-indazole, the classical POCl₃/DMF system is likely not the right choice. You must consider alternative synthetic routes to your target aldehyde.

Problem 2: A Mixture of Products (Poor Regioselectivity)

Q: My reaction works, but I get a mixture of C3-formylated and N1-formylated products. How can I improve selectivity?

A: This is a classic regioselectivity problem.

  • The "Why": The N1-nitrogen of a 1H-indazole is also a nucleophilic site. The formation of a kinetically favored but often undesired N-formyl product can compete with the thermodynamically favored C3-formylation.

  • Solution:

    • Protecting Groups: The most robust solution is to temporarily protect the N1 position. A removable protecting group like a tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc) group will completely block N-formylation and direct the Vilsmeier reagent to the C3 position. The protecting group can be removed in a subsequent step.

    • Solvent and Temperature Effects: In some systems, selectivity can be influenced by the reaction conditions. Running the reaction in a non-polar solvent or at lower temperatures may favor one isomer over the other. This requires empirical optimization for your specific substrate.

Problem 3: Formation of Dark Tars and Insoluble Materials

Q: My reaction mixture turned dark brown/black, and the workup yielded a tarry, unpurifiable mess. What happened?

A: This indicates product or starting material decomposition, often due to overly harsh conditions.

  • The "Why": The Vilsmeier reagent can promote polymerization and other side reactions, especially at high temperatures or with prolonged reaction times.[11] The workup step is also critical; the hydrolysis of the intermediate iminium salt is exothermic and can cause degradation if not controlled.

  • Solution:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at 0 °C and only warm if necessary.

    • Careful Workup: The workup is paramount. Always quench the reaction by pouring the mixture slowly onto a vigorously stirred slurry of crushed ice. This dissipates the heat from the hydrolysis of excess POCl₃ and the iminium intermediate.

    • Controlled Neutralization: After quenching, neutralize the acidic solution carefully with a cold base solution (e.g., NaOH or NaHCO₃), keeping the temperature below 10-15 °C to prevent base-catalyzed decomposition of the aldehyde product.

Data & Workflow Visualization

To aid in your experimental design and troubleshooting, the following resources are provided.

Troubleshooting Workflow Diagram

This diagram outlines a logical path for diagnosing and solving common issues.

G start Problem Encountered no_rxn No Reaction / Low Conversion start->no_rxn poor_regio Poor Regioselectivity start->poor_regio tar Tar Formation start->tar check_reagents Check Reagent Purity (DMF, POCl3) no_rxn->check_reagents Cause? check_substrate Assess Substrate Reactivity (EWGs? 2H-Indazole?) no_rxn->check_substrate Cause? protect_N1 Use N1-Protecting Group poor_regio->protect_N1 Solution optimize_cond Optimize Temp / Solvent poor_regio->optimize_cond Solution control_temp Lower Reaction Temp tar->control_temp Solution control_workup Controlled Quench & Neutralization tar->control_workup Solution check_conditions Review Reaction Conditions (Temp, Time, Stoich.) check_substrate->check_conditions If activated, then...

Caption: A decision tree for troubleshooting the Vilsmeier-Haack formylation of indazoles.

Summary of Challenges and Solutions
ProblemProbable Cause(s)Recommended Solution(s)
No Reaction 1. Impure/decomposed reagents. 2. Highly deactivated substrate (EWGs). 3. Unreactive 2H-indazole tautomer.1. Use fresh, anhydrous DMF and high-purity POCl₃. 2. Increase temperature, time, and/or reagent stoichiometry. 3. Consider alternative formylation methods.
Low Yield 1. Incomplete reaction. 2. Product degradation during workup.1. Monitor reaction by TLC and optimize for full conversion. 2. Ensure slow, cold quenching and controlled neutralization.
Poor Regioselectivity 1. Competing N1-formylation.1. Protect the N1-position with a removable group (e.g., Boc, Ts).
Tar Formation 1. Reaction temperature is too high. 2. Uncontrolled workup procedure.1. Run at the lowest effective temperature. 2. Pour reaction mixture onto ice; neutralize slowly at low temp.

Illustrative Experimental Protocol: Formylation of 1-Tosyl-1H-indazole

This protocol describes the C3-formylation of an N-protected indazole, a reliable strategy to ensure regioselectivity.

Disclaimer: This is a representative procedure. All new reactions should be attempted on a small scale first. Appropriate personal protective equipment (PPE) must be worn at all times. POCl₃ is highly corrosive and reacts violently with water.

Step 1: Preparation of the Vilsmeier Reagent

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equiv.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a pale yellow or off-white salt may be observed.

Step 2: Formylation Reaction

  • Dissolve 1-tosyl-1H-indazole (1.0 equiv.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Add the indazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material. Gentle heating (e.g., to 40-60 °C) may be required for less reactive substrates.

Step 3: Workup and Purification

  • Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice-water slurry.

  • Once the initial exotherm has subsided, basify the mixture to pH 8-9 by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 2 M NaOH) or saturated sodium bicarbonate.

  • The product may precipitate as a solid. If so, collect it by vacuum filtration, wash thoroughly with cold water, and dry.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the pure 1-tosyl-1H-indazole-3-carbaldehyde.

References

Technical Support Center: Synthesis of 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 3-Chloro-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this important intermediate. We understand that synthetic organic chemistry is fraught with challenges, and our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis. This document is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Part 1: Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

FAQ 1: Low Yield in the Initial Indazole Formation

Question: We are experiencing low yields during the initial cyclization to form the indazole ring from a substituted phenylhydrazine. What are the common causes and how can we optimize this step?

Answer: Low yields in indazole synthesis, particularly via diazotization and cyclization, are a frequent challenge. The primary culprits are often incomplete diazotization, side reactions of the diazonium salt, and suboptimal cyclization conditions.

  • Incomplete Diazotization: The conversion of the amino group to a diazonium salt is temperature-sensitive. Ensure the reaction is maintained at a low temperature (typically 0-5 °C) to prevent decomposition of the diazonium salt. The choice of diazotizing agent is also critical; while sodium nitrite is common, other reagents like tert-butyl nitrite can be effective in non-aqueous conditions.

  • Side Reactions: Diazonium salts are highly reactive and can undergo various side reactions, such as azo coupling. To minimize these, maintain a low concentration of reactants and ensure efficient stirring.

  • Cyclization Conditions: The subsequent intramolecular cyclization is often the yield-determining step. The choice of solvent and base is crucial. For instance, in a Japp-Klingemann reaction, the pH of the medium must be carefully controlled to facilitate the cyclization over competing decomposition pathways.

Troubleshooting Steps:

  • Monitor Diazotization: Use a starch-iodide paper test to ensure a slight excess of nitrous acid is present, indicating complete diazotization.

  • Temperature Control: Employ an ice-salt bath to maintain a consistent low temperature throughout the diazotization process.

  • Solvent Screening: If using a traditional aqueous route, consider alternative solvents like acetic acid or polar aprotic solvents which can sometimes improve solubility and cyclization efficiency.

FAQ 2: Poor Regioselectivity in the Indazole Ring Formation

Question: Our synthesis is producing a mixture of indazole regioisomers. How can we improve the regioselectivity of the cyclization?

Answer: Regioselectivity is a common hurdle in the synthesis of substituted indazoles, especially when the starting materials have multiple potential cyclization sites. The directing effects of the substituents on the aromatic ring play a significant role.

  • Steric Hindrance: Bulky groups can sterically hinder cyclization at the adjacent position, favoring the formation of one regioisomer over another.

  • Electronic Effects: Electron-donating groups can activate the ortho position for cyclization, while electron-withdrawing groups can deactivate it. Understanding the electronic nature of your substituents is key to predicting the major regioisomer.

Strategies for Improving Regioselectivity:

  • Directed Ortho-Metalation (DoM): This powerful technique can provide excellent regiocontrol. By using a directing group (e.g., an amide or a protected alcohol), you can selectively deprotonate the ortho position with a strong base (like n-butyllithium) and then introduce the necessary functionality for cyclization.

  • Choice of Starting Material: Carefully select your starting materials to favor the desired regioisomer. For example, starting with a pre-functionalized aromatic ring that blocks one of the potential cyclization sites can be an effective strategy.

FAQ 3: Difficulties with the Chlorination of the Indazole Ring

Question: We are struggling with the chlorination of the indazole ring at the 3-position. The reaction is either incomplete or leads to multiple chlorinated products. What are the recommended procedures?

Answer: The direct chlorination of the indazole ring can be challenging due to the reactivity of the heterocyclic system. The choice of chlorinating agent and reaction conditions is critical to achieve selective chlorination at the C3 position.

  • Over-chlorination: Strong chlorinating agents like chlorine gas can lead to the formation of dichlorinated or even trichlorinated products.

  • N-Chlorination: The nitrogen atoms in the indazole ring can also be chlorinated, leading to undesired side products.

Recommended Chlorination Protocols:

  • N-Oxide Formation: A reliable method involves the initial formation of an indazole-N-oxide. This activates the C3 position for nucleophilic attack. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) can selectively introduce the chlorine atom at the desired position.

  • Use of Milder Chlorinating Agents: Reagents like N-chlorosuccinimide (NCS) can provide better selectivity compared to harsher agents. The reaction conditions, such as solvent and temperature, will need to be optimized.

FAQ 4: Challenges in the Formylation of the Indazole Ring

Question: We are attempting to introduce the carbaldehyde group at the C5 position, but the formylation reaction is not proceeding as expected. What are the potential issues?

Answer: The formylation of an electron-deficient ring system like 3-chloro-1H-indazole can be sluggish. The choice of formylation method is crucial for success.

  • Vilsmeier-Haack Reaction: This is a common method for the formylation of electron-rich aromatic and heterocyclic compounds. However, for less reactive substrates, it may require harsh conditions (high temperatures, long reaction times), which can lead to decomposition.

  • Ortho-lithiation/Formylation: A more controlled approach involves the directed ortho-metalation of the indazole ring, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This method offers excellent regioselectivity, provided a suitable directing group is present.

Troubleshooting the Vilsmeier-Haack Reaction:

  • Activation of the Vilsmeier Reagent: Ensure the Vilsmeier reagent is properly formed by reacting DMF with an activating agent like POCl3 or oxalyl chloride.

  • Reaction Temperature: Gradually increase the reaction temperature to find the optimal point where formylation occurs without significant degradation of the starting material.

  • Solvent Choice: The choice of solvent can influence the reactivity. Dichloromethane or 1,2-dichloroethane are commonly used.

Part 2: Alternative Synthetic Routes and Experimental Protocols

While a single, universally "best" route does not exist, the following are two robust and well-documented alternative synthetic pathways to this compound.

Route 1: From 2-Amino-4-methylbenzonitrile

This route is advantageous as it builds the indazole core with the desired substitution pattern from a commercially available starting material.

Experimental Protocol:

  • Step 1: Diazotization and Cyclization to 6-Methyl-1H-indazole.

    • Suspend 2-amino-4-methylbenzonitrile in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 1 hour at 0-5 °C.

    • Slowly raise the temperature to ambient and then heat to 60-70 °C until nitrogen evolution ceases.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter, wash with water, and dry to obtain 6-methyl-1H-indazole.

  • Step 2: Oxidation of the Methyl Group to 1H-Indazole-6-carbaldehyde.

    • Dissolve 6-methyl-1H-indazole in a suitable solvent like acetic acid or a chlorinated solvent.

    • Add an oxidizing agent such as selenium dioxide (SeO2) or chromium trioxide (CrO3).

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield 1H-indazole-6-carbaldehyde.

  • Step 3: Chlorination at the 3-Position to 3-Chloro-1H-indazole-6-carbaldehyde.

    • Dissolve 1H-indazole-6-carbaldehyde in a solvent like chloroform or acetonitrile.

    • Add N-chlorosuccinimide (NCS) in portions.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Once the starting material is consumed, cool the reaction mixture and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by column chromatography or recrystallization to obtain 3-chloro-1H-indazole-6-carbaldehyde.

Causality Behind Experimental Choices:

  • The initial diazotization and cyclization are classic methods for indazole synthesis, offering a straightforward approach to the core structure.

  • The oxidation of the methyl group is a reliable way to introduce the aldehyde functionality. SeO2 is often preferred for its selectivity in oxidizing benzylic methyl groups.

  • NCS is chosen as the chlorinating agent to provide better control and selectivity for the C3 position compared to harsher reagents.

Route 2: From 4-Fluoro-3-nitrobenzaldehyde

This route utilizes a nucleophilic aromatic substitution (SNAr) reaction, which can be highly efficient and regioselective.

Experimental Protocol:

  • Step 1: Nucleophilic Aromatic Substitution with Hydrazine.

    • Dissolve 4-fluoro-3-nitrobenzaldehyde in a polar aprotic solvent like DMSO or DMF.

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter, wash with water, and dry to obtain 1H-indazole-5-carbaldehyde.

  • Step 2: Chlorination at the 3-Position.

    • Follow the same procedure as in Route 1, Step 3, using N-chlorosuccinimide (NCS) to chlorinate 1H-indazole-5-carbaldehyde to yield the final product, this compound.

Causality Behind Experimental Choices:

  • The SNAr reaction is driven by the electron-withdrawing nitro group, which activates the fluorine atom for nucleophilic displacement by hydrazine. This reaction is often high-yielding and proceeds under relatively mild conditions.

  • This route directly installs the aldehyde at the desired C5 position, making it a more convergent synthesis.

Part 3: Visualization & Formatting

Data Presentation
Parameter Route 1: From 2-Amino-4-methylbenzonitrile Route 2: From 4-Fluoro-3-nitrobenzaldehyde
Starting Material 2-Amino-4-methylbenzonitrile4-Fluoro-3-nitrobenzaldehyde
Number of Steps 32
Key Reactions Diazotization, Cyclization, Oxidation, ChlorinationNucleophilic Aromatic Substitution, Chlorination
Regioselectivity Generally good, controlled by starting materialExcellent, controlled by SNAr mechanism
Potential Issues Low yield in cyclization, over-oxidationIncomplete SNAr, side reactions with hydrazine
Experimental Workflows

Route 1: Synthetic Workflow

Route 1 A 2-Amino-4-methylbenzonitrile B 6-Methyl-1H-indazole A->B 1. NaNO2, HCl 2. Heat C 1H-Indazole-6-carbaldehyde B->C SeO2 or CrO3 D This compound C->D NCS

Caption: Synthetic pathway starting from 2-Amino-4-methylbenzonitrile.

Route 2: Synthetic Workflow

Route 2 A 4-Fluoro-3-nitrobenzaldehyde B 1H-Indazole-5-carbaldehyde A->B Hydrazine hydrate C This compound B->C NCS

Caption: A more convergent synthetic route starting from 4-Fluoro-3-nitrobenzaldehyde.

Validation & Comparative

A Guide to the Definitive Structural Elucidation of 3-Chloro-1H-indazole-5-carbaldehyde: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel heterocyclic compounds such as 3-Chloro-1H-indazole-5-carbaldehyde, a versatile building block in medicinal chemistry, understanding its exact atomic arrangement is paramount for predicting its chemical behavior, designing derivatives with enhanced biological activity, and ensuring intellectual property integrity. This guide provides a comprehensive analysis of single-crystal X-ray crystallography as the gold-standard for the characterization of this compound, comparing its unequivocal data with the inferential insights offered by other widely-used spectroscopic techniques.

The Imperative for Unambiguous Characterization

This compound (C₈H₅ClN₂O) is a member of the indazole family, a class of nitrogen-containing heterocycles that are staples in the development of therapeutic agents, including kinase inhibitors.[1] The presence of a reactive aldehyde group and a chlorine atom on the indazole scaffold makes it a valuable intermediate for further chemical modifications. However, the potential for tautomerism and isomerism in indazole systems necessitates a robust characterization method to definitively confirm its structure.[2] While techniques like NMR and IR spectroscopy provide essential information about the connectivity and functional groups, only X-ray crystallography can deliver a precise and accurate 3D model of the molecule in the solid state.[3][4]

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a detailed and unambiguous picture of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.[3][4] The process, from crystal growth to structure refinement, is a self-validating system that, when successful, leaves no room for structural ambiguity.

Experimental Protocol: From Powder to Publication-Ready Structure

The journey to obtaining a crystal structure of this compound involves several critical steps, each demanding meticulous execution.

1. Synthesis and Purification: The first step is the synthesis of this compound. A plausible synthetic route involves the nitrosation of the corresponding indole, a method that has been successfully applied to similar derivatives.[5] Following synthesis, rigorous purification, typically by column chromatography, is essential to obtain a sample of high purity (>95%), which is a prerequisite for growing high-quality single crystals.[5]

2. Crystal Growth: Growing single crystals suitable for X-ray diffraction is often the most challenging step.[6] The compound, a powder at room temperature with a melting point of 190-195 °C, must be dissolved in an appropriate solvent or solvent system.[7] Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to encourage the formation of well-ordered single crystals of at least 0.1 mm in each dimension.[6][8]

3. Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer.[9] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.[3] For related 3-chloro-indazole derivatives, data collection is often performed on instruments like a Bruker X8 APEX diffractometer using Mo Kα radiation.[10][11]

4. Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting electron density map is then used to build a molecular model. This model is refined against the experimental data to obtain the final, highly accurate structure.[12] The quality of the final structure is assessed by parameters such as the R-factor, which should be as low as possible.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization and for providing complementary information.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.[3][4]Unambiguous and definitive structural determination.Requires high-quality single crystals, which can be difficult to grow. Provides solid-state structure, which may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, proton-proton and proton-carbon correlations.[2][13]Provides information about the structure in solution. Non-destructive. Excellent for determining constitutional isomers.Does not directly provide 3D structure or information on bond lengths and angles. Interpretation can be complex for intricate molecules.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O of the aldehyde, N-H of the indazole).[2][13]Fast, simple, and non-destructive. Excellent for identifying key functional groups.Provides limited information on the overall molecular structure. Not suitable for distinguishing between isomers with similar functional groups.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).[2][13]Highly sensitive. Provides accurate molecular weight, confirming the molecular formula.Does not provide information on the connectivity or 3D structure of the molecule.

Expected Crystallographic Data for this compound

Parameter Expected Value/Information Reference Compounds
Crystal System Monoclinic or OrthorhombicN-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide (Monoclinic)[10], N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide (Orthorhombic)[11]
Space Group Centrosymmetric (e.g., P2₁/n) or non-centrosymmetricP2₁/n for 3-chloro-1-methyl-5-nitro-1H-indazole[12][14]
Unit Cell Dimensions a, b, c, α, β, γ will be determined-
Key Bond Lengths (Å) C-Cl (~1.73-1.74), C=O (~1.21-1.22), N-N (~1.35-1.37)Inferred from standard values and related structures.
Intermolecular Interactions Potential for N-H···O or N-H···N hydrogen bonding, as well as π-π stacking.[10]N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide shows N-H···O hydrogen bonds.[10]

Visualizing the Workflow and Logic

To better illustrate the characterization process and the relationship between different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification Crude Product NMR_IR_MS Spectroscopic Analysis (NMR, IR, MS) Purification->NMR_IR_MS Pure Compound Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Pure Compound Inferred_Structure Inferred_Structure NMR_IR_MS->Inferred_Structure Inferred Structure SCXRD Single-Crystal X-ray Diffraction Crystal_Growth->SCXRD High-Quality Crystal Structure_Solution Structure Solution & Refinement SCXRD->Structure_Solution Diffraction Data Final_Structure Final_Structure Structure_Solution->Final_Structure Definitive 3D Structure

Caption: Experimental workflow for the definitive characterization of this compound.

logical_relationship Target This compound NMR NMR (Connectivity) Target->NMR IR IR (Functional Groups) Target->IR MS MS (Molecular Weight) Target->MS SCXRD X-ray Crystallography (3D Atomic Arrangement) Target->SCXRD

Caption: Logical relationship of characterization techniques for this compound.

Conclusion

For a molecule with the synthetic potential of this compound, absolute structural certainty is not a luxury but a necessity. While NMR, IR, and mass spectrometry are crucial for routine analysis and confirmation of synthesis, they provide an incomplete picture. Single-crystal X-ray crystallography is the only technique that can provide the definitive, high-resolution, three-dimensional structure. The insights gained from a crystal structure—precise bond lengths and angles, conformational details, and intermolecular packing—are invaluable for rational drug design, understanding reactivity, and securing intellectual property. For researchers and drug development professionals working with this and similar novel compounds, investing in obtaining a single-crystal X-ray structure is a critical step toward accelerating discovery and ensuring the integrity of their scientific endeavors.

References

A Comparative Guide to the Reactivity of 3-Chloro vs. 3-Bromo Indazole Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of Halogen in Indazole Functionalization

For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The functionalization at the C-3 position is a critical step in the synthesis of these complex molecules, often achieved through palladium-catalyzed cross-coupling reactions. The choice of the halide at this position—typically bromine or chlorine—is not merely a matter of atomic mass; it is a strategic decision that profoundly impacts reaction efficiency, cost of goods, and the overall trajectory of a research program.

This guide provides an in-depth, objective comparison of the reactivity of 3-bromo- and 3-chloroindazole derivatives. We will move beyond simple statements of reactivity trends to explore the underlying mechanistic principles, provide field-proven experimental protocols, and present quantitative data to inform your synthetic strategy. Whether you are in early-stage discovery, where reaction success and speed are paramount, or in process development, where cost and scalability are key drivers, this guide will equip you to make the optimal choice for your project.

The Mechanistic Cornerstone: Why Bromides are Inherently More Reactive

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2] This hierarchy is rooted in the kinetics of the oxidative addition step, which is frequently the rate-determining stage of the catalytic cycle.[1][2] In this crucial step, the active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond to form a Pd(II) intermediate.

Two primary factors govern the speed of this step:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is intrinsically weaker than the carbon-chlorine (C-Cl) bond. Theoretical calculations show that the C-Cl bond dissociation energy in halo-heterocycles is approximately 7.5-11.5 kcal/mol higher than that of the corresponding C-Br bond.[3][4] This means significantly more energy is required to cleave the C-Cl bond, resulting in a slower reaction.

  • Kinetics and Polarizability: The oxidative addition rate is faster for aryl bromides.[1] The greater size and more diffuse electron cloud of bromine make the C-Br bond more polarizable, facilitating a more favorable electrostatic interaction with the electron-rich Pd(0) catalyst during the insertion process.[5][6]

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X_L2 Pd(II) Intermediate Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Rate-Determining Step) Ar-X (Indazole-Cl/Br) Ar-Pd(II)-Nu_L2 Transmetalation Complex Ar-Pd(II)-X_L2->Ar-Pd(II)-Nu_L2 Transmetalation (e.g., with Ar'B(OH)2) Ar-Nu Coupled Product Ar-Pd(II)-Nu_L2->Ar-Nu Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Head-to-Head Comparison in Key Cross-Coupling Reactions

The inherent reactivity difference between the C-Br and C-Cl bonds dictates the optimal conditions for successful coupling. While 3-bromoindazoles are often amenable to a wide range of "standard" conditions, 3-chloroindazoles typically necessitate more sophisticated and highly active catalyst systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is arguably the most widely used cross-coupling for creating C-C bonds. Here, the difference between chloro and bromo substrates is stark. 3-Bromoindazoles can often be coupled effectively using traditional catalysts like Pd(PPh₃)₄. In contrast, activating the stronger C-Cl bond of 3-chloroindazoles generally requires the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos or RuPhos) that accelerate both the oxidative addition and reductive elimination steps.[7][8]

Feature3-Bromo-1H-indazole3-Chloro-1H-indazole
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂[9][10][11]Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos, RuPhos)[7]
Typical Base K₂CO₃, Cs₂CO₃[9][10]K₃PO₄, K₂CO₃[7]
Reaction Temp. 80-120 °C100-140 °C
Reaction Time Often < 6 hours; Microwave can shorten to minutes[10]Often > 12 hours[7]
Representative Yield Good to Excellent (70-95%)[10]Moderate to Good (50-85%), highly ligand-dependent[7]
Key Advantage High reactivity, reliable, faster optimizationLower substrate cost, readily available starting materials

Note: Yields are representative and highly dependent on the specific coupling partners and reaction conditions.

Buchwald-Hartwig Amination: Installing C-N Bonds

The formation of C-N bonds is central to pharmaceutical synthesis. The Buchwald-Hartwig amination has revolutionized this area, but it remains sensitive to the halide.[12][13] As with Suzuki coupling, 3-bromoindazoles react under milder conditions. The successful amination of 3-chloroindazoles was a significant challenge until the development of advanced catalyst systems. These systems feature sterically hindered, electron-rich ligands that promote the formation of the key L-Pd(0) species required for oxidative addition into the robust C-Cl bond.[14][15][16]

Feature3-Bromo-1H-indazole3-Chloro-1H-indazole
Typical Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP or Xantphos[14]Pd₂(dba)₃ or Pd(OAc)₂ with advanced biarylphosphine ligands (e.g., BrettPhos, XPhos)[17]
Typical Base NaOtBu, K₂CO₃, Cs₂CO₃NaOtBu, LiHMDS[18]
Reaction Temp. 80-110 °C100-120 °C
Key Advantage Milder conditions, broader initial success rateEconomical for large-scale synthesis
Consideration Substrate costRequires more specialized, often proprietary, and expensive ligands
Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for introducing sp-hybridized carbon atoms.[19] This reaction typically employs a dual-catalyst system of palladium and copper(I).[20][21] The reactivity trend holds: 3-bromoindazoles react more readily than their chloro counterparts. Activating 3-chloroindazoles often requires higher temperatures, more active palladium catalysts, and carefully chosen ligands to achieve comparable yields.[22]

Field-Proven Experimental Protocols

The following protocols are designed as robust, self-validating starting points. They incorporate best practices for ensuring an inert atmosphere and proper reagent handling, which are critical for reproducible results in palladium catalysis.

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol outlines a comparative experiment for coupling a generic arylboronic acid with both 3-bromo- and 3-chloro-1H-indazole.

G Workflow: Suzuki-Miyaura Coupling cluster_Setup Reaction Setup cluster_Reagents Reagent Addition cluster_Reaction Reaction & Monitoring cluster_Workup Workup & Purification A 1. Add indazole, boronic acid, and base to a dry flask. B 2. Seal flask with a septum. A->B C 3. Evacuate and backfill with Argon (3x). B->C D 4. Add degassed solvent via syringe. C->D E 5. Add catalyst/ligand solution via syringe. D->E F 6. Heat to desired temperature with vigorous stirring. E->F G 7. Monitor progress by TLC/LC-MS. F->G H 8. Cool, quench with water, and extract with organic solvent. G->H I 9. Dry, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Standard experimental workflow for cross-coupling reactions.

Materials:

  • 3-Bromo-1H-indazole OR 3-Chloro-1H-indazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • For 3-Bromo-1H-indazole: Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) and K₂CO₃ (2.0 mmol, 2.0 equiv)

  • For 3-Chloro-1H-indazole: Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent: 1,4-Dioxane/Water (4:1, 5 mL)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the indazole halide (1.0 mmol), arylboronic acid (1.2 mmol), and the appropriate base (K₂CO₃ or K₃PO₄).

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst/Ligand Addition (for 3-Chloro derivative): If using the Pd₂(dba)₃/XPhos system, add these solids along with the other reagents in step 1. If using Pd(dppf)Cl₂, add it in step 1.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The solvent should be thoroughly degassed beforehand by bubbling argon through it for at least 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at the target temperature (e.g., 90 °C for the bromo derivative, 110 °C for the chloro derivative) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Representative Buchwald-Hartwig Amination

Materials:

  • 3-Bromo-1H-indazole OR 3-Chloro-1H-indazole (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • For 3-Bromo-1H-indazole: Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • For 3-Chloro-1H-indazole: Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane (5 mL)

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of argon, add the palladium source, the ligand, and the base to a dry reaction vessel. Causality Note: Pre-mixing the catalyst, ligand, and base allows for the formation of the active catalytic species before the introduction of the substrates.

  • Add Substrates: Add the indazole halide and the amine to the vessel.

  • Inert Atmosphere: Seal the vessel and remove from the glovebox (if used). If not using a glovebox, perform the additions under a positive pressure of argon and then seal.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction & Monitoring: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring and monitor by TLC or LC-MS.

  • Work-up & Purification: Follow the work-up and purification steps as described in Protocol 1. Safety Note: NaOtBu is a strong, hygroscopic base. Handle it with care in an inert atmosphere.

Conclusion and Strategic Recommendations

The choice between 3-chloro- and 3-bromoindazole derivatives is a classic trade-off between reactivity and cost.

  • 3-Bromoindazoles are the workhorses for discovery chemistry. Their high reactivity ensures a greater probability of success under standard conditions, facilitating rapid library synthesis and exploration of structure-activity relationships (SAR). The higher cost of brominated starting materials is often justified by the time saved in reaction optimization.

  • 3-Chloroindazoles represent the pragmatic choice for scale-up and process chemistry. Their lower cost can lead to significant savings in large-scale campaigns. However, this advantage comes at the cost of a more intensive process development effort, requiring careful screening of advanced ligands and reaction conditions to achieve efficient and reproducible results.

Ultimately, a well-equipped research program should be proficient in handling both. Early-stage efforts may favor the reliability of bromides, while later-stage development will benefit from establishing a robust and economical process using the corresponding chlorides.

References

A Comparative Guide to the Biological Activity of 3-Chloro-1H-indazole-5-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic system, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for the design of therapeutic agents targeting a wide array of biological processes.[1][2] Among the vast library of indazole derivatives, 3-Chloro-1H-indazole-5-carbaldehyde stands out as a key synthetic intermediate and a molecule of significant interest for its potential pharmacological activities. The presence of a reactive carbaldehyde group at the 5-position and a chloro substituent at the 3-position provides avenues for diverse chemical modifications, leading to a rich collection of analogs with varied biological profiles.

This guide provides a comprehensive comparison of the biological activity of this compound and its analogs, with a particular focus on their anticancer and kinase inhibitory properties. By synthesizing data from various studies, we aim to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, offering valuable insights for researchers in the field of drug discovery and development.

Comparative Biological Activity

The biological landscape of indazole derivatives is vast and varied, with documented activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This guide will focus on two of the most extensively studied areas for this class of compounds: anticancer and kinase inhibitory activities.

Anticancer Activity

The indazole core is a common feature in several approved anticancer drugs, highlighting its importance in oncology research.[3][4] The cytotoxic effects of indazole derivatives are often attributed to their ability to interfere with key cellular processes such as cell cycle progression and apoptosis.

While specific cytotoxic data for this compound is not extensively reported in publicly available literature, the activities of its structural analogs provide a strong indication of the potential of this scaffold. The following table summarizes the in vitro antiproliferative activity of selected indazole analogs against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 3-(Methyl(phenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamideA549 (Lung), MCF7 (Breast)Noteworthy activity comparable to Pazopanib and Doxorubicin[5]
Analog 2 N-(1-(2-(phenylamino) pyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide derivativeA549 (Lung), MCF7 (Breast)Significant anticancer activity[5]
Analog 3 (E)-6-(pyridin-4-yl)-3-(3,5-dimethoxystyryl)-1H-indazole4T1 (Breast), HepG2 (Liver), MCF-7 (Breast)0.23, 0.80, 0.34[4]
Analog 4 1H-indazole-3-amine derivative (6o)K562 (Leukemia)5.15[6][7]
Analog 5 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivativeNCI-H460 (Lung)5-15[8]

Structure-Activity Relationship (SAR) Insights:

The data presented in the table, along with other studies on indazole derivatives, allows for the deduction of several structure-activity relationships:

  • Substitution at the 3-position: The nature of the substituent at the 3-position of the indazole ring plays a crucial role in determining the anticancer potency. The presence of substituted styryl groups, as seen in Analog 3, can lead to potent antiproliferative activity.[4] Similarly, amino and substituted amino groups at this position are features of many active compounds.

  • Substitution at the 5-position: The carbaldehyde group in this compound is a versatile handle for further chemical modifications. Its conversion to other functional groups, such as carboxamides or heterocycles, can significantly impact biological activity. The presence of a nitro group at the 5-position, as in Analog 1, has also been associated with notable anticancer effects.[5]

  • Substitution at other positions: Modifications at other positions of the indazole ring, such as the 1, 4, and 6-positions, can also modulate activity. For instance, the pyridinyl group at the 6-position of Analog 3 contributes to its high potency.[4]

Kinase Inhibitory Activity

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development. The indazole scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors.

The following table summarizes the kinase inhibitory activity of selected indazole analogs.

Compound IDStructureTarget Kinase(s)IC50 (nM)Reference
Pazopanib N/A (FDA-approved drug)VEGFRs, PDGFRs, c-KIT10-84
Analog 6 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2[1]
Analog 7 1H-indazol-3-amine derivative (89)Bcr-AblWT, Bcr-AblT315I14, 450[1]
Entrectinib N/A (FDA-approved drug)ALK12[1]
Analog 8 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivativeFGFR1-40.9, 2.0, 2.0, 6.1[1]

Structure-Activity Relationship (SAR) Insights:

The development of indazole-based kinase inhibitors has been guided by extensive SAR studies, leading to the following key observations:

  • The "Hinge-Binding" Motif: The N1 and N2 atoms of the pyrazole ring of the indazole scaffold can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.

  • Substituents Targeting Specific Pockets: The substituents at various positions of the indazole ring can be designed to occupy specific hydrophobic or hydrophilic pockets within the kinase active site, thereby enhancing potency and selectivity. For example, the bulky dichlorodimethoxyphenyl group in Analog 6 likely occupies a deep hydrophobic pocket in the FGFR1 active site.[1]

  • The Role of the 3- and 5-Positions: The 3-position is often decorated with groups that can interact with the solvent-exposed region or other parts of the active site. The 5-position, where the carbaldehyde group is located in the parent compound, is also a critical point for modification to improve pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

To facilitate further research and allow for the direct comparison of new analogs, this section provides detailed, step-by-step methodologies for key biological assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general luminescence-based kinase assay to determine the inhibitory activity of compounds against a specific kinase. This type of assay measures the amount of ATP remaining after a kinase reaction.

Principle: The kinase reaction consumes ATP. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. The amount of light produced is inversely proportional to the kinase activity.

Materials:

  • Recombinant kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells.

    • Prepare a solution of the kinase in the reaction buffer.

    • Prepare a solution of the substrate and ATP in the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of the kinase detection reagent (e.g., Kinase-Glo® reagent) to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition using the following formula:

      • % Inhibition = 100 - [((Luminescence of treated sample - Luminescence of no enzyme control) / (Luminescence of vehicle control - Luminescence of no enzyme control)) x 100]

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

To visually represent the concepts discussed in this guide, the following diagrams have been created using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response

Caption: A simplified diagram of the EGFR signaling pathway, a common target for indazole-based kinase inhibitors.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds (serial dilutions) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance analyze_data Calculate % viability and determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The 1H-indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this compound itself is primarily recognized as a synthetic intermediate, the biological activities of its analogs underscore the significant potential of this structural motif. The comparative analysis presented in this guide reveals that strategic modifications at the 3-, 5-, and other positions of the indazole ring can lead to potent and selective anticancer agents and kinase inhibitors.

The detailed experimental protocols provided herein offer a standardized framework for the evaluation of new derivatives, facilitating direct comparisons and accelerating the drug discovery process. Future research efforts should focus on the synthesis and biological evaluation of a wider range of analogs of this compound, with a particular emphasis on elucidating their mechanisms of action and exploring their therapeutic potential in various disease models. The continued exploration of the chemical space around this versatile scaffold holds great promise for the development of the next generation of targeted therapies.

References

A Researcher's Guide to Differentiating 1H- and 2H-Indazole Tautomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2][3] These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.

The thermodynamically more stable tautomer, 1H-indazole, is the predominant form.[2][3][4][5][6][7] However, synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers.[8] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for distinguishing between these two isomeric forms.

The Tautomeric Equilibrium of Indazole

Indazole exists as a dynamic equilibrium between the 1H- and 2H-tautomeric forms. The position of the proton on the pyrazole ring nitrogen atom defines the tautomer. The 1H-indazole is generally the more stable form due to its benzenoid character, while the 2H-indazole has a quinonoid structure.[2][8]

Caption: Tautomeric equilibrium between 1H- and 2H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Tool for Differentiation

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing between 1H- and 2H-indazole isomers.[8] Both ¹H and ¹³C NMR spectra exhibit characteristic differences that allow for unambiguous assignment.

¹H NMR Spectroscopy

The most telling feature in the ¹H NMR spectrum of unsubstituted 1H-indazole is the presence of a broad N-H signal, which is absent in N-substituted 2H-indazoles. Furthermore, the chemical shift of the H-3 proton is a key diagnostic marker. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to the corresponding 1H-isomer.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy also provides clear-cut evidence for isomer identification. The chemical shifts of the carbon atoms in the pyrazole ring, particularly C-3 and C-7a, are sensitive to the position of the substituent on the nitrogen atom.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for 1H- and 2H-indazoles, offering a clear and quantitative comparison for researchers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1H-Indazole2H-Indazole Derivative (Representative)Key Differences
N-H~10.3 (broad s)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.
H-3~8.10 (s)[9]~8.35 (s)[10]The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.
H-4~7.77 (d)[9]~7.78 (d)[10]Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.
H-5~7.18 (m)[9]~7.13 (m)[10]
H-6~7.40 (m)[9]~7.37 (m)[10]
H-7~7.51 (d)[9]~7.68 (d)[10]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon1H-Indazole[9]2H-Indazole Derivative (Representative)[10]Key Differences
C-3134.77122.9Significant upfield shift for C-3 in the 2H-isomer.
C-3a120.96127.2
C-4120.86120.4
C-5126.80122.8
C-6123.13120.3
C-7109.71118.0
C-7a140.01150.0Significant downfield shift for C-7a in the 2H-isomer.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate isomer differentiation.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing:

  • Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep Dissolve 5-10 mg of sample in ~0.6 mL deuterated solvent H1_acq ¹H NMR Acquisition (0-15 ppm spectral width) prep->H1_acq C13_acq ¹³C NMR Acquisition (proton-decoupled) prep->C13_acq proc Fourier Transform, Phase & Baseline Correction H1_acq->proc C13_acq->proc ref Reference to Solvent/TMS proc->ref analysis Compare chemical shifts (H-3, C-3, C-7a) & N-H signal presence ref->analysis

Caption: Experimental workflow for NMR-based differentiation of indazole tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to distinguish between the two tautomers. The 2H-tautomer of indazole absorbs light more strongly at longer wavelengths compared to the 1H-tautomer.[11] This difference in the absorption profile can be a useful diagnostic tool.

Table 3: UV-Vis Absorption Maxima (λmax, nm) in Acetonitrile

Isomerλmax (nm)Key Differences
1H-Indazole~254, ~2952H-Indazoles, such as 2-methylindazole, exhibit a stronger absorption at longer wavelengths compared to their 1H counterparts.
1-Methylindazole~254, ~295
2-Methylindazole~275, ~310

Experimental Protocol: UV-Vis Spectroscopy

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Sample Preparation: Prepare dilute solutions of the indazole samples in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol) at a known concentration.

Data Acquisition:

  • Record the absorbance spectra over a wavelength range of approximately 200-400 nm.

  • Use a solvent-filled cuvette as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy offers valuable insights into the vibrational modes of the molecules and can aid in distinguishing the tautomers. The most significant difference is the presence of an N-H stretching vibration in 1H-indazole, which is absent in N-substituted 2H-indazoles.

Table 4: Key Infrared (IR) Vibrational Frequencies (cm⁻¹)

Vibration1H-Indazole2H-Indazole DerivativeKey Differences
N-H stretch~3150 (broad)[9]-The broad N-H stretching band is a hallmark of 1H-indazole.
C=N stretch~1620[9]Varies
Aromatic C-H stretch~3050Varies

Experimental Protocol: IR Spectroscopy

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • KBr Pellet (for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.

  • Thin Film (for liquid samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty sample holder or salt plates.

Mass Spectrometry (MS)

While the mass spectra of the parent 1H- and 2H-indazole isomers are identical due to their same molecular weight, differences in the fragmentation patterns of their derivatives can aid in their distinction. The relative abundances of fragment ions may differ between the two isomers, providing clues for identification. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

Experimental Protocol: Mass Spectrometry

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

Data Acquisition:

  • Acquire a full-scan mass spectrum to determine the molecular weight.

  • For derivatives, analyze the fragmentation patterns and compare the relative intensities of the fragment ions.

  • If necessary, perform MS/MS analysis on the molecular ion peak to obtain more detailed structural information.

Conclusion

The unambiguous differentiation of 1H- and 2H-indazole tautomers is critical for advancing drug discovery and development. This guide has provided a comprehensive overview of the key spectroscopic techniques and their application in distinguishing these isomers. By leveraging the characteristic differences in their NMR, UV-Vis, IR, and mass spectra, and by following the detailed experimental protocols, researchers can confidently determine the structure of their indazole derivatives, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

3-Chloro-1H-indazole-5-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry.[1] The indazole scaffold is a privileged structure found in numerous compounds with a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[2][3][4] As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), the purity and quality of this compound are paramount. Ensuring its quality relies on robust, reliable, and validated analytical methods.

This guide provides a comprehensive comparison of potential analytical methods for the characterization and quality control of this compound. We will delve into the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), to establish a framework for ensuring that an analytical procedure is fit for its intended purpose.[5][6][7] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental choices that underpin a successful validation.

Chapter 1: Physicochemical Profile and Method Selection Rationale

The molecular structure of this compound dictates the most appropriate analytical strategies.

PropertyValueAnalytical Implication
Molecular Formula C₈H₅ClN₂ODefines the exact mass for Mass Spectrometry (MS) analysis.
Molecular Weight 180.59 g/mol Foundational data for all quantitative measurements.
Structure Aromatic indazole ring with chloro and aldehyde functional groups.The conjugated system provides a strong chromophore for UV-Vis spectroscopic detection (HPLC). The halogen atom makes it highly sensitive to Electron Capture Detection (GC-ECD).
Physical Form PowderDictates sample preparation procedures (dissolution in a suitable solvent).
Melting Point 190-195 °CSuggests sufficient thermal stability for Gas Chromatography (GC) analysis if volatilized.

Based on this profile, two primary chromatographic techniques stand out as candidates for quantitative analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of the pharmaceutical industry, HPLC is ideal for the analysis of non-volatile or thermally sensitive compounds.[8][9] Its versatility in column chemistry and detection methods makes it the premier choice for purity, assay, and stability testing.

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[10] The presence of a chlorine atom on the molecule makes it an excellent candidate for highly sensitive detection using an Electron Capture Detector (ECD), which is selective for halogenated compounds.[10][11] This is particularly advantageous for trace impurity analysis or residual solvent determination.

Chapter 2: A Comparative Analysis of HPLC and GC Methods

The choice between HPLC and GC is not merely one of preference but is dictated by the analytical objective. This section compares hypothetical, yet robust, starting methods for each technique.

High-Performance Liquid Chromatography (HPLC) - The Purity and Assay Standard

HPLC is the superior choice for determining the overall purity profile and for the precise assay of this compound, as it can simultaneously analyze the main component and its non-volatile impurities.

Table 2.1: Proposed HPLC Method Parameters

Parameter Proposed Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm The C18 stationary phase is a versatile, non-polar phase ideal for retaining the moderately polar indazole derivative.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile A standard reversed-phase solvent system. The acid suppresses the ionization of the indazole N-H for better peak shape.
Gradient 0-20 min: 30% to 90% B20-25 min: 90% B25-30 min: 30% B A gradient elution ensures that impurities with a wide range of polarities are eluted and separated effectively.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm The aromatic nature of the molecule provides strong UV absorbance. A DAD allows for peak purity assessment.

| Injection Volume | 10 µL | Standard volume to avoid column overloading while ensuring adequate sensitivity. |

Gas Chromatography (GC) - The Trace Analysis Specialist

GC, particularly with an ECD, excels at detecting trace levels of volatile halogenated impurities or potential residual solvents from the synthesis process.

Table 2.2: Proposed GC Method Parameters

Parameter Proposed Condition Rationale
Column DB-5, 30 m x 0.25 mm, 0.25 µm A robust, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Nitrogen or Helium, 1.5 mL/min Inert carrier gas. Nitrogen is often preferred for ECD.
Inlet Split/Splitless, 250 °C Ensures rapid volatilization of the analyte without thermal degradation.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min A temperature program is essential to elute compounds with different boiling points effectively.
Detector Electron Capture Detector (ECD), 300 °C The ECD offers exceptionally high sensitivity and selectivity for the chlorine atom on the analyte.[10][11]

| Injection Volume | 1 µL | A small volume is sufficient due to the high sensitivity of the ECD. |

Chapter 3: The Validation Workflow: An ICH Q2(R2) Guided Framework

The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[7] The following workflow, based on ICH Q2(R2) guidelines, provides a self-validating system for both the HPLC and GC methods.[5][6][12]

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Execution cluster_3 Lifecycle Management Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Mobile Phase, Temp) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report & Final Method Rob->Report Transfer Method Transfer & Routine Use Report->Transfer

Caption: A typical workflow for analytical method validation, from development to routine use.

Detailed Experimental Protocols for Validation

The following protocols are designed to be directly applicable to the validation of the proposed HPLC and GC methods for this compound.

Table 3.1: Validation Parameters and Acceptance Criteria (ICH Q2(R2))

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte. Peak purity index > 0.995 (HPLC-DAD). No interference at the analyte's retention time from blank, placebo, or degradation products.
Linearity To demonstrate a proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of results to the true value. % Recovery between 98.0% and 102.0% for assay.
Precision To measure the agreement between a series of measurements. Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%.
Range The interval where the method is accurate, precise, and linear. Typically 80% to 120% of the test concentration for assay.
LOD/LOQ The lowest amount of analyte that can be detected/quantified. Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

| Robustness | To measure the method's capacity to remain unaffected by small variations. | System suitability parameters remain within limits. RSD of results ≤ 2.0%. |

Protocol 1: Specificity (For HPLC Method)

Causality: A method is useless if it cannot distinguish the analyte from potential impurities or degradants. Forced degradation studies are the cornerstone of proving specificity by intentionally creating these interfering substances.

  • Prepare Solutions:

    • Blank: Diluent (e.g., Acetonitrile:Water 50:50).

    • Analyte Stock: 1.0 mg/mL of this compound in diluent.

    • Working Solution: Dilute stock to 0.1 mg/mL.

  • Forced Degradation: Expose the working solution to the following stress conditions:

    • Acid Hydrolysis: Add 1M HCl, heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH, heat at 80°C for 4 hours.

    • Oxidation: Add 30% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat the solid powder at 105°C for 48 hours, then dissolve.

    • Photolytic: Expose the working solution to UV light (254 nm) for 24 hours.

  • Analysis:

    • Inject the blank, an unstressed working solution, and each of the stressed samples.

    • Evaluate the chromatograms for any new peaks.

    • Use the DAD to assess the peak purity of the main analyte peak in all stressed samples. The method is specific if the main peak is spectrally pure and well-resolved from all degradation peaks.

G cluster_stress Forced Degradation Conditions cluster_results Evaluation Analyte Analyte Solution (0.1 mg/mL) Acid Acid (1M HCl, 80°C) Analyte->Acid Base Base (1M NaOH, 80°C) Analyte->Base Ox Oxidative (30% H₂O₂) Analyte->Ox Therm Thermal (105°C) Analyte->Therm Photo Photolytic (UV Light) Analyte->Photo HPLC HPLC-DAD Analysis Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC Res Resolution Check HPLC->Res Purity Peak Purity Assessment HPLC->Purity

Caption: Experimental workflow for determining specificity via forced degradation.

Protocol 2: Linearity, Range, Accuracy, and Precision (Combined Protocol for HPLC/GC)

Causality: These parameters are intrinsically linked. A single, well-designed experiment can efficiently validate all four. By preparing standards across a defined range and analyzing them with replicates, we can simultaneously establish linearity, define the working range, and assess accuracy and precision at different levels.

  • Stock Preparation: Prepare a stock solution of this compound at 1.0 mg/mL.

  • Calibration Standards (Linearity & Range):

    • Perform serial dilutions to prepare at least five concentration levels across the desired range. For an assay method, this is typically 80%, 90%, 100%, 110%, and 120% of the nominal working concentration (e.g., 0.1 mg/mL).

  • Accuracy & Precision Samples:

    • Independently prepare triplicate samples at three concentrations (e.g., 80%, 100%, 120%). These should be from a separate weighing of the reference standard to ensure true independence.

  • Analysis:

    • Day 1 (Repeatability): Analyze the calibration standards and the nine accuracy/precision samples.

    • Day 2 (Intermediate Precision): A different analyst, using a different instrument if possible, should repeat the analysis of the nine accuracy/precision samples.

  • Data Evaluation:

    • Linearity: Plot a graph of concentration vs. peak area. Perform a linear regression and determine the correlation coefficient (r²).

    • Accuracy: Calculate the % recovery for each of the accuracy/precision samples against the calibration curve.

    • Precision: Calculate the Relative Standard Deviation (%RSD) for the triplicate injections at each level on Day 1 (Repeatability) and for all 18 samples across both days (Intermediate Precision).

Chapter 4: Comparative Summary and Method Selection

The final choice of method depends on the specific analytical need. The table below summarizes the expected performance and best-use cases for the two validated methods.

Table 4.1: Performance Comparison of Validated HPLC and GC Methods

Parameter HPLC Method GC Method Justification
Primary Application Assay, Purity, Stability Testing Trace Volatile Impurities, Residual Solvents HPLC is more universal for non-volatile API and impurities. GC-ECD is highly specialized for trace halogenated compounds.
Specificity Excellent (with DAD) Good (with MS), Moderate (with ECD) HPLC with forced degradation and DAD provides definitive proof. GC-ECD is selective but not specific; co-elutions are possible.
Sensitivity (LOQ) ~0.05 µg/mL ~0.001 µg/mL (pg level) The ECD is orders of magnitude more sensitive to the chloro- group than UV detection.
Robustness High Moderate HPLC mobile phase pH is a critical parameter. GC is sensitive to inlet temperature and gas flow rates.

Conclusion

The validation of an analytical method for a key pharmaceutical intermediate like this compound is a mandatory and scientifically rigorous process. It is not a one-size-fits-all procedure. While a reversed-phase HPLC method stands out as the primary choice for comprehensive quality control, offering robust performance for assay and purity, a GC-ECD method provides unparalleled sensitivity for specific trace-level impurities.

By following the structured validation framework of ICH Q2(R2), researchers can generate a comprehensive data package that demonstrates a method is accurate, precise, and reliable. This ensures the integrity of the data generated and, ultimately, contributes to the quality and safety of the final pharmaceutical product. The protocols and comparative insights provided in this guide serve as a robust starting point for any laboratory tasked with this critical analytical challenge.

References

A Comparative Guide to Modern Indazole Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents.[1][2][3] Consequently, the development of efficient and versatile synthetic routes to functionalized indazoles is of paramount importance to the drug discovery and development pipeline.[1][4] This guide presents a comparative analysis of prominent methodologies for indazole synthesis, moving beyond a simple recitation of protocols to provide a deeper understanding of the mechanistic principles that govern each transformation. We will explore classical approaches alongside modern, transition-metal-catalyzed strategies, offering a critical evaluation of their respective strengths and limitations. Detailed experimental protocols and quantitative data are provided to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of the Indazole Moiety

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This structural motif is found in a wide array of pharmacologically active molecules, exhibiting diverse biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[2] The thermodynamic stability of the 1H-indazole tautomer makes it the more prevalent form, though 2H-indazoles also hold significant therapeutic potential.[2][5] The demand for novel indazole-containing drug candidates has spurred the development of a rich and varied portfolio of synthetic methods. This guide aims to provide a comparative overview of key strategies, enabling chemists to select the optimal route for their target molecule.

Classical Approaches to Indazole Synthesis

The Jacobsen Indazole Synthesis

The Jacobsen synthesis is a foundational method for the preparation of 1H-indazoles. The classical approach involves the diazotization of o-toluidine followed by cyclization.[5][6] A more common and convenient variation starts with the N-acetylation of o-toluidine, followed by nitrosation and subsequent cyclization.[6]

Mechanism: The reaction proceeds through the formation of an N-nitroso intermediate from N-acetyl-o-toluidine. This intermediate then undergoes an intramolecular cyclization, with the elimination of acetic acid, to yield the indazole ring.

Advantages:

  • Utilizes readily available and inexpensive starting materials.[6]

  • A well-established and reliable method for the synthesis of simple indazoles.

Limitations:

  • The reaction conditions can be harsh.

  • The substrate scope can be limited, particularly for electronically diverse or sterically hindered o-toluidines.

  • The original procedure can be time-consuming.[6]

Experimental Protocol: Synthesis of 1H-Indazole from o-Toluidine [6]

  • Acetylation: Slowly add o-toluidine (0.839 mole) to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml) in a two-necked flask equipped with a thermometer and gas inlet tube. Cool the mixture in an ice bath.

  • Nitrosation: Pass a stream of nitrous gases (generated from the reaction of sodium nitrite with sulfuric acid) through the cooled solution, maintaining the temperature between 1°C and 4°C. The completion of nitrosation is indicated by a persistent black-green color.

  • Work-up: Pour the solution onto a mixture of ice and water. Extract the resulting oil with benzene. Wash the combined benzene extracts with ice water and methanol.

  • Cyclization: Add the benzene solution of the N-nitroso-o-acetotoluidide to a solution of sodium methoxide in methanol. After the initial vigorous reaction subsides, heat the mixture on a steam bath.

  • Isolation: After cooling, extract the solution with hydrochloric acid. Treat the combined acid extracts with excess ammonia to precipitate the indazole.

  • Purification: Collect the crude indazole by filtration, wash with water, and dry. Purify by vacuum distillation to obtain colorless indazole.

Modern Synthetic Methodologies

The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile and metal-free method for the synthesis of 2H-indazoles and indazolones.[1][7] This reaction typically involves the condensation of an o-nitrobenzaldehyde with a primary amine, followed by an N-N bond-forming heterocyclization.[8][9]

Mechanism: The reaction is believed to proceed through the formation of an o-nitrosobenzylidine imine intermediate.[8] This intermediate then undergoes a concerted N-N bond-forming heterocyclization to yield the 2H-indazole product. The reaction can be catalyzed by either acid or base.[8]

Advantages:

  • Metal-free reaction conditions.[1]

  • Utilizes inexpensive and readily available starting materials.[1][7]

  • Versatile for the synthesis of a variety of 2H-indazoles and indazolones.[1][4]

Limitations:

  • Can result in low yields with certain substrates, such as secondary alcohols and anilines.[1]

  • The reaction conditions may require optimization, particularly concerning the solvent and water content.[1]

Experimental Protocol: Synthesis of a 2H-Indazole Derivative

  • Reaction Setup: To a solution of o-nitrobenzaldehyde (1.0 mmol) in ethanol (5 mL), add the primary amine (1.2 mmol).

  • Reaction Conditions: Add a catalytic amount of a base, such as potassium hydroxide. Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Cadogan Cyclization

The Cadogan cyclization is a reductive cyclization method used for the synthesis of 2H-indazoles from o-nitroaromatic compounds.[10] The classical approach involves high temperatures and the use of excess trialkyl phosphites as the reducing agent.[10]

Mechanism: The widely accepted mechanism involves the deoxygenation of the nitro group by the phosphite reagent to generate a nitrene intermediate.[10] This highly reactive nitrene then undergoes intramolecular cyclization to form the 2H-indazole ring. However, recent studies have suggested the possibility of non-nitrene pathways involving oxygenated intermediates.[10][11]

Advantages:

  • A robust method for the synthesis of 2H-indazoles.[10]

  • Can be performed as a one-pot reaction, condensing an o-nitrobenzaldehyde with an amine followed by reductive cyclization.[12][13]

Limitations:

  • Classical conditions are harsh, requiring high temperatures.[10]

  • Milder conditions have been developed but may still require elevated temperatures (e.g., 80°C).[10][12]

Experimental Protocol: One-Pot Condensation-Cadogan Reductive Cyclization [12][13]

  • Reaction Setup: In a reaction vessel, combine the o-nitrobenzaldehyde (1.0 equiv), the desired amine (1.1 equiv), and isopropanol as the solvent.

  • Condensation and Cyclization: Add tri-n-butylphosphine (1.5 equiv) to the mixture. Heat the reaction to 80°C and stir for the required time (typically several hours).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.

Transition-Metal-Catalyzed Syntheses

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering milder reaction conditions and broader functional group tolerance.[4][14][15] These methods often involve C-H activation and annulation strategies.[16][17]

Mechanism: A common strategy involves the rhodium(III)-catalyzed C-H activation of an aryl precursor, such as an imidate, followed by coupling with a nitrosobenzene.[2][16] The reaction proceeds through a rhodacycle intermediate, which then undergoes reductive elimination to form the indazole ring. Copper(II) is often used as an oxidant in these catalytic cycles.[1]

Advantages:

  • High efficiency and good to excellent yields.[2]

  • Broad substrate scope and functional group tolerance.[1]

  • Milder reaction conditions compared to many classical methods.

Limitations:

  • Requires the use of expensive transition-metal catalysts and ligands.

  • The synthesis of the starting materials can sometimes be complex.

Experimental Protocol: Rhodium-Catalyzed Synthesis of 1H-Indazoles [1]

  • Reaction Setup: In an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol%), Cu(OAc)2 (20 mol%), and AgSbF6 (20 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).

  • Reaction Conditions: Stir the reaction mixture at 80°C for 24 hours.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.

Comparative Analysis of Indazole Synthesis Methods

Method Reaction Type Starting Materials Typical Yields Key Advantages Key Limitations
Jacobsen Synthesis Diazotization/Cyclizationo-Toluidine derivativesModerate to GoodInexpensive starting materials, well-established.Harsh conditions, limited substrate scope.
Davis-Beirut Reaction Condensation/Heterocyclizationo-Nitrobenzaldehydes, primary aminesGood (60-90%)[1]Metal-free, versatile for 2H-indazoles.[1][4]Can be low-yielding with certain substrates.[1]
Cadogan Cyclization Reductive Cyclizationo-Nitroaromatics, aminesModerate to Excellent[12]Robust, can be performed one-pot.[12]Harsh classical conditions, milder methods still require heat.[10]
Transition-Metal Catalysis C-H Activation/AnnulationAryl precursors (e.g., imidates), nitrosobenzenesGood to Excellent (>80%)[1]High yields, broad functional group tolerance, mild conditions.[1]Requires expensive catalysts, potentially complex starting materials.

Visualizing the Synthetic Workflows

The following diagrams illustrate the general workflows for the discussed indazole synthesis methods.

Davis_Beirut_Workflow start o-Nitrobenzaldehyde + Primary Amine reaction Condensation & N-N Bond Formation (Base or Acid Catalyst) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2H-Indazole purification->product

Caption: Workflow for the Davis-Beirut Reaction.

Cadogan_Workflow start o-Nitrobenzaldehyde + Amine reaction One-Pot Condensation & Reductive Cyclization (e.g., P(n-Bu)3, 80°C) start->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product 2H-Indazole purification->product

Caption: One-Pot Workflow for the Cadogan Cyclization.

Transition_Metal_Workflow start Arylimidate + Nitrosobenzene reaction Rh(III)/Cu(II) Catalyzed C-H Activation/Annulation (80°C, 24h) start->reaction workup Filtration through Celite & Solvent Removal reaction->workup purification Column Chromatography workup->purification product 1H-Indazole purification->product

Caption: Workflow for Transition-Metal-Catalyzed Indazole Synthesis.

Conclusion

The synthesis of indazoles is a mature yet continually evolving field. While classical methods like the Jacobsen synthesis remain valuable for specific applications, modern methodologies such as the Davis-Beirut reaction, the Cadogan cyclization, and particularly transition-metal-catalyzed approaches offer significant advantages in terms of mildness, efficiency, and substrate scope. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired substitution pattern, and practical considerations such as the availability of starting materials and cost. This guide provides a framework for researchers to navigate these choices, grounded in a solid understanding of the underlying chemical principles.

References

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1H-indazole-5-carbaldehyde is a vital heterocyclic building block in the landscape of modern medicinal chemistry. As a substituted indazole, it belongs to a class of compounds renowned for their wide-ranging pharmacological activities, serving as scaffolds for kinase inhibitors and other therapeutic agents.[1][2][3] The journey from a synthesized powder in a flask to a reliable component in a drug discovery pipeline is paved with rigorous analytical validation. The purity of this intermediate is not a mere metric; it is the foundation upon which subsequent research, structure-activity relationship (SAR) studies, and preclinical development are built.

Unidentified impurities can drastically alter experimental outcomes, leading to false positives or negatives in biological assays, introducing toxicity, and complicating reaction scale-up. This guide, written from the perspective of a seasoned application scientist, eschews a simple checklist approach. Instead, it presents a holistic and logical framework for assessing the purity of this compound. We will explore an orthogonal analytical strategy, where each technique provides a unique and complementary piece of the purity puzzle, ensuring a scientifically sound and trustworthy evaluation.

The Analyte: Understanding Physicochemical Characteristics

Before embarking on any analytical workflow, a fundamental understanding of the target molecule's properties is paramount. These characteristics dictate the most appropriate analytical techniques and inform parameter selection.

PropertyValueSource(s)
Chemical Name This compound[4]
CAS Number 1086391-03-8[5]
Molecular Formula C₈H₅ClN₂O[5]
Molecular Weight 180.59 g/mol [4][5]
Appearance Powder / Solid[4]
Melting Point 190-195 °C (for 95% purity grade)[4]

The molecule's structure features a rigid indazole core, a reactive aldehyde group, and a chloro-substituent. It is a relatively polar, non-volatile solid, making it an ideal candidate for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

An Orthogonal Strategy for Unimpeachable Purity Assessment

Confidence in a purity value is achieved not by a single measurement, but by the convergence of results from multiple, independent (orthogonal) analytical methods. This approach mitigates the risk of any single technique's blind spots. For instance, an impurity that co-elutes with the main peak in HPLC may be readily distinguishable by NMR or GC-MS. Our strategy integrates chromatographic separation, spectroscopic identification, and physical property measurement.

cluster_0 Purity Assessment Workflow cluster_1 Chromatographic Techniques cluster_2 Spectroscopic Techniques cluster_3 Physical Property Sample Synthesized This compound HPLC HPLC-UV/DAD (Quantitative Purity, Non-Volatiles) Sample->HPLC Primary Assay GCMS GC-MS (Volatiles, Impurity ID) Sample->GCMS Confirmatory NMR NMR (¹H, ¹³C) (Structural Confirmation, Isomers) Sample->NMR Identity & Structure MP Melting Point (Bulk Purity Indicator) Sample->MP Initial Check Final Comprehensive Purity Profile & Certificate of Analysis HPLC->Final GCMS->Final HRMS HRMS (Elemental Composition) NMR->HRMS If needed NMR->Final MP->Final

Caption: Orthogonal analytical strategy for purity validation.

Primary Quantitative Technique: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: For a non-volatile organic solid like our target compound, Reverse-Phase HPLC with UV detection is the gold standard for quantitative purity analysis.[6] Its high resolution allows for the separation of the main component from non-volatile impurities arising from the synthesis, such as starting materials or side-products. Using a Diode Array Detector (DAD) adds a layer of trust by enabling peak purity analysis, which helps to confirm that the chromatographic peak of our main compound is not composed of multiple co-eluting species.

Experimental Protocol: HPLC-DAD
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, monitoring at 254 nm and 280 nm. Acquire full spectra (200-400 nm) for peak purity analysis.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile/Water (1:1) to create a 0.1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 5 µL.

Data Interpretation & Trustworthiness
  • Purity Calculation: The purity is typically calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Self-Validation: The protocol is self-validating through DAD peak purity analysis. By comparing UV spectra across the width of the main peak, the software can flag the presence of co-eluting impurities. For absolute quantification, a certified reference standard of this compound should be used to create a calibration curve.

Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: While HPLC excels at non-volatile impurities, it is blind to highly volatile substances like residual solvents from the synthesis or workup (e.g., THF, Ethyl Acetate, Dichloromethane). GC-MS is the ideal complementary technique for this purpose.[7][8] Furthermore, it provides confirmatory structural evidence via the compound's mass fragmentation pattern upon electron ionization, which serves as a molecular fingerprint.[9]

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Inlet: Split mode (e.g., 50:1 split ratio), temperature 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, temperature 230 °C.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in a high-purity solvent like Ethyl Acetate.

Data Interpretation & Trustworthiness
  • Volatile Impurities: Early eluting peaks in the Total Ion Chromatogram (TIC) can be identified as residual solvents by comparing their mass spectra to a library (e.g., NIST).

  • Structural Confirmation: The mass spectrum of the main peak should show the molecular ion (M⁺) at m/z 180 and the isotopic pattern characteristic of a monochlorinated compound (M+2 peak at ~1/3 the intensity of M⁺). The fragmentation pattern can be compared to literature or predicted fragmentation for indazoles to confirm identity.[10]

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is arguably the most powerful tool for unambiguous structure elucidation. Unlike chromatographic techniques that rely on separation, NMR provides a direct window into the molecular structure. It is exceptionally sensitive to isomers, which may be chromatographically inseparable from the main compound. Both ¹H and ¹³C NMR are essential.[11][12] For this compound, NMR confirms the connectivity of all atoms and the specific substitution pattern on the indazole ring.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it will solubilize the compound and its N-H proton will be observable.[11][13]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to observe would be the aldehyde proton (~10 ppm), the aromatic protons on the indazole ring (7.5-8.5 ppm), and the broad N-H proton (>13 ppm).[13]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments, including the aldehyde carbonyl (~187 ppm), and the carbons of the aromatic system.[13]

Data Interpretation & Trustworthiness
  • Structural Verification: The chemical shifts, coupling constants (for ¹H), and number of signals must match the expected structure of this compound.

  • Impurity Detection: Any signals that cannot be assigned to the target compound or the solvent indicate the presence of impurities. The integration of impurity signals in the ¹H NMR spectrum relative to the main compound can be used for semi-quantitative estimation, provided the impurities have protons. For high-accuracy quantification, a quantitative NMR (qNMR) experiment with a certified internal standard is required.

Bulk Property Indicator: Melting Point Analysis

Expertise & Rationale: The melting point is a classic, simple, and rapid technique to assess the purity of a crystalline solid. A pure compound melts over a very narrow range (typically <1 °C). Impurities disrupt the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range. This provides an excellent, albeit non-specific, indication of overall bulk purity.

Experimental Protocol: Melting Point Determination
  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dried sample. Pack it into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point (190 °C).[4] Then, reduce the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This is the melting range.

Data Interpretation & Trustworthiness
  • Comparison: A sharp melting range (e.g., 192-193.5 °C) that falls within or close to the literature value suggests high purity. A broad and depressed range (e.g., 185-190 °C) is a strong indicator of significant impurities.

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC-DAD Quantitative PurityHigh precision, high resolution for non-volatiles, peak purity analysis.[6]Insensitive to volatile impurities, requires a reference standard for absolute quantification.
GC-MS Impurity ID & VolatilesExcellent for volatile/semi-volatile impurities (solvents), provides structural data via MS fragmentation.[7][9]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
NMR Structural ConfirmationUnambiguous structure elucidation, detects isomers, can be made quantitative (qNMR).[11][13]Lower sensitivity than chromatographic methods, can be complex to interpret with mixtures.
Melting Point Bulk Purity IndicatorFast, simple, inexpensive, good indicator of overall crystalline purity.Non-specific (doesn't identify impurities), requires a crystalline solid.

Integrated Data Analysis: A Hypothetical Batch

Imagine a newly synthesized batch of this compound yields the following results:

AnalysisResultInterpretation
HPLC Purity (Area %) 99.2%High purity with respect to non-volatile components.
GC-MS Analysis Main peak at expected RT. Spectrum matches. 0.08% Toluene detected.Identity confirmed. Trace residual solvent from synthesis is present.
¹H NMR All signals consistent with structure. No unassigned peaks >0.1%.Structure is correct. No significant isomeric or other organic impurities detected.
Melting Point 191.5 - 193.0 °CSharp melting range close to the literature value, consistent with high purity.
Final Purity Statement 99.1% (Calculated by subtracting the volatile impurity from the HPLC result: 99.2% - 0.08% rounded).The batch is of high purity and suitable for further use.

Workflow Visualization

start Synthesized Sample Received mp_test Melting Point Analysis start->mp_test mp_decision Sharp MP Range? mp_test->mp_decision hplc_test Quantitative HPLC-DAD mp_decision->hplc_test Yes repurify Action: Re-purify (e.g., Recrystallization) mp_decision->repurify No (Broad/Depressed) hplc_decision Purity > 98%? Peak Purity Pass? hplc_test->hplc_decision nmr_test ¹H & ¹³C NMR hplc_decision->nmr_test Yes hplc_decision->repurify No nmr_decision Structure Correct? No major impurities? nmr_test->nmr_decision gcms_test GC-MS for Solvents nmr_decision->gcms_test Yes nmr_decision->repurify No (Wrong Structure) final_report Generate Final Report & Certificate of Analysis gcms_test->final_report repurify->start Re-analyze

Caption: Decision workflow for purity assessment.

Conclusion

The rigorous assessment of purity for a critical synthetic intermediate like this compound is a non-negotiable step in ensuring data integrity and safety in research and drug development. A single analytical result, viewed in isolation, provides an incomplete and potentially misleading picture. By adopting an orthogonal approach—combining the quantitative power of HPLC, the impurity-identification strength of GC-MS, the definitive structural confirmation of NMR, and the simple validation of melting point analysis—we construct a multi-dimensional, self-validating purity profile. This scientifically rigorous methodology provides the highest degree of confidence, ensuring that the material proceeding to the next stage of discovery is of known and acceptable quality.

References

A Comparative Guide to the Biological Screening of a 3-Chloro-1H-indazole-5-carbaldehyde Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of a chemical library derived from 3-Chloro-1H-indazole-5-carbaldehyde. We will delve into the strategic design of a screening cascade, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to guide hit identification and lead optimization. The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of several FDA-approved drugs, particularly in oncology.[1][2] This privileged structure's ability to form critical hydrogen bonds allows it to interact with a wide array of biological targets, most notably protein kinases.[3][4] Our focus begins with this compound, a versatile starting material for generating a diverse library of compounds for screening.

Rationale and Library Design: The Versatility of the Indazole Scaffold

The indazole nucleus is a bioisostere of indole, capable of engaging in hydrogen bond donor-acceptor interactions within the ATP-binding pockets of kinases.[4] Marketed drugs such as Axitinib and Pazopanib validate the therapeutic potential of this scaffold as a potent kinase inhibitor.[2][5] The choice of this compound as the library precursor is strategic. The aldehyde at the 5-position serves as a versatile chemical handle for diversification through reactions like reductive amination, Wittig reactions, and condensations to form various heterocycles.[4] The chloro-group at the 3-position can also be displaced or modified in subsequent synthetic steps.

A hypothetical library (compounds L1-L5 ) could be synthesized via reductive amination of the parent aldehyde with a selection of primary and secondary amines, yielding derivatives with varying steric and electronic properties. This diversity is crucial for exploring the structure-activity relationship (SAR) during the screening process.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A successful screening campaign relies on a logical, tiered workflow to efficiently identify and validate promising compounds. Our proposed cascade begins with a broad anti-proliferative screen, followed by more specific mechanistic and secondary assays to characterize the most potent hits.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Lead Characterization Primary Anti-Proliferative Assay (e.g., MTT Assay) Against a panel of cancer cell lines (MCF-7, A549, HT-29) DoseResponse Dose-Response & IC50 Determination Primary->DoseResponse Identify 'Hits' (e.g., >50% inhibition) KinasePanel Biochemical Kinase Inhibition Panel (VEGFR, FGFR, Aurora Kinases) DoseResponse->KinasePanel Confirm Potency Apoptosis Mechanism of Action (e.g., Caspase-3/7 Assay, ROS Detection) DoseResponse->Apoptosis Elucidate Cellular Effect CellBased Cell-Based Target Engagement Assay KinasePanel->CellBased Validate On-Target Activity ADMET In Silico ADMET Prediction CellBased->ADMET Prioritize Leads Pathway_Inhibition cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Proliferation Angiogenesis Cell Proliferation Survival PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indazole Derivative (e.g., L4) Inhibitor->VEGFR

References

Establishing a Primary Reference Standard for 3-Chloro-1H-indazole-5-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and quality control professionals, the integrity of analytical data is paramount. The accuracy of quantification, the identification of impurities, and the overall validity of experimental results hinge on the quality of the reference standards employed. This guide provides an in-depth, scientifically grounded framework for the establishment of a primary reference standard for 3-Chloro-1H-indazole-5-carbaldehyde, a key heterocyclic building block in pharmaceutical synthesis.[1][2][3]

This document moves beyond a simple checklist of procedures. It delves into the causality behind experimental choices, emphasizing a self-validating system of orthogonal analytical techniques to ensure the highest degree of confidence in the final certified standard.

The Imperative for a High-Purity Reference Standard

In drug discovery and development, a reference standard serves as the benchmark against which all subsequent batches of a substance are measured.[4][5] Its purity and identity must be unequivocally established. Regulatory bodies like the FDA require reference standards to be of the "highest purity that can be obtained through reasonable effort" and to be "thoroughly characterized".[6]

There are two main categories of reference standards:

  • Primary Standard: A substance of high purity, whose value is accepted without reference to other standards. Its characterization is extensive and its purity is often determined by a primary method like Quantitative NMR (qNMR) or by a mass balance approach using multiple orthogonal techniques.[7][8]

  • Secondary Standard (or Working Standard): A standard whose character and purity are established by comparison to a primary reference standard.[8][9]

This guide focuses on the rigorous process of establishing a primary reference standard for this compound, as commercially available lots, typically of ~95% purity, are unsuitable for this purpose.[10][11]

Workflow for Reference Standard Establishment

The process of certifying a reference standard is a systematic workflow that involves purification of a candidate material followed by comprehensive characterization to confirm its identity and assign a precise purity value.

Reference_Standard_Workflow cluster_prep Preparation cluster_char Characterization & Purity cluster_cert Certification Procure Procure Candidate Material Purify Purify via Recrystallization Procure->Purify Initial Purity ~95% Identity Identity Confirmation (NMR, MS, IR) Purify->Identity Purified Material >99.5% OrthoPurity Orthogonal Purity Tests (HPLC, KF, GC, ROI) Identity->OrthoPurity qNMR Quantitative Assay (qNMR) OrthoPurity->qNMR Assign Assign Purity Value & Calculate Uncertainty qNMR->Assign CoA Generate Certificate of Analysis (CoA) Assign->CoA Store Establish Storage & Re-test Period CoA->Store

Caption: Overall workflow for establishing a primary reference standard.

Step 1: Purification of the Candidate Material

The starting point is a commercially available or synthesized batch of this compound.[10][12] Given its solid, crystalline nature, recrystallization is the most effective method for significant purity enhancement. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either fully dissolved or insoluble at all temperatures.

Experimental Protocol: Recrystallization
  • Solvent Screening: Test solubility in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene). A mixture of ethanol and water is often effective for moderately polar compounds.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved. The melting point of the compound is reported to be 190-195 °C.[10][11]

Step 2: Comprehensive Characterization and Purity Assignment

Once purified, the candidate material must undergo a battery of orthogonal (independent) analytical tests to confirm its structure and determine its purity.

4.1. Identity Confirmation

These tests confirm that the purified material is indeed this compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. The spectra should be consistent with the proposed structure. Spectroscopic data for indazole derivatives are well-documented.[13][14][15]

  • Mass Spectrometry (MS): Confirms the molecular weight (180.59 g/mol ).[10][16] High-resolution mass spectrometry (HRMS) can provide the elemental composition.[13][17]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: N-H stretch (around 3300-3400 cm⁻¹), aldehyde C=O stretch (around 1680-1700 cm⁻¹), and C-Cl stretch.

4.2. Purity Assessment by Orthogonal Methods

This involves quantifying all potential impurities to arrive at a purity value via the mass balance method.

Purity by Mass Balance = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

  • Organic Impurities by HPLC/UPLC: A stability-indicating chromatographic method is developed to separate the main peak from all potential process-related impurities and degradants.[18][19]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient elution is often necessary.

      • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

      • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient Program: Start with a high percentage of A, and gradually increase B over 20-30 minutes to elute any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm or 280 nm).

    • Quantification: Purity is typically reported as area percent. It is crucial to note that this assumes all impurities have the same response factor as the main compound, which is a limitation.[6]

  • Water Content by Karl Fischer Titration: This is the most accurate method for quantifying water content in a solid sample.

  • Residual Solvents by Headspace GC-MS: This technique identifies and quantifies volatile organic solvents remaining from the synthesis and purification steps.

  • Inorganic Impurities by Sulphated Ash (Residue on Ignition - ROI): The sample is charred and then ignited at a high temperature (e.g., 600 °C) to burn off all organic material, leaving behind inorganic residue.[7]

4.3. Quantitative Assay by a Primary Method: qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method of measurement that allows for direct purity determination traceable to the International System of Units (SI).[20][21] It does not rely on the analysis of impurities. Instead, it quantifies the analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity.[22]

Purity_Logic cluster_mass_balance Mass Balance (Indirect) cluster_qnmr qNMR (Direct) Total Assume 100% Purity Imp_Org Organic Impurities (HPLC) Total->Imp_Org - subtract all impurities Imp_H2O Water (Karl Fischer) Total->Imp_H2O - subtract all impurities Imp_Solv Residual Solvents (GC-HS) Total->Imp_Solv - subtract all impurities Imp_Inorg Inorganic Impurities (ROI) Total->Imp_Inorg - subtract all impurities Purity_MB Calculated Purity Imp_Org->Purity_MB Imp_H2O->Purity_MB Imp_Solv->Purity_MB Imp_Inorg->Purity_MB Analyte Analyte (Known Mass) NMR Measure Signal Integrals in NMR Spectrum Analyte->NMR CRM Certified Reference Material (Known Mass & Purity) CRM->NMR Purity_qNMR Calculated Purity NMR->Purity_qNMR - ratio calculation

Caption: Comparison of indirect (Mass Balance) vs. direct (qNMR) purity assignment.

  • Select Internal Standard: Choose a Certified Reference Material (CRM) that is stable, non-hygroscopic, has a simple ¹H NMR spectrum with signals that do not overlap with the analyte, and is soluble in the same deuterated solvent. Maleic acid or dimethyl sulfone are suitable candidates.

  • Sample Preparation: Accurately weigh (using a calibrated microbalance) approximately 10-15 mg of the purified this compound and 10-15 mg of the internal standard CRM into the same vial.

  • Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay (D1 > 5 * T₁), calibrated 90° pulse).

  • Data Processing: Carefully process the spectrum (phasing, baseline correction) and accurately integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard. The aldehyde proton (-CHO) signal around 10 ppm is an excellent candidate for the analyte.

  • Calculation: The purity (P_analyte) is calculated using the following formula:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

    • std = Internal Standard

Data Comparison and Final Purity Assignment

The purity values obtained from the mass balance approach and qNMR should be compared. A close agreement between these two orthogonal methods provides a very high degree of confidence in the assigned purity value.

ParameterMethodResult (Example)Specification
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to structureMust conform
Chromatographic Purity HPLC (Area %)99.92%≥ 99.5%
Water Content Karl Fischer Titration0.08%≤ 0.2%
Residual Solvents GC-HSEthanol: 0.05%≤ 0.5%
Inorganic Impurities Residue on Ignition< 0.01%≤ 0.1%
Calculated Purity Mass Balance 99.79% Report Value
Assay ¹H-qNMR 99.8% (± 0.2%) Report Value

In this example, the mass balance purity (100 - 0.08 - 0.05 - 0.08 = 99.79%) is in excellent agreement with the qNMR result. The qNMR value, being a direct measurement, is often assigned as the final certified purity, with the mass balance data providing strong corroborating evidence.

Certification, Storage, and Management
  • Certificate of Analysis (CoA): A formal CoA must be generated, detailing all the methods used and results obtained for identity, purity, and assay. It should state the certified purity value and its associated uncertainty.[7]

  • Storage: The established reference standard should be stored in a tightly sealed container, protected from light, and kept in a desiccator at controlled room temperature or refrigerated to prevent degradation and moisture uptake.

  • Re-test Period: A re-test date (typically 12-24 months) should be assigned. The stability of the standard should be monitored periodically by re-testing key attributes like HPLC purity and water content to ensure it remains suitable for use.[23]

By following this rigorous, multi-faceted approach, laboratories can establish a primary reference standard for this compound with a high degree of scientific certainty, ensuring the accuracy and reliability of future analytical work.

References

Safety Operating Guide

3-Chloro-1H-indazole-5-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Disposal of 3-Chloro-1H-indazole-5-carbaldehyde

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to encompass their entire lifecycle, including their safe and responsible disposal. This compound is a valuable reagent in synthetic and medicinal chemistry, but its halogenated and reactive nature demands a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step methodology for its disposal, grounded in established safety standards and regulatory requirements. Adherence to these procedures is not merely a matter of compliance but a fundamental aspect of our professional responsibility to ensure a safe laboratory environment and protect our ecosystem.

Part 1: Chemical Profile and Hazard Assessment

Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. This compound is a solid powder characterized by two key features relevant to its disposal: a chlorinated heterocyclic ring system and a reactive aldehyde group.

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and can cause significant skin and eye irritation.[1][2] The primary regulations governing its handling and disposal in the United States are the Occupational Safety and Health Administration's (OSHA) Laboratory Standard and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4][5]

Property Information Source
Chemical Name This compound[1][6]
CAS Number 1086391-03-8[1][6]
Molecular Formula C₈H₅ClN₂O[1][6]
Physical Form Powder[1]
Key Hazards Acute Toxicity (Oral), Skin Irritant, Eye Irritant[1][2]
Primary Disposal Class Halogenated Organic Waste[7][8]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system where each step builds upon the last to ensure a comprehensive and safe disposal process.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

The foundation of safe chemical handling is the consistent use of appropriate PPE and engineering controls. The hazards associated with this compound necessitate the following:

  • Engineering Controls: All handling and weighing of the solid compound, as well as the preparation of waste, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[9]

  • Eye and Face Protection: Wear chemical safety goggles at all times.

  • Skin Protection: A lab coat is mandatory. Use chemical-resistant nitrile gloves for all operations.[1] Given the halogenated nature of the compound, double-gloving is a prudent practice to prevent skin contact.

  • Respiratory Protection: For the solid powder, a dust mask (e.g., N95) is recommended to prevent inhalation.[1]

Causality: The aldehyde functional group can be irritating to the respiratory tract, and the overall toxicological profile is not fully known.[2] The use of a fume hood and respiratory protection is a critical measure to prevent exposure, in line with OSHA's requirement to minimize employee exposure to hazardous chemicals.[4][10]

Step 2: Waste Segregation

Proper segregation is the most critical step in chemical waste management. It prevents dangerous reactions and ensures the waste is sent to the correct final disposal facility.

  • Designate as Halogenated Waste: Due to the presence of a carbon-chlorine bond, this compound must be disposed of as Halogenated Organic Waste .[7][8]

  • Avoid Mixing: Never mix this waste with non-halogenated organic waste streams. Halogenated waste requires specific, high-temperature incineration, and cross-contamination increases disposal costs and environmental risk.[7] Furthermore, do not mix with incompatible chemicals such as strong oxidizing agents, acids, or bases, which could react violently with the aldehyde or indazole components.[11][12]

Step 3: Containerization and Labeling

The integrity of the waste containment is essential for safe storage and transport.

  • Select the Correct Container: Use a designated, leak-proof hazardous waste container with a secure screw-top cap.[7][13] The container must be chemically compatible with the waste.

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication that it is "Halogenated Organic Waste"

    • The approximate concentration and other components if it is in a solution.

Causality: Clear and accurate labeling is a core requirement of the EPA's RCRA and OSHA's standards.[14] It ensures that everyone who handles the container understands its contents and associated hazards, preventing accidental mixing and ensuring it is managed correctly by the final disposal facility.

Step 4: Managing Contaminated Materials

Any item that comes into contact with the chemical is considered hazardous waste.

  • Solid Waste: All contaminated disposables (e.g., gloves, weighing paper, pipette tips, absorbent pads from spill clean-up) must be placed in a designated container for solid halogenated organic waste.

  • Liquid Waste: If the compound is in a solvent, the solution must be collected in a container for liquid halogenated organic waste.

  • Contaminated Glassware: Glassware should be rinsed with a small amount of a suitable solvent (e.g., acetone). The first two rinsates are considered hazardous and must be collected in the halogenated liquid waste container. Subsequent rinses may be managed according to your institution's specific policies.

Step 5: Spill Response

In the event of a spill, a prepared response is critical.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill area.

  • Use Spill Kit: Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill surface with a cloth or sponge dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as solid halogenated hazardous waste.

Part 3: Disposal Workflow Diagram

The following diagram provides a visual guide to the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_start Initiation cluster_assessment Waste Characterization cluster_segregation Segregation & Containerization cluster_final Final Disposition start Waste Generation (this compound or contaminated material) characterize Characterize Waste: Contains Carbon-Chlorine Bond start->characterize classify Classify as: HALOGENATED ORGANIC WASTE characterize->classify is_solid Is the waste solid or liquid? classify->is_solid solid_container Place in labeled 'Solid Halogenated Waste' container is_solid->solid_container Solid (e.g., powder, gloves, paper) liquid_container Place in labeled 'Liquid Halogenated Waste' container is_solid->liquid_container Liquid (e.g., solutions, rinsates) storage Store securely in designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for pickup by Institutional EHS for final disposal by licensed facility storage->pickup

Caption: Disposal decision workflow for this compound.

Part 4: Final Disposition and Record Keeping

All hazardous waste must be managed from "cradle to grave," a system mandated by the EPA's RCRA.[5][14] Your role as a researcher is to ensure the waste is correctly identified, segregated, and stored. The final treatment and disposal must be handled by your institution's Environmental Health and Safety (EHS) department, which works with licensed hazardous waste treatment, storage, and disposal facilities (TSDFs).[14] Maintain accurate records of the waste you generate as required by your institution's Chemical Hygiene Plan.[4]

By following this guide, you are upholding the highest standards of laboratory safety, ensuring regulatory compliance, and contributing to the protection of our shared environment.

References

Definitive Guide to Personal Protective Equipment for Handling 3-Chloro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemistry, often with compounds for which comprehensive toxicological data is not yet available. 3-Chloro-1H-indazole-5-carbaldehyde (CAS 23616-58-2) is one such molecule. This guide provides a robust, first-principles-based framework for its safe handling. The absence of a complete hazard profile does not necessitate ambiguity in safety protocols. Instead, it demands a rigorous approach, grounded in the known risks of its constituent chemical functionalities: a chlorinated heterocyclic core and an aromatic aldehyde group.

Our directive is to minimize all chemical exposures, adhering to the principles outlined in the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[1][2] This guide will dissect the potential hazards and delineate the necessary personal protective equipment (PPE) and engineering controls required for your protection.

Hazard Assessment: A Chemist's Perspective

Understanding the "why" behind a safety protocol is as critical as the protocol itself. The structure of this compound informs our risk assessment.

  • Chlorinated Heterocyclic Moiety: Chlorinated organic compounds can exhibit a range of toxicities. They are often skin and eye irritants and can be absorbed through the skin. Prudence dictates we treat this compound as potentially toxic and handle it with measures to prevent dermal contact.

  • Aromatic Aldehyde Functionality: Aldehydes are a well-known class of sensitizers and irritants. Inhalation of aldehyde dust or vapors can irritate the respiratory tract, and skin contact can lead to irritation or allergic dermatitis over time.

  • Solid (Powder) Form: As a solid, the primary exposure risk during handling (e.g., weighing, transferring) is the generation and inhalation of airborne dust particles.

Given these characteristics, a multi-layered approach to protection is not just recommended; it is essential.

The Hierarchy of Controls: Your Primary Defense

Before we even consider PPE, we must implement engineering and administrative controls. PPE is the last line of defense, intended to protect you when these primary controls cannot eliminate the hazard entirely.

Engineering Control: The Chemical Fume Hood

All manipulations of this compound, especially when handled as a powder, must be performed inside a certified chemical fume hood.[3][4] This is non-negotiable. A fume hood serves two primary purposes: it contains airborne powders and vapors, drawing them away from your breathing zone, and it provides a physical barrier in case of a splash or unexpected reaction.

Best Practices for Fume Hood Use:

  • Verify Airflow: Before starting work, ensure the fume hood is operational and the airflow monitor indicates it is functioning correctly.

  • Work Deep Inside: All apparatus and chemical manipulations should be kept at least 6 inches (15 cm) inside the plane of the sash.[3][5][6][7][8]

  • Maintain Sash Height: Keep the sash at the lowest practical height, using it as a shield. The certified operating height (often marked at 18 inches) provides optimal protection.[3][8]

  • Minimize Clutter: Do not use the fume hood for chemical storage.[3][6][8] Excessive equipment or containers can disrupt airflow patterns, compromising containment.[5][6][8]

Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE is mandatory when handling this compound. The selection process is a self-validating system designed to prevent skin, eye, and respiratory exposure.

PPE Selection Workflow

PPE_Selection_Workflow cluster_risk Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection cluster_action Final Check Start Task: Handling This compound FumeHood Work in a Certified Chemical Fume Hood? Start->FumeHood Eye Mandatory: Splash Goggles (ANSI Z87.1) FumeHood->Eye Yes Body Mandatory: Flame-Resistant Lab Coat Eye->Body Gloves Hand Protection: Double-Glove with Nitrile Body->Gloves Resp Respiratory Protection: Assess Need (Powder vs. Solution) Gloves->Resp N95 Weighing Powder: Use N95 Respirator Resp->N95 Powder NoResp Handling Solutions: No Respirator Needed (in Fume Hood) Resp->NoResp Solution Proceed Proceed with Work N95->Proceed NoResp->Proceed

Caption: PPE selection workflow for handling this compound.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. Standard safety glasses do not provide adequate protection from splashes or airborne powder as they are not sealed around the eyes.

  • Causality: The aldehyde group poses a significant risk of irritation or chemical burns to the eyes. A splash could have severe consequences.

Hand Protection
  • Requirement: Use nitrile gloves as the minimum level of protection. For extended operations or when handling larger quantities, double-gloving is recommended. Nitrile provides good resistance to a wide range of chemicals, including many solvents, acids, and bases.[9][10]

  • Causality: To prevent dermal absorption of the chlorinated compound and to protect against the irritating properties of the aldehyde, robust hand protection is critical.

  • Protocol:

    • Inspect gloves for any signs of degradation or punctures before use.

    • After handling is complete, remove gloves without touching the outside surface with your bare skin.

    • Wash hands thoroughly with soap and water immediately after removing gloves.

Body Protection
  • Requirement: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, must be worn.

  • Causality: A lab coat protects your skin and personal clothing from minor splashes and spills.

Respiratory Protection
  • Requirement: The need for respiratory protection is dictated by the physical form of the chemical being handled and the specific procedure.

    • Weighing/Transferring Powder: When there is a potential to generate dust, a NIOSH-approved N95 respirator is required, even within a fume hood, as an additional precaution.

    • Handling Solutions: When the compound is fully dissolved in a low-volatility solvent and handled exclusively within a fume hood, a respirator is typically not required.

  • Causality: Fine powders can easily become airborne and bypass the containment of a fume hood during active manipulation, posing an inhalation hazard. The NIOSH Pocket Guide to Chemical Hazards provides a framework for selecting appropriate respiratory protection.[11][12][13]

Operational and Disposal Plans

PPE Recommendations by Task
TaskEngineering ControlHand ProtectionEye ProtectionRespiratory Protection
Weighing Solid Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesN95 Respirator
Preparing Solution Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesNot Required (in hood)
Running Reaction Chemical Fume HoodNitrile GlovesChemical Splash GogglesNot Required (in hood)
Work-up/Purification Chemical Fume HoodNitrile GlovesChemical Splash GogglesNot Required (in hood)
Emergency Procedures

Your preparedness for an unexpected event is a critical component of your safety plan.[4]

  • Skin Contact: Immediately remove any contaminated clothing.[14][15] Flush the affected skin area with copious amounts of cool water for at least 15 minutes.[14][15][16] Seek medical attention if irritation develops or persists.[17]

  • Eye Contact: Immediately and continuously flush the eye with lukewarm water for at least 15-20 minutes, holding the eyelid open.[15][18][19] Remove contact lenses if present and easily removable.[14][18][19] Seek immediate medical attention from an ophthalmologist.[18]

  • Minor Spill (in Fume Hood):

    • Alert others in the area.

    • Wearing your full PPE, contain the spill with a compatible absorbent material (e.g., vermiculite, sand).

    • Gently sweep the absorbed material into a designated hazardous waste container.[20][21]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill: Evacuate the laboratory immediately and notify your institution's Environmental Health and Safety (EHS) office and emergency services.[21][22]

  • Fire: The compound is a solid organic material. Use a dry chemical (ABC) or carbon dioxide fire extinguisher.[23][24][25][26]

Disposal Plan
  • Chemical Waste: All solid this compound and any solutions containing it must be disposed of as hazardous chemical waste. Due to its chlorinated nature, it must be segregated into the "chlorinated organic waste" or "halogenated organic waste" stream, as directed by your institution's EHS guidelines.[27][28][29]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, absorbent pads, and pipette tips, must be placed in a sealed, labeled hazardous waste container for disposal.[20]

By adhering to this comprehensive plan—grounded in the principles of chemical hazard assessment, the hierarchy of controls, and rigorous operational protocols—you can confidently and safely advance your research with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1H-indazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-1H-indazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.